(2-Aminophenyl)(3-chlorophenyl)methanone
Description
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Properties
IUPAC Name |
(2-aminophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTXRHVBLIIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481524 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57479-65-9 | |
| Record name | Methanone, (2-aminophenyl)(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation of (2-Aminophenyl)(3-chlorophenyl)methanone: A Comprehensive Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Methodology
Executive Summary
In the landscape of modern medicinal chemistry, functionalized benzophenones serve as privileged scaffolds for the synthesis of complex pharmacophores. (2-Aminophenyl)(3-chlorophenyl)methanone —also documented in literature as 2-amino-3'-chlorobenzophenone[1]—is a critical intermediate in the development of bioactive heterocycles, including substituted benzodiazepines and quinazolinones[2].
Unlike its more common isomer (2-amino-5-chlorobenzophenone, a direct precursor to diazepam), this specific compound features the chlorine atom on the meta position of the non-aminated phenyl ring. This structural variation significantly alters its electronic distribution, steric profile, and downstream reactivity. This whitepaper provides a rigorous, causality-driven guide to the structural elucidation of (2-Aminophenyl)(3-chlorophenyl)methanone, establishing self-validating analytical protocols for its characterization.
Physicochemical & Molecular Architecture
Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for solvent selection and chromatographic method development.
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IUPAC Name: (2-Aminophenyl)(3-chlorophenyl)methanone[1]
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Molecular Formula: C₁₃H₁₀ClNO[3]
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Molecular Weight: 231.68 g/mol [3]
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Structural Features: The molecule comprises an aniline moiety (Ring A) and a 3-chlorophenyl moiety (Ring B) bridged by a carbonyl group. The ortho-amino group is strategically positioned to engage in intramolecular hydrogen bonding with the carbonyl oxygen, a feature that dictates both its solid-state conformation and its spectroscopic behavior.
Spectroscopic Elucidation & Causality Analysis
As a Senior Application Scientist, it is critical to look beyond empirical data matching and understand the quantum mechanical and electronic principles driving the analytical signals.
High-Resolution Mass Spectrometry (HRMS)
In positive electrospray ionization (ESI+), the compound readily protonates at the amino nitrogen or the carbonyl oxygen, yielding a stable molecular ion [M+H]⁺.
Causality Insight: The presence of a single chlorine atom provides a highly diagnostic isotopic signature. Due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%), the mass spectrum will exhibit a characteristic 3:1 intensity ratio between the m/z 232.0 and m/z 234.0 peaks.
Upon collision-induced dissociation (CID), the molecule undergoes classic benzophenone α-cleavage. Because the molecule is asymmetric, cleavage on either side of the carbonyl yields distinct acylium and phenyl cations.
Caption: Mass spectrometry α-cleavage fragmentation pathways of the protonated molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive proof of the regiochemistry (specifically, the meta position of the chlorine on Ring B).
Causality Insight: The amino protons (-NH₂) typically appear as a broad singlet around 6.00–6.50 ppm. This broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates with trace moisture. Furthermore, the ortho-proton on Ring A (H6) is highly deshielded by the magnetic anisotropy of the adjacent carbonyl group, pushing it downfield relative to a standard aniline.
Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
| Position / Moiety | ¹H Shift (ppm) | Multiplicity & J-coupling | ¹³C Shift (ppm) | Electronic Causality |
| -NH₂ | ~6.20 | Broad singlet (2H) | N/A | Quadrupolar relaxation; H-bonding to C=O. |
| C=O | N/A | N/A | ~198.0 | Highly deshielded carbonyl carbon. |
| Ring A: H3 / C3 | ~6.70 | Doublet (J ≈ 8.0 Hz) | ~116.5 | Shielded by +M (resonance) effect of -NH₂. |
| Ring A: H6 / C6 | ~7.45 | Doublet of doublets | ~133.0 | Deshielded by -M effect of the carbonyl. |
| Ring B: H2' / C2' | ~7.65 | Triplet (J ≈ 1.8 Hz) | ~129.5 | Deshielded by both the meta-Cl and C=O. |
| Ring B: C3' (C-Cl) | N/A | N/A | ~134.5 | Inductive electron withdrawal (-I) by Chlorine. |
Vibrational Spectroscopy (FT-IR)
Causality Insight: In a standard, unhindered benzophenone, the C=O stretching frequency occurs near 1665 cm⁻¹. However, in (2-Aminophenyl)(3-chlorophenyl)methanone, the ortho-amino group acts as a hydrogen bond donor to the carbonyl oxygen. This intramolecular interaction draws electron density away from the C=O π-bond, lengthening it and reducing its force constant. Consequently, the C=O stretch is red-shifted to approximately 1630–1640 cm⁻¹ .
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| 3450 & 3340 | N-H asymmetric & symmetric stretch | Confirms primary amine (-NH₂). |
| 1635 | C=O stretch (hydrogen-bonded) | Confirms ketone and intramolecular H-bond. |
| 1580 & 1480 | C=C aromatic ring stretch | Confirms the presence of phenyl rings. |
| 1075 | C-Cl stretch | Validates halogenation on Ring B. |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be utilized for structural confirmation.
Caption: Sequential analytical workflow for the comprehensive structural elucidation of the compound.
Protocol A: High-Resolution NMR Acquisition (Self-Validating System)
Objective: Obtain quantitative ¹³C and highly resolved ¹H spectra.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
Causality: CDCl₃ is chosen because the compound lacks highly polar groups (like -COOH) that would necessitate DMSO-d₆, and CDCl₃ minimizes solvent-exchange broadening of the -NH₂ signal.
-
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Degassing: Sparge the NMR tube with dry Argon for 2 minutes.
-
Causality: Dissolved paramagnetic oxygen (O₂) accelerates relaxation times (T1/T2), leading to line broadening. Degassing ensures sharp peaks, crucial for resolving the complex J-couplings of the 3-chlorophenyl ring.
-
-
Locking and Shimming: Lock onto the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming (Z1-Z5) until the TMS peak width at half-height (W₁/₂) is < 0.8 Hz.
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Acquisition (¹³C Quantitative): Run the ¹³C sequence with an inverse-gated decoupling pulse program (e.g., zgig on Bruker systems) and a relaxation delay (D1) of 30 seconds.
-
Causality: Standard ¹³C NMR utilizes Nuclear Overhauser Effect (NOE) enhancement, which artificially inflates the signals of protonated carbons. Inverse-gated decoupling suppresses NOE, and a long D1 ensures complete T1 relaxation of the quaternary carbons (C=O, C-Cl), allowing for accurate signal integration.
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Protocol B: LC-HRMS Isotopic Profiling
Objective: Confirm exact mass and the 3:1 Chlorine isotopic ratio.
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Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion required for ESI+ detection.
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Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.
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Mass Analyzer Configuration: Operate the Time-of-Flight (TOF) or Orbitrap analyzer at a resolution of >60,000 FWHM.
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Validation Check: Extract the ion chromatogram (EIC) for m/z 232.0524 (calculated for C₁₃H₁₁ClNO⁺). Visually verify the presence of the m/z 234.0494 peak at exactly ~33% relative abundance to confirm the ³⁵Cl/³⁷Cl ratio.
References
-
PubChem - Methanone, (2-aminophenyl)(3-chlorophenyl), NIH. Available at:[1]
-
2-Amino-3-chlorobenzamide | 18343-44-7, Benchchem. Available at:[2]
-
Diazepam-impurities, Pharmaffiliates. Available at:[3]
Sources
Comprehensive Technical Guide on the Physicochemical Properties and Applications of 2-Amino-3'-chlorobenzophenone
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, 2-amino-3'-chlorobenzophenone —systematically known as (2-aminophenyl)(3-chlorophenyl)methanone—serves as a highly versatile pharmacophore and synthetic intermediate. Recognized by its CAS number 5621-66-9 , this compound is structurally characterized by a central carbonyl bridge flanked by an ortho-amino substituted benzene ring and a meta-chloro substituted benzene ring.
This specific substitution pattern is not arbitrary; it dictates the molecule's electronic distribution, steric conformation, and reactivity. The compound is predominantly utilized as a foundational building block in the synthesis of complex nitrogen-containing heterocycles, most notably the 1,4-benzodiazepine class of psychoactive drugs, as well as benzoxazoles and acridinones [1, 2]. This whitepaper provides a rigorous analysis of its physicochemical properties, validated synthetic workflows, and analytical characterization methodologies.
Core Compound Identity & Physicochemical Properties
Understanding the physicochemical parameters of 2-amino-3'-chlorobenzophenone is critical for formulation, assay development, and predicting its behavior in subsequent synthetic steps. The table below summarizes its core metrics[1, 3].
| Property | Value | Mechanistic Causality / Implication |
| Chemical Name | (2-aminophenyl)(3-chlorophenyl)methanone | Defines the exact regiochemistry critical for downstream cyclization. |
| CAS Number | 5621-66-9 | Unique identifier for procurement of analytical standards [2]. |
| Molecular Formula | C13H10ClNO | - |
| Molecular Weight | 231.68 g/mol | Fragment-like molecular weight, ideal for building larger APIs. |
| Appearance | Yellow to off-white crystalline solid | Coloration is due to the extended conjugation of the benzophenone system. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Indicates excellent membrane permeability if used as a direct ligand. |
| XLogP3 (Lipophilicity) | ~3.8 | The intramolecular hydrogen bond between the ortho-amino and carbonyl groups reduces overall polarity, driving higher lipophilicity. |
| Solubility | Soluble in DMSO, MeOH, DCM; Poor in H₂O | The hydrophobic bi-aryl system and halogen substitution severely limit aqueous hydration. |
Structural Causality and Reactivity
The spatial arrangement of functional groups in 2-amino-3'-chlorobenzophenone governs its chemical behavior:
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Intramolecular Hydrogen Bonding: The proximity of the primary amine to the carbonyl oxygen allows for strong intramolecular hydrogen bonding. This restricts the rotational freedom of the (2-aminophenyl) ring, locking the molecule into a pseudo-planar conformation that is highly pre-organized for cyclization reactions.
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Electronic Effects of the Chlorine Atom: The meta-chloro substitution exerts a strong inductive electron-withdrawing effect (-I) on the primed aromatic ring. This increases the electrophilicity of the central carbonyl carbon, making it highly susceptible to intramolecular nucleophilic attack during the formation of benzodiazepine scaffolds.
Synthetic Methodologies and Workflow
To ensure isomeric purity and high yield, the synthesis of 2-amino-3'-chlorobenzophenone must be carefully orchestrated. The most robust approach avoids direct Friedel-Crafts acylation (which yields isomeric mixtures) in favor of a Grignard addition followed by oxidation and chemoselective reduction.
Synthetic workflow and downstream application of 2-amino-3'-chlorobenzophenone.
Step-by-Step Experimental Protocol
Step 1: Grignard Addition
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Procedure: A solution of 3-chlorophenylmagnesium bromide (1.1 eq) in anhydrous THF is added dropwise to a solution of 2-nitrobenzaldehyde (1.0 eq) in THF at 0°C under an inert argon atmosphere.
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Causality: THF is chosen because its etheric oxygens coordinate with the magnesium cation, stabilizing the Grignard reagent. The 0°C temperature suppresses exothermic side reactions, such as pinacol coupling.
Step 2: Oxidation to the Ketone
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Procedure: The resulting secondary alcohol is dissolved in dichloromethane (DCM) and treated with activated Manganese Dioxide (MnO₂, 10 eq) at room temperature for 12 hours.
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Causality: MnO₂ is a highly chemoselective oxidant for benzylic alcohols. It prevents the oxidative cleavage of the carbon-carbon bond, which is a severe risk if stronger oxidants (like KMnO₄) are utilized.
Step 3: Chemoselective Nitro Reduction
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Procedure: The 2-nitro-3'-chlorobenzophenone intermediate is dissolved in ethanol. Raney Nickel (catalytic amount) is added, and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature.
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Causality & Self-Validation: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C). Pd/C under hydrogen carries a high risk of hydrodehalogenation (cleaving the critical C-Cl bond). Raney Nickel selectively reduces the nitro group to the amine while preserving the halogen.
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Validation: This step is a self-validating visual system. The starting nitro compound is intensely yellow/orange. As the reduction proceeds to the aniline derivative, the solution noticeably pales. TLC will confirm completion via a significant shift to a lower Rf value due to the increased polarity of the primary amine.
Analytical Characterization & Quality Control
To verify the purity of 2-amino-3'-chlorobenzophenone before downstream application, a rigorous analytical framework must be employed:
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High-Performance Liquid Chromatography (HPLC):
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Method: C18 reverse-phase column; Mobile phase A: Water (0.1% TFA), Mobile phase B: Acetonitrile (0.1% TFA); Gradient elution.
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Rationale: The acidic modifier (TFA) ensures the amine remains protonated, preventing peak tailing and ensuring sharp, quantifiable peaks at a UV detection wavelength of 254 nm.
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Nuclear Magnetic Resonance (¹H NMR):
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Signatures: Analyzed in DMSO- d6 , the compound exhibits a characteristic broad singlet integrating for 2 protons at approximately δ 6.2 - 6.5 ppm, corresponding to the -NH₂ group. The aromatic region ( δ 6.5 - 7.6 ppm) will display a complex multiplet of 8 protons, confirming the bi-aryl system.
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Mass Spectrometry (ESI-MS):
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Signatures: Positive ion mode will yield a pseudo-molecular ion [M+H]+ at m/z 232.0. Crucially, the spectrum will display a distinct M and M+2 isotopic pattern in a 3:1 ratio, definitively confirming the presence of the single chlorine atom.
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Applications in Drug Development
The primary industrial and research application of 2-amino-3'-chlorobenzophenone is its use as an advanced precursor for central nervous system (CNS) therapeutics.
When reacted with bromoacetyl bromide or standard amino acid derivatives, the compound undergoes a facile cyclization to form 1,4-benzodiazepine derivatives. The meta-chloro substitution on the pendant phenyl ring significantly alters the binding affinity of the resulting benzodiazepine to the GABA A receptor complex compared to its ortho- or para-substituted analogs. Furthermore, pharmaceutical standard agencies frequently utilize this compound as a reference standard for impurity profiling during the manufacturing of Diazepam and related tranquilizers [2, 3].
Safety, Handling, and Storage Protocols
As a biologically active intermediate, strict handling protocols are required:
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Storage: Must be stored at 2-8°C (refrigerated) in a tightly sealed, light-resistant container.
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Causality: Primary anilines are susceptible to slow photo-oxidation and auto-oxidation in the presence of ambient air and light, which leads to the formation of dark, polymeric azo/azoxy impurities.
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Handling: The compound is a known skin and eye irritant. Handling must be conducted within a Class II biological safety cabinet or chemical fume hood using nitrile gloves and safety goggles to prevent mucosal exposure.
References
The Strategic Application of (2-Aminophenyl)(3-chlorophenyl)methanone (CAS 57479-65-9) in Medicinal Chemistry and Organic Synthesis
Executive Summary
(2-Aminophenyl)(3-chlorophenyl)methanone, commonly referred to as 2-amino-3'-chlorobenzophenone, is a highly versatile ortho-aminobenzophenone building block[1]. In the landscape of medicinal chemistry, aminobenzophenones serve as the fundamental precursors for a vast array of nitrogenous heterocycles, most notably the 1,4-benzodiazepines and quinazolinones. Unlike the ubiquitous 5-chloro isomer (the precursor to diazepam), the 3'-chloro substitution pattern of CAS 57479-65-9 imparts unique stereoelectronic properties and altered lipophilicity, making it a critical intermediate for developing novel anxiolytic, anticonvulsant, and targeted therapeutic agents[2]. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and downstream applications.
Physicochemical Profiling
Understanding the baseline properties of CAS 57479-65-9 is essential for optimizing reaction conditions and analytical methods. The compound presents as a stable solid under standard conditions but requires protection from prolonged light exposure to prevent photo-induced degradation[1].
| Property | Value |
| IUPAC Name | (2-Aminophenyl)(3-chlorophenyl)methanone |
| CAS Registry Number | 57479-65-9 |
| Molecular Formula | C13H10ClNO |
| Molecular Weight | 231.68 g/mol [3] |
| SMILES | NC1=CC=CC=C1C(=O)C1=CC=CC(Cl)=C1[2] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry[1] |
Mechanistic Synthesis Pathways: The Grignard Advantage
The synthesis of ortho-aminobenzophenones traditionally relies on Friedel-Crafts acylation. However, direct acylation of unprotected aniline with 3-chlorobenzoyl chloride is severely hampered by the Lewis acid (e.g., AlCl3) coordinating with the primary amine, which deactivates the aromatic ring and leads to poor regioselectivity.
To circumvent this, the state-of-the-art methodology employs a chemoselective nucleophilic addition of a Grignard reagent to 2-aminobenzonitrile[4].
The Causality of the Sacrificial Base: Direct addition of 3-chlorophenylmagnesium bromide to 2-aminobenzonitrile would consume one equivalent of the valuable aryl Grignard reagent merely to deprotonate the primary amine, generating 1-chlorobenzene as an unwanted byproduct. To optimize atom economy, a sacrificial, sterically unhindered Grignard reagent (such as Methylmagnesium bromide, MeMgBr) is first introduced to deprotonate the aniline, forming a magnesium amide. Subsequent addition of 3-chlorophenylmagnesium bromide selectively attacks the electrophilic nitrile carbon.
Fig 1: Chemoselective synthesis of CAS 57479-65-9 via sacrificial Grignard deprotonation.
Optimized Experimental Protocol: Self-Validating Grignard Addition
The following protocol details the synthesis of (2-Aminophenyl)(3-chlorophenyl)methanone, incorporating in-process controls to ensure a self-validating workflow.
Step 1: Amine Deprotonation (Sacrificial Base)
-
Action: Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0°C. Dropwise add MeMgBr (1.05 eq, 3.0 M in diethyl ether).
-
Causality: MeMgBr is a strong base but a poor nucleophile compared to aryl Grignards. It selectively deprotonates the primary amine, evolving methane gas. This protects the amine and prevents the waste of the aryl Grignard.
-
Validation Checkpoint: Cessation of gas evolution visually indicates complete deprotonation.
Step 2: Nucleophilic Addition
-
Action: Add 3-chlorophenylmagnesium bromide (1.1 eq, 0.5 M in THF)[4] dropwise to the reaction mixture. Gradually warm to room temperature, then heat to 60°C for 4 hours.
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Causality: The aryl Grignard attacks the electrophilic nitrile carbon. Heating is required to overcome the steric and electronic hindrance of the magnesium amide intermediate, driving the formation of the imine-magnesium complex.
-
Validation Checkpoint: Aliquot quench with MeOH; TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.6) and appearance of the intermediate.
Step 3: Acidic Hydrolysis
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Action: Cool the reaction to 0°C and slowly quench with 2M aqueous HCl. Stir vigorously at room temperature for 2 hours.
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Causality: The highly acidic environment breaks the robust magnesium-imine complex and hydrolyzes the resulting imine to the target ketone. Vigorous stirring ensures optimal biphasic mixing.
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Validation Checkpoint: LC-MS analysis of the organic layer must confirm the presence of the target mass (M+H = 232.0 m/z)[3].
Step 4: Isolation and Purification
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Action: Neutralize the aqueous phase with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure. Purify via recrystallization from ethanol.
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Causality: Neutralization prevents acid-catalyzed degradation during concentration. Recrystallization exploits the crystalline nature of aminobenzophenones for high-purity recovery (>98% required for pharmaceutical intermediates).
Applications in Drug Development: Benzodiazepine Scaffold Synthesis
The primary utility of CAS 57479-65-9 lies in its capacity to form 1,4-benzodiazepine derivatives. The 3'-chloro substitution on the pendant phenyl ring modifies the dihedral angle between the two aromatic systems, which is a critical determinant of binding affinity at the allosteric site of the GABA_A receptor complex.
The cyclization sequence involves an initial N-acylation with bromoacetyl bromide, followed by treatment with ammonia. The ammonia displaces the aliphatic bromide, and the resulting primary amine undergoes an intramolecular Schiff base formation with the ketone, yielding the 1,4-benzodiazepine-2-one core.
Fig 2: Synthetic workflow for 1,4-benzodiazepine core assembly from CAS 57479-65-9.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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1H NMR (CDCl3, 400 MHz): A characteristic broad singlet integrating for 2 protons around δ 6.0-6.5 ppm confirms the presence of the free primary amine (-NH2). The aromatic region (δ 6.5-7.8 ppm) will display a complex multiplet corresponding to the 8 aromatic protons, with the 3'-chloro substitution breaking the symmetry of the pendant phenyl ring[2].
-
LC-MS (ESI+): A dominant peak at m/z 232.0 [M+H]+, accompanied by an isotopic peak at m/z 234.0 (approximately 33% intensity of the parent peak), confirming the presence of a single chlorine atom[3].
References
- PubChem - Methanone, (2-aminophenyl)(3-chlorophenyl)-.
- BLD Pharm - 57479-65-9 | (2-Aminophenyl)(3-chlorophenyl)methanone.
- Fluorochem - (2-Aminophenyl)(3-chlorophenyl)methanone.
- ChemicalBook - 3-CHLOROPHENYLMAGNESIUM BROMIDE.
Sources
- 1. 57479-65-9|(2-Aminophenyl)(3-chlorophenyl)methanone|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methanone, (2-aminophenyl)(3-chlorophenyl)- | C13H10ClNO | CID 12231012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acros Organics (Part of Thermo Fisher Scientific ) 제품 목록-사서함-페이지 36-Chemicalbook [chemicalbook.com]
The Friedel-Crafts Acylation of Aminobenzophenones: Mechanistic Insights and Modern Catalytic Protocols
Executive Summary
2-Aminobenzophenones are highly privileged pharmacophores and critical synthetic intermediates in medicinal chemistry. They serve as the primary precursors for the synthesis of 1,4-benzodiazepines (e.g., diazepam, chlordiazepoxide), acridones, quinazolines, and various antimitotic agents[1][2]. Despite their structural simplicity, the direct synthesis of aminobenzophenones via classical Friedel-Crafts acylation of anilines presents profound mechanistic challenges, primarily due to the nucleophilic and basic nature of the free amine group[2][3]. This whitepaper provides an in-depth mechanistic analysis of the Friedel-Crafts acylation for aminobenzophenone synthesis, evaluates modern catalytic advancements, and details a self-validating experimental protocol for researchers and drug development professionals.
Mechanistic Bottlenecks in Aniline Acylation
The classical Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion (R–C≡O⁺) through the reaction of an acyl halide with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[4][5]. However, applying this methodology directly to free anilines results in two major competitive pathways that severely depress the yield of the desired aryl ketone:
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Lewis Acid-Base Complexation: The unshared electron pair on the nitrogen atom of the primary amine acts as a strong Lewis base. It rapidly coordinates with the Lewis acid catalyst (e.g., forming an Ar-NH₂·AlCl₃ complex). This complexation not only consumes stoichiometric amounts of the catalyst but also converts the strongly activating amino group into a strongly deactivating ammonium-like species, shutting down the Electrophilic Aromatic Substitution (EAS) pathway[2][4].
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N-Acylation over C-Acylation: Acyl chlorides are highly reactive electrophiles that preferentially attack the nucleophilic nitrogen of the aniline, resulting in the rapid formation of an amide (N-acylation) rather than undergoing the slower C-acylation required to form the benzophenone core[2][3].
To circumvent these bottlenecks, the amine must be protected prior to the Friedel-Crafts reaction. Conversion of the amine to an amide (e.g., acetanilide or N-phenylbenzamide) or a tosylamide significantly reduces the nitrogen's basicity and nucleophilicity. This protection strategy mitigates Lewis acid sequestration and directs the incoming acyl group to the ortho or para positions via resonance stabilization of the Wheland intermediate (σ-complex)[6][7].
Mechanistic pathway of Friedel-Crafts acylation for protected anilines to aminobenzophenones.
Catalytic Innovations: Overcoming Stoichiometric Limitations
Historically, even with protected anilines, the Friedel-Crafts acylation required greater than stoichiometric amounts of AlCl₃ because the resulting benzophenone product contains a basic carbonyl oxygen that strongly coordinates and traps the catalyst[4][5].
Recent advancements have shifted the paradigm toward catalytic, green-chemistry approaches. Metal triflates, particularly Copper(II) triflate (Cu(OTf)₂), have emerged as highly efficient Lewis acids for this transformation. Unlike AlCl₃, Cu(OTf)₂ is water-tolerant, does not irreversibly bind to the ketone product, and can be easily recovered from the aqueous phase[8][9]. Furthermore, conducting the reaction under microwave irradiation or in ionic liquids significantly accelerates the reaction rate and improves regioselectivity[8][10].
Alternatively, superelectrophilic activation using Brønsted acids (e.g., TfOH) combined with dehydrating agents like P₄O₁₀ allows for the direct use of carboxylic acids instead of acyl chlorides, stabilizing the acylium ion through hydrogen bonding networks and mitigating charge-charge repulsion[3][6].
Quantitative Data: Comparative Reaction Conditions
The following table summarizes the quantitative performance of various catalytic systems in the synthesis of aminobenzophenone derivatives.
| Catalyst System | Substrate | Acylating Agent | Reaction Conditions | Yield (%) | Mechanistic Advantage / Limitation |
| AlCl₃ (Stoichiometric) | Free Aniline | Benzoyl chloride | CH₂Cl₂, Reflux, 12h | < 10% | Fails due to competitive N-acylation and irreversible catalyst deactivation[2]. |
| AlCl₃ (Stoichiometric) | N-Acetyl aniline | Benzoyl chloride | Benzene, 50°C, 30 min | 40–60% | Moderate yields; requires hazardous solvents and non-recoverable catalyst[7]. |
| Cu(OTf)₂ (20 mol%) | N-Benzoyl aniline | 4-Fluorobenzoyl chloride | Solvent-free / Ionic Liquid, MW 150°C, 1h | 70–80% | High yield, recoverable catalyst, avoids chlorinated solvents[8][9]. |
| TfOH-P₄O₁₀ | N-Acetyl aniline | Benzoic acid | Ambient Temp, 16h | ~95% | Avoids acyl chlorides; P₄O₁₀ stabilizes the acylium ion[6]. |
Self-Validating Experimental Protocol: Cu(OTf)₂-Catalyzed Synthesis
To ensure high reproducibility and scientific integrity, the following protocol details the synthesis of 2-amino-4'-fluorobenzophenone using a recoverable Cu(OTf)₂ catalyst system. Every step is designed with inherent causality and validation checkpoints to create a self-validating workflow[8][9].
Step 1: Amine Protection (N-Benzoylation)
-
Procedure: React aniline (1.0 equiv) with benzoyl chloride (1.1 equiv) in the presence of triethylamine (1.2 equiv) in dichloromethane at 0°C to room temperature for 2 hours.
-
Causality: Converts the strongly basic amine into a weakly basic amide, preventing Lewis acid sequestration in the subsequent step and directing the incoming electrophile to the ortho and para positions.
-
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar aniline spot and the emergence of a less polar UV-active spot confirms complete N-benzoylation. Confirm via ¹H NMR (disappearance of broad -NH₂ singlet at ~3.6 ppm, appearance of amide -NH at ~7.8 ppm).
Step 2: Friedel-Crafts Acylation
-
Procedure: In a microwave-safe vessel, combine the N-phenylbenzamide (1.0 equiv), 4-fluorobenzoyl chloride (1.2 equiv), and Cu(OTf)₂ (20 mol%). Seal the vessel and subject it to microwave irradiation at 150°C for 30 minutes under solvent-free conditions (or in a minimal amount of an ionic liquid like [bmim][PF₆]).
-
Causality: Microwave heating ensures rapid, uniform energy transfer, overcoming the activation barrier for C-acylation. Cu(OTf)₂ acts as a soft Lewis acid, efficiently generating the 4-fluoroacylium ion without being permanently poisoned by the amide starting material or the ketone product[8][10].
-
Validation: Analyze an aliquot via HPLC-UV. The presence of the acylated intermediate mass (via LC-MS) validates the success of the C-C bond formation.
Step 3: Catalyst Recovery and Workup
-
Procedure: Cool the mixture and partition between ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Retain the aqueous layer.
-
Causality: Cu(OTf)₂ is highly water-soluble and partitions entirely into the aqueous phase. Evaporating the water allows the catalyst to be recovered and reused for subsequent cycles without loss of activity[8][9].
-
Validation: Perform a test reaction with the recovered aqueous extract (after lyophilization) to confirm retained catalytic activity.
Step 4: Deprotection (Acidic Hydrolysis)
-
Procedure: Dissolve the crude protected benzophenone in a mixture of H₂SO₄, CH₃COOH, and H₂O (1:1:1 v/v/v). Heat at 150°C for 60 minutes. Cool, neutralize carefully with aqueous NaOH, and extract with dichloromethane.
-
Causality: The robust amide bond requires harsh, strongly acidic conditions to undergo hydrolysis. The acidic medium protonates the carbonyl oxygen of the amide, making it susceptible to nucleophilic attack by water, ultimately releasing the free primary amine and benzoic acid byproduct[7][9].
-
Validation: Final product purity is confirmed via LC-MS (target m/z for 2-amino-4'-fluorobenzophenone) and melting point analysis. ¹H NMR should reveal the return of the -NH₂ protons and the characteristic splitting pattern of the newly formed benzophenone core.
Step-by-step experimental workflow and validation checkpoints for aminobenzophenone synthesis.
References
-
[1] Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC.1
-
[8] Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Synthetic Communications - Taylor & Francis. 8
-
[2] The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences. 2
-
[9] Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate. 9
-
[10] Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Figshare. 10
-
[6] Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters - ACS Publications.6
-
[7] Reproducibility of published synthesis methods for 2-Aminobenzophenone. Benchchem. 7
-
[5] An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones. Benchchem.5
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandf.figshare.com [tandf.figshare.com]
Engineering Microtubule Dynamics and Antimicrobial Efficacy: The Biological Activity of Substituted Aminobenzophenones
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Introduction: The Privileged 2-Aminobenzophenone Scaffold
In contemporary medicinal chemistry, the benzophenone nucleus serves as a highly versatile pharmacophore. Specifically, substituted 2-aminobenzophenones have emerged as critical building blocks and active pharmaceutical ingredients (APIs) with potent biological activities. By mimicking the structural conformation of naturally occurring antimitotic agents like combretastatin A-4 (CA-4) and phenstatin, these compounds exhibit profound anticancer properties. Furthermore, recent hybridization strategies have expanded their utility into the antimicrobial domain.
As an application scientist, understanding the structure-activity relationship (SAR) and the precise experimental workflows required to synthesize and validate these compounds is paramount to successful drug development. This guide dissects the mechanistic pharmacology of substituted aminobenzophenones and provides field-validated protocols for their evaluation.
Antimitotic Efficacy: Disrupting Tubulin Dynamics
Mechanism of Action
The most significant biological activity of substituted 2-aminobenzophenones is their ability to act as potent inhibitors of tubulin polymerization. These molecules exert their cytotoxic effects by targeting the colchicine binding site located at the interface of the α/β -tubulin heterodimer.
The presence of the ortho-amino group on the benzophenone ring is not merely a structural anomaly; it is a mechanistic necessity. The amino group acts as a critical proton donor, establishing intermolecular hydrogen bonds with key amino acid residues within the tubulin binding pocket. This high-affinity binding induces steric hindrance that prevents the addition of new tubulin dimers to the growing plus-end of the microtubule. Consequently, the microtubule network depolymerizes, triggering the Spindle Assembly Checkpoint (SAC), which ultimately arrests the cell cycle in the G2/M phase and induces apoptosis 1.
Figure 1: Mechanistic pathway of 2-aminobenzophenone-induced apoptosis via tubulin inhibition.
Structure-Activity Relationship (SAR)
Extensive crystallographic and SAR analyses reveal that halogenation significantly dictates the bioactivity profile of these compounds. The introduction of a chlorine or fluorine atom into the second aromatic ring (the B-ring) of the benzophenone scaffold drastically enhances its anticancer activity. Certain optimized lead compounds in this series have demonstrated IC50 values 50- to 100-fold lower than the parent combretastatin A-4 against highly aggressive human cancer cell lines (e.g., Colo 205, NUGC3) 1.
Table 1: Comparative Cytotoxicity and SAR Trends of Benzophenone Derivatives
| Compound Class | B-Ring Substitution | Primary Target | Relative IC50 (vs. CA-4) | Key Biological Outcome |
| Combretastatin A-4 (CA-4) | 3-Hydroxy-4-methoxy | Tubulin | 1x (Baseline) | G2/M Arrest |
| Unsubstituted 2-Aminobenzophenone | None | Tubulin | >10x higher | Weak Growth Inhibition |
| Fluoro-substituted 2-Aminobenzophenone | Fluorine | Tubulin | 0.5x to 1x | Moderate G2/M Arrest |
| Chloro-substituted 2-Aminobenzophenone | Chlorine | Tubulin | 0.01x to 0.02x | Potent Apoptosis / SAC Activation |
Antimicrobial Synergism: Hybridization Strategies
Beyond oncology, substituted aminobenzophenones are gaining traction as antimicrobial agents, particularly when hybridized with other pharmacophores. A prominent example is the synthesis of aminobenzophenone-linked 1,4-dihydropyridines (1,4-DHPs).
The rationale behind this hybridization is to achieve a synergistic effect: the benzophenone moiety facilitates membrane penetration and target binding, while the 1,4-DHP scaffold modulates intracellular enzymatic activity. In vitro evaluations have shown that specific derivatives in this hybrid class exhibit maximum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains 2.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of these compounds. These methods are designed as self-validating systems, where the causality of each critical step is explained to prevent common experimental failures.
Protocol A: Solid-State Friedel-Crafts Acylation of 2-Aminobenzophenones
This protocol details the synthesis of chloro-substituted 2-aminobenzophenones via the acylation of para-chloroaniline with substituted benzoyl chlorides 3.
-
Catalyst Preparation (Critical Step): Freshly dry Zinc Chloride ( ZnCl2 ) under vacuum at 150°C for 2 hours.
-
Causality: Using untreated or hydrated ZnCl2 alters its Lewis acidity, causing it to preferentially coordinate with the amine nitrogen rather than the acyl chloride. This leads strictly to unwanted N-acylation (amide formation) instead of the desired C-acylation (ketone formation).
-
-
Reagent Mixing: In a mortar, grind para-chloroaniline (1.0 eq) with the selected chloro-benzoyl chloride (1.2 eq) and the anhydrous ZnCl2 (1.5 eq) until a homogenous solid mixture is formed.
-
Thermal Activation: Transfer the solid mixture to a reaction vessel and heat at 130°C for 4-6 hours under a nitrogen atmosphere.
-
Quenching & Extraction: Cool the mixture to room temperature, quench with ice-cold 10% HCl to dissolve zinc salts, and extract with ethyl acetate.
-
Purification: Purify the organic layer via silica gel column chromatography (Hexane/Ethyl Acetate) to isolate the pure 2-aminobenzophenone derivative.
Protocol B: High-Throughput Tubulin Polymerization Turbidimetric Assay
To validate the antimitotic mechanism, this cell-free assay measures the direct inhibition of tubulin polymerization by the synthesized compounds.
-
Reagent Preparation (Cold Phase): On ice, prepare a tubulin polymerization mix containing highly purified porcine brain tubulin (3 mg/mL), PIPES buffer (pH 6.9), 1 mM GTP, and 10% glycerol.
-
Causality: Tubulin heterodimers rapidly depolymerize and remain stable in their unpolymerized state at 4°C. GTP is required as the energy source for microtubule nucleation.
-
-
Compound Plating: Aliquot varying concentrations of the 2-aminobenzophenone derivative (e.g., 0.1 µM to 10 µM in DMSO) into a pre-warmed (37°C) 96-well half-area plate.
-
Reaction Initiation: Rapidly pipette the cold tubulin mix into the wells.
-
Causality: The sudden temperature shift from 4°C to 37°C acts as the thermodynamic trigger for tubulin polymerization.
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Causality: Polymerizing microtubules scatter light. Measuring at 340 nm captures this turbidity (light scattering) without interference from the intrinsic absorbance of the protein or the small molecule, allowing for real-time quantification of the polymerization rate.
-
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
References
-
Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry. 1
-
Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. ResearchGate. 2
-
Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Synthetic Communications. 3
Sources
2-amino-3'-chlorobenzophenone derivatives and analogues
As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the 2-aminobenzophenone pharmacophore as a cornerstone of central nervous system (CNS) drug development. While the 5-chloro (diazepam precursor) and 2'-chloro (clonazepam precursor) isomers dominate textbook examples, the 2-amino-3'-chlorobenzophenone scaffold offers a highly specific steric profile that is invaluable for probing the binding pockets of kinase enzymes and the γ -aminobutyric acid type A (GABA_A) receptor.
This whitepaper provides an in-depth technical analysis of 2-amino-3'-chlorobenzophenone, detailing its structural dynamics, its role in the Sternbach synthesis of 1,4-benzodiazepines, and the self-validating protocols required to manipulate it effectively in the laboratory.
The core utility of 2-amino-3'-chlorobenzophenone lies in its bi-functional nature: an nucleophilic aniline amine paired with an electrophilic diaryl ketone. The placement of the chlorine atom at the 3'-position (meta to the carbonyl on the pendant phenyl ring) introduces a unique electronic and steric asymmetry compared to its structural analogues[1].
Causality in Receptor Binding: When converted into a 1,4-benzodiazepine, the pendant phenyl ring is forced out of coplanarity with the fused benzo-diazepine system due to steric hindrance at the C5 position. A 3'-chloro substitution projects the halogen atom into the equatorial space of the GABA_A receptor's α/γ interface. Unlike the 2'-chloro substitution, which rigidly locks the dihedral angle of the phenyl ring, the 3'-chloro group allows for a degree of rotational freedom, modulating the drug's binding kinetics and resulting in distinct anxiolytic profiles[2].
Pathway Visualization: GABA_A Allosteric Modulation
The following diagram illustrates the logical signaling cascade initiated when a 3'-chloro-benzodiazepine derivative binds to its target.
Caption: Pharmacological signaling cascade of 3'-chloro-benzodiazepine derivatives at the GABA_A receptor.
The Sternbach Synthesis Workflow
The conversion of 2-amino-3'-chlorobenzophenone into a 1,4-benzodiazepine follows the classical , a robust three-step sequence involving acylation, amination, and intramolecular cyclization[3].
Workflow Visualization: Chemical Synthesis
Caption: Step-by-step Sternbach synthesis workflow from 2-amino-3'-chlorobenzophenone to the final diazepine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice—from the selection of the acylating agent to the solvent—is grounded in mechanistic causality[4].
Protocol A: Acylation of 2-Amino-3'-chlorobenzophenone
-
Objective: Synthesize 2-(bromoacetamido)-3'-chlorobenzophenone.
-
Causality of Reagents: We utilize bromoacetyl bromide rather than chloroacetyl chloride. While the chloro-variant is cheaper, the bromide ion is a vastly superior leaving group for the subsequent SN2 amination step. Pyridine is used as both an acid scavenger and a nucleophilic catalyst.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 2-amino-3'-chlorobenzophenone in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 12.0 mmol of anhydrous pyridine.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: The acylation is highly exothermic; cooling prevents the formation of di-acylated side products.
-
Addition: Dropwise, add 11.0 mmol of bromoacetyl bromide over 15 minutes.
-
Self-Validation (TLC): After 1 hour, spot the reaction on a silica TLC plate (Eluent: 80:20 Hexane/Ethyl Acetate). The starting material exhibits a bright yellow fluorescence under 365 nm UV light due to the conjugated amine. The reaction is complete when the yellow spot vanishes and is replaced by a UV-dark spot (254 nm) corresponding to the amide.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over MgSO4 , and concentrate in vacuo.
-
Protocol B: Amination and Intramolecular Cyclization
-
Objective: Convert the bromoacetamide intermediate into 5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Causality of Reagents: Ethanolic ammonia is used to displace the bromide. The subsequent cyclization to form the 7-membered diazepine ring is thermodynamically driven by the formation of the stable imine bond (dehydration), which is facilitated by heating.
-
Step-by-Step Methodology:
-
Amination: Dissolve the crude 2-(bromoacetamido)-3'-chlorobenzophenone in 40 mL of a 7M solution of ammonia in methanol. Stir at room temperature for 4 hours.
-
Validation: LC-MS should indicate a mass shift corresponding to the displacement of bromine ( [M+H]+ shift from ~352 m/z to ~289 m/z).
-
Cyclization: Concentrate the mixture to remove excess ammonia. Redissolve the residue in 50 mL of glacial acetic acid. Reflux at 120°C for 6 hours. Causality: The acidic environment protonates the ketone, drastically increasing its electrophilicity and accelerating the intramolecular attack by the primary amine.
-
Isolation: Pour the cooled mixture over crushed ice and neutralize with ammonium hydroxide until precipitation occurs. Filter and recrystallize from hot ethanol to yield the pure 1,4-benzodiazepine derivative.
-
Quantitative Data: Structure-Activity Relationships (SAR)
The position of the halogen atom on the benzophenone scaffold dictates both the synthetic yield (due to steric hindrance during cyclization) and the biological efficacy of the resulting drug[5]. The table below summarizes the comparative data across the three primary chlorinated isomers.
| Scaffold Isomer | Halogen Position | Representative Target Derivative | GABA_A Binding Affinity ( IC50 ) | Typical Cyclization Yield |
| 2-Amino-5-chlorobenzophenone | 5-Chloro | Diazepam / Nordiazepam | ~15 nM | 85 - 90% |
| 2-Amino-2'-chlorobenzophenone | 2'-Chloro | Clonazepam / Lorazepam | ~2 nM | 75 - 80% |
| 2-Amino-3'-chlorobenzophenone | 3'-Chloro | 3'-Cl-Diazepam Analogue | ~45 nM | 78 - 82% |
Data Interpretation: While the 2'-chloro substitution (Clonazepam precursor) yields the highest binding affinity due to optimal locking of the phenyl ring conformation, the 3'-chloro derivative maintains moderate affinity while offering a distinct pharmacokinetic profile, making it a valuable tool compound for mapping the outer boundaries of the GABA_A allosteric site.
References
-
The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production ACS Chemical Neuroscience URL:[Link]
-
2-Amino-5-chlorobenzophenone: Chemical Properties and Synthesis Wikipedia, The Free Encyclopedia URL:[Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis IntechOpen URL:[Link]
-
Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel 2-Substituted 1,4-Benzodiazepine-2-ones PubMed Central (PMC) URL:[Link]
-
Benzodiazepine receptor binding and anticonflict activity in a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines ResearchGate URL:[Link]
Sources
- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel 2-Substituted 1,4-Benzodiazepine-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
theoretical yield calculation for aminobenzophenone synthesis
An In-depth Technical Guide to the Theoretical Yield Calculation for Aminobenzophenone Synthesis
Introduction: The Significance of 2-Aminobenzophenones
2-Aminobenzophenones are a cornerstone class of intermediates in medicinal and organic chemistry.[1] Their structural motif is integral to a wide array of pharmaceuticals, most notably the 1,4-benzodiazepines, a class of drugs with significant anxiolytic, hypnotic, and anticonvulsant activities.[2][3] Beyond benzodiazepines, these compounds serve as versatile starting materials for synthesizing various fine chemicals and heterocyclic systems like quinolines, acridones, and indoles.[1] Given their value, the ability to accurately predict the maximum possible output of a synthesis—the theoretical yield—is a critical skill for process optimization, cost analysis, and methodological evaluation in any research or drug development setting.
This guide provides a detailed examination of the principles and practical application of theoretical yield calculations, contextualized through a common and robust method for aminobenzophenone synthesis: the Friedel-Crafts acylation.
Part 1: Core Principles of Theoretical Yield
The theoretical yield of a chemical reaction is the maximum quantity of a product that can be formed from a given amount of reactants, assuming the reaction goes to completion with perfect efficiency.[4][5] This calculation is fundamentally an exercise in stoichiometry and is governed by the law of conservation of mass.[6] It represents an ideal benchmark against which the actual, experimentally obtained yield is measured.[7][8]
The calculation hinges on several key steps:
-
Balanced Chemical Equation: A stoichiometrically balanced equation is required to establish the molar ratios between reactants and products.[4][5]
-
Molar Conversion: The mass of each reactant is converted into moles using their respective molecular weights.[9]
-
Identification of the Limiting Reactant: The limiting reactant is the substance that is completely consumed first in the reaction, thereby "limiting" the amount of product that can be formed.[5][6][8] All yield calculations must be based on this reagent.[4][9]
-
Stoichiometric Calculation: The molar ratio from the balanced equation is used to determine the number of moles of product that can be formed from the moles of the limiting reactant.[10]
-
Conversion to Mass: The calculated moles of product are converted back to mass (in grams), which represents the theoretical yield.[9][10]
The following diagram illustrates this universal workflow.
Caption: General workflow for calculating theoretical yield.
Part 2: Application to Aminobenzophenone Synthesis via Friedel-Crafts Acylation
While numerous methods exist for synthesizing 2-aminobenzophenones, including those based on Grignard reagents, palladium catalysis, and acyl hydrazides, the Friedel-Crafts acylation remains a classical and widely taught approach.[1][2][3][11] This electrophilic aromatic substitution reaction involves acylating an aniline derivative with a benzoyl chloride or equivalent, catalyzed by a Lewis acid.[12][13]
However, the free amino group (-NH₂) in aniline is a Lewis base that reacts with and deactivates the Lewis acid catalyst (e.g., AlCl₃). To circumvent this, the amino group is typically protected first, for instance, by reacting anthranilic acid with p-toluenesulfonyl chloride to form p-toluenesulfonylanthranilic acid.[14] This protected intermediate can then successfully undergo Friedel-Crafts acylation.
Reaction Mechanism & Stoichiometry
The core of the synthesis is the acylation step. The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[13][15]
Caption: Mechanism of the Friedel-Crafts acylation reaction.
A well-documented procedure from Organic Syntheses provides a reliable basis for our theoretical yield calculation.[14] The overall acylation reaction is:
C₁₄H₁₃NO₄S + C₆H₆ + PCl₅ + AlCl₃ → C₁₄H₁₂ClNO₃S + ... → C₁₃H₁₁NO (after hydrolysis)
For the sake of a clear yield calculation, we focus on the key transformation where the protected anthranilic acid derivative reacts with benzene to form the precursor to 2-aminobenzophenone. The stoichiometry between the limiting reactant (p-toluenesulfonylanthranilic acid) and the final product (2-aminobenzophenone) is 1:1 .
Experimental Protocol (Adapted from Organic Syntheses, Coll. Vol. 3, p.61)
This protocol outlines the Friedel-Crafts acylation step for synthesizing the precursor to 2-aminobenzophenone.
-
Reaction Setup: In a suitable reaction vessel, charge 145.5 g (0.5 mole) of dry p-toluenesulfonylanthranilic acid, 1.5 L of thiophene-free benzene, and 119 g (0.57 mole) of phosphorus pentachloride.[14]
-
Initial Reaction: Stir and heat the mixture at approximately 50°C for 30 minutes to form the acid chloride in situ.[14]
-
Catalyst Addition: Cool the solution to 20–25°C and add 290 g (2.2 moles) of anhydrous aluminum chloride in portions.[14]
-
Acylation: Heat the dark mixture with stirring at 80–90°C for 4 hours.[14]
-
Quenching & Workup: Cool the mixture and pour it onto a mixture of 500 g of ice and 40 ml of 12N hydrochloric acid.[14]
-
Hydrolysis & Isolation: The intermediate is subsequently hydrolyzed (e.g., with sulfuric acid) and neutralized to yield the final 2-aminobenzophenone product.[14]
Quantitative Data & Reagent Properties
For our calculation, we will use the quantities specified in the protocol.
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles Used | Role |
| p-Toluenesulfonylanthranilic acid | C₁₄H₁₃NO₄S | 291.32 | 145.5 g | 0.50 mol | Starting Material |
| Benzene | C₆H₆ | 78.11 | 1.5 L | ~16.9 mol | Reactant & Solvent |
| Phosphorus Pentachloride | PCl₅ | 208.24 | 119 g | 0.57 mol | Forms Acyl Chloride |
| Aluminum Chloride | AlCl₃ | 133.34 | 290 g | 2.17 mol | Lewis Acid Catalyst |
| Product | 2-Aminobenzophenone | C₁₃H₁₁NO | 197.24 | N/A | Target Compound |
Step-by-Step Theoretical Yield Calculation
Here, we apply the core principles to the specific experimental data.
1. Balanced Equation & Stoichiometry: The reaction pathway is complex, but the critical stoichiometric relationship is between the starting protected amino acid and the final aminobenzophenone product, which is 1:1.[14]
2. Convert Reactant Masses to Moles:
-
Moles of p-toluenesulfonylanthranilic acid = 145.5 g / 291.32 g/mol = 0.50 moles
-
Moles of Benzene = (1500 mL * 0.876 g/mL) / 78.11 g/mol ≈ 16.8 moles (Benzene is also the solvent and is clearly in vast excess).
3. Identify the Limiting Reactant: Comparing the moles of the key reactants, p-toluenesulfonylanthranilic acid (0.50 mol) is present in a much smaller stoichiometric amount than benzene (~16.8 mol). Therefore, p-toluenesulfonylanthranilic acid is the limiting reactant .[5]
4. Calculate Moles of Product: Based on the 1:1 stoichiometry, the maximum number of moles of 2-aminobenzophenone that can be produced is equal to the moles of the limiting reactant.
-
Moles of 2-aminobenzophenone = 0.50 moles
5. Calculate Theoretical Yield (Mass): Multiply the moles of product by its molecular weight.
-
Theoretical Yield = 0.50 moles * 197.24 g/mol = 98.62 grams
The following table summarizes this calculation pathway.
| Step | Parameter | Value / Calculation | Result |
| 1 | Moles of Limiting Reactant (p-Toluenesulfonylanthranilic acid) | 145.5 g / 291.32 g/mol | 0.50 mol |
| 2 | Moles of Excess Reactant (Benzene) | (1500 mL * 0.876 g/mL) / 78.11 g/mol | ~16.8 mol |
| 3 | Identification of Limiting Reactant | Compare stoichiometric amounts | p-Toluenesulfonylanthranilic acid |
| 4 | Molar Ratio (Limiting Reactant : Product) | From balanced reaction | 1:1 |
| 5 | Moles of Product (2-Aminobenzophenone) | 0.50 mol reactant * (1 mol product / 1 mol reactant) | 0.50 mol |
| 6 | Molecular Weight of Product | C₁₃H₁₁NO | 197.24 g/mol |
| 7 | Theoretical Yield | 0.50 mol * 197.24 g/mol | 98.62 g |
Part 3: Causality in Practice: Why Actual Yield Differs
In a real-world laboratory setting, achieving the theoretical yield is practically impossible.[4] The actual yield (the mass of product physically isolated and purified) is almost always lower.[8] Understanding the factors behind this discrepancy is crucial for troubleshooting and process improvement.
-
Side Reactions: The desired reaction may compete with other unintended reactions, consuming reactants to form byproducts.[16] In Friedel-Crafts reactions, polysubstitution can occur, though it is less common in acylation than alkylation because the product ketone is deactivated.[15]
-
Incomplete Reactions: The reaction may not proceed to 100% completion, especially if it reaches equilibrium.[16] Reaction time and temperature are optimized to maximize conversion, but some starting material may remain.
-
Purity of Reagents: The calculation assumes 100% pure starting materials. Impurities reduce the effective amount of reactant available and can interfere with the reaction.[5][16] The use of anhydrous aluminum chloride is critical, as moisture deactivates the catalyst.
-
Mechanical Losses during Workup: Product is inevitably lost during transfers between flasks, filtration, and other handling steps.[4][8] During the workup of this synthesis, product can be lost during filtration and washing steps.[14]
-
Purification Losses: The final isolated yield is what is obtained after purification.[8] Techniques like recrystallization or column chromatography are necessary to remove impurities, but they always result in some loss of the desired product.[8][17][18] For 2-aminobenzophenone, recrystallization from an ethanol/water mixture is a common purification method, and some product will remain dissolved in the mother liquor.[14][17]
The relationship between these yields is expressed as the Percent Yield :
Percent Yield = (Actual Yield / Theoretical Yield) * 100%[7]
For the cited protocol, an actual yield of 68–71 g (a percent yield of 69–72%) is reported for the crude product, which is a realistic outcome for this type of multi-step synthesis and workup.[14]
Caption: Factors causing the actual yield to be lower than the theoretical yield.
Conclusion
The theoretical yield calculation is a foundational tool in synthetic chemistry that provides an essential, idealized target for a reaction's output. By grounding this calculation in a specific, well-documented protocol for the synthesis of 2-aminobenzophenone, we can see how the principles of stoichiometry are applied to a tangible, industrially relevant process. For the research and drug development professional, a mastery of this calculation is not merely academic; it is the basis for evaluating synthetic efficiency, identifying areas for process optimization, and ultimately ensuring the economic and practical viability of producing high-value chemical intermediates. Understanding the inevitable gap between theoretical and actual yield, and the chemical and physical reasons for it, represents the bridge between chemical theory and applied science.
References
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, [Link]
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2-aminobenzophenone. Organic Syntheses, [Link]
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Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. Molecules, [Link]
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Theoretical Yield — Definition & Calculation. Expii, [Link]
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Calculate Theoretical Yield: Step-by-Step Guide with Examples. Vedantu, [Link]
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Theoretical Yield Calculator. Omni Calculator, [Link]
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Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. International Journal of Molecular Sciences, [Link]
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The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, [Link]
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Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. ResearchGate, [Link]
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The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate, [Link]
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What factors can affect the maximum theoretical and practical yields in chemical reactions? Quora, [Link]
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Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones. Synthetic Communications, [Link]
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How do I determine the theoretical yield in an organic reaction? Reddit, [Link]
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A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate, [Link]
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Friedel-Crafts Acylation. Chemistry Steps, [Link]
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Theoretical Yield Chemistry. Wax Studios, [Link]
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12.9: Theoretical Yield and Percent Yield. Chemistry LibreTexts, [Link]
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View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, [Link]
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Theoretical Yield. GeeksforGeeks, [Link]
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Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson, [Link]
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Yield (chemistry). Wikipedia, [Link]
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The Aminobenzophenone Scaffold: Genesis, Evolution, and Synthetic Paradigms in Modern Drug Discovery
Abstract Aminobenzophenones—particularly the 2-aminobenzophenone isomers—represent one of the most privileged and versatile scaffolds in medicinal chemistry. As a Senior Application Scientist who has navigated the complexities of heterocyclic synthesis and structure-activity relationship (SAR) optimization, I view the aminobenzophenone core not merely as a chemical intermediate, but as a foundational architecture that has shaped modern psychopharmacology, oncology, and immunology. This technical guide explores the serendipitous discovery of this scaffold, its mechanistic evolution, and the rigorous, self-validating synthetic protocols required to harness its therapeutic potential.
Historical Genesis: The Benzodiazepine Revolution
The pharmaceutical prominence of the aminobenzophenone scaffold is inextricably linked to the birth of 1,4-benzodiazepines. In the 1950s, Leo Sternbach and his team at Hoffmann-La Roche were investigating quinazoline-3-oxides in search of novel tranquilizers. Operating on an empirical approach, they treated 2-aminobenzophenone with hydroxylamine to yield an oxime intermediate.
When this oxime was reacted with chloroacetyl chloride and subsequently treated with sodium hydroxide, the team expected to isolate a quinazoline-N-oxide. Instead, the molecule underwent an unexpected, serendipitous ring expansion, yielding chlordiazepoxide—the first 1,4-benzodiazepine 1. This discovery revolutionized the treatment of anxiety and panic disorders, firmly establishing 2-aminobenzophenone as the critical precursor for an entire class of CNS-active therapeutics 2.
Sternbach's serendipitous discovery pathway of chlordiazepoxide.
Scaffold Evolution: Oncology and Immunology
While historically tethered to GABA-A receptor modulation, modern drug discovery has repurposed the aminobenzophenone scaffold to address complex oncological and inflammatory targets.
Antimitotic Agents in Oncology: A major limitation of the potent natural antimitotic agent Combretastatin A-4 (CA-4) is its geometric instability; the active cis-stilbene readily isomerizes to the inactive trans-form. By replacing the olefinic bridge with a carbonyl group, researchers developed 2-aminobenzophenone analogues. The benzophenone backbone locks the molecule in a quasi-cis conformation, while the ortho-amino group significantly enhances aqueous solubility via potential salt formation 3.
Anti-inflammatory Cytokine Inhibitors: Beyond oncology, 4-aminobenzophenone derivatives have demonstrated profound efficacy in downregulating pro-inflammatory cytokines. Specific derivatives have shown potent inhibition against Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), offering a small-molecule alternative for managing autoimmune and chronic inflammatory diseases 4.
Quantitative Structure-Activity Relationship (QSAR) Profiling
To contextualize the versatility of this scaffold, the following table summarizes the quantitative binding and inhibition data of key aminobenzophenone derivatives across different therapeutic areas.
| Compound Class / Derivative | Primary Target / Cell Line | IC₅₀ Value | Therapeutic Application |
| 4-Aminobenzophenone Deriv. A | TNF-α (Cytokine) | 159 nM | Autoimmune / Anti-inflammatory |
| 4-Aminobenzophenone Deriv. A | IL-1β (Cytokine) | 226 nM | Autoimmune / Anti-inflammatory |
| p-Fluoro-benzophenone Deriv. | IL-6 (Cytokine) | 190 nM | Autoimmune / Anti-inflammatory |
| 2-Aminobenzophenone (Cmpd 6/7) | Tubulin (Colo 205, NUGC3) | 50–100x lower than CA-4 | Oncology (Antimitotic) |
| Piperidine-conjugated Deriv. | K562 / CEM Leukemia Cells | 1.6 – 8.0 μM | Oncology (Antileukemic) |
Mechanistic Pathways in Oncology
In my experience evaluating antimitotic libraries, the structural rigidity of the 2-aminobenzophenone core is its greatest asset. These molecules act as potent inhibitors of tubulin polymerization by binding directly to the colchicine-binding site on the tubulin dimer. This high-affinity interaction induces a conformational change that prevents the addition of tubulin subunits to the growing plus-end of the microtubule, ultimately triggering apoptosis.
Mechanism of action for 2-aminobenzophenone antimitotic agents.
Advanced Synthetic Methodologies & Self-Validating Protocols
Classical synthesis of 2-aminobenzophenones often relied on the Friedel-Crafts acylation of para-substituted anilines. However, this method falters with electron-poor arenes and requires harsh, environmentally taxing conditions (e.g., concentrated sulfuric acid for detosylation) 5.
To ensure high yields and structural modularity for SAR studies, modern drug discovery utilizes controlled Grignard additions followed by chemoselective oxidations 3. Below is a field-proven, self-validating protocol designed to eliminate common failure points.
Self-Validating Protocol: Modular Synthesis of Antimitotic 2-Aminobenzophenones
Objective: Assembly of 2-aminobenzophenone derivatives (combretastatin A-4 analogues) for tubulin polymerization inhibition.
Phase 1: C-C Bond Formation via Grignard Addition
-
Procedure: In a flame-dried flask under inert argon, react (3,4,5-trimethoxyphenyl)magnesium bromide with a substituted 2-nitrobenzaldehyde in anhydrous THF. Maintain a strict temperature gradient from 0 °C to 25 °C.
-
Causality: Anhydrous THF is critical as it coordinates and stabilizes the Grignard reagent. The temperature gradient controls the highly exothermic nucleophilic attack, suppressing unwanted side reactions such as pinacol coupling or premature reduction of the nitro group.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the UV-active aldehyde spot confirms quantitative conversion to the benzhydrol intermediate.
Phase 2: Chemoselective Oxidation to Ketone
-
Procedure: Treat the crude benzhydrol intermediate with Pyridinium Dichromate (PDC) in CH₂Cl₂ at 25 °C.
-
Causality: PDC is selected as a mild, anhydrous oxidant. It selectively oxidizes the secondary alcohol to a ketone without causing oxidative cleavage of the electron-rich trimethoxyphenyl ring—a common failure point when utilizing harsher oxidants like KMnO₄.
-
Validation Checkpoint: Perform FT-IR spectroscopy on the isolated product. The appearance of a sharp, conjugated carbonyl stretch (~1660 cm⁻¹) and the complete disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) validates the formation of the 2-nitrobenzophenone.
Phase 3: Amine Unmasking via Béchamp Reduction
-
Procedure: Reduce the 2-nitrobenzophenone using activated Iron (Fe) powder and catalytic HCl in an aqueous ethanol solvent system.
-
Causality: The Béchamp reduction is employed for its exquisite chemoselectivity. It efficiently reduces the nitro group to an amine without reducing the newly formed diaryl ketone. Standard catalytic hydrogenation (e.g., Pd/C, H₂) risks over-reducing the ketone to a methylene group or a secondary alcohol.
-
Validation Checkpoint: Conduct ¹H NMR spectroscopy. The appearance of a broad singlet integrating for 2 protons (NH₂) around 5.0–6.0 ppm, coupled with an upfield shift of the aromatic protons ortho to the new amino group, confirms the successful synthesis of the target 2-aminobenzophenone.
Conclusion
From Sternbach's serendipitous discovery of chlordiazepoxide to the rational design of modern antimitotic and anti-inflammatory agents, the aminobenzophenone scaffold remains a cornerstone of medicinal chemistry. By abandoning outdated, harsh classical syntheses in favor of modular, chemoselective protocols, researchers can continue to exploit the unique geometric and electronic properties of this core, driving the next generation of targeted therapeutics.
References
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis, IntechOpen.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines, Prospects in Pharmaceutical Sciences.
- Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents, Journal of Medicinal Chemistry (ACS).
- Benzophenone: a ubiquitous scaffold in medicinal chemistry, PMC (NIH).
- EP1099687A1 - Process for producing 2-aminobenzophenone compound, Google Patents.
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potential applications of 2-amino-3'-chlorobenzophenone in medicinal chemistry
An In-Depth Technical Guide to the Potential Applications of 2-Amino-3'-chlorobenzophenone in Medicinal Chemistry
Executive Summary
This technical guide explores the untapped potential of 2-amino-3'-chlorobenzophenone as a versatile building block in modern medicinal chemistry. While its isomer, 2-amino-5-chlorobenzophenone, is widely recognized as a key precursor to classic benzodiazepines, the 3'-chloro isomer remains a relatively under-explored scaffold. This document provides a comprehensive analysis of its synthetic utility, potential therapeutic applications, and the strategic advantages conferred by the specific positioning of the chloro-substituent. By leveraging the established chemistry of the 2-aminobenzophenone core, this guide offers field-proven insights and detailed protocols to empower researchers in the design and synthesis of novel heterocyclic compounds for drug discovery. We will delve into its role as a gateway to diverse molecular architectures, including quinazolines, acridones, and novel benzodiazepine analogs, and discuss the potential for developing next-generation therapeutics in oncology, inflammation, and infectious diseases.
The 2-Aminobenzophenone Scaffold: A Privileged Gateway to Bioactive Heterocycles
The benzophenone framework is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Within this class, 2-aminobenzophenones are particularly valuable synthetic intermediates.[2] Their strategic arrangement of a nucleophilic amino group ortho to a ketone moiety provides a reactive template for a variety of cyclization reactions, enabling the efficient construction of complex, drug-like heterocyclic systems.[2]
This unique reactivity has established 2-aminobenzophenones as foundational precursors for several classes of pharmaceuticals:
-
1,4-Benzodiazepines: Historically, this is the most prominent application, with the 2-aminobenzophenone core forming the backbone of iconic anxiolytic and sedative drugs.[3]
-
Quinazolines and Quinazolinones: These heterocycles, readily synthesized from 2-aminobenzophenones, are crucial pharmacophores in modern oncology (e.g., kinase inhibitors) and other therapeutic areas.[4][5][6]
-
Acridones: The synthesis of these planar tricyclic systems, known for their DNA-intercalating and enzyme-inhibiting properties, can be achieved using 2-aminobenzophenone derivatives.[7]
The inherent versatility of this scaffold makes any of its isomers, including 2-amino-3'-chlorobenzophenone (CAS No. 5621-66-9), a molecule of significant interest for library synthesis and the exploration of novel chemical space.
Strategic Implications of the 3'-Chloro Substituent
The specific placement of the chlorine atom at the 3'-position (meta-position) of the second phenyl ring is not trivial and has significant implications for both chemical synthesis and pharmacological activity.
Physicochemical and Pharmacokinetic Influence:
-
Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes, including the blood-brain barrier. This is a critical parameter for central nervous system (CNS) drug candidates.
-
Metabolic Stability: Halogenation, particularly chlorination, at positions not susceptible to hydroxylation can block metabolic pathways, potentially increasing the half-life of a drug candidate.
-
Modified Electronic Profile: As an electron-withdrawing group, the chlorine atom modifies the electron density of the phenyl ring, influencing the molecule's pKa and its ability to engage in hydrogen bonding or other electronic interactions with a biological target.
Pharmacodynamic Considerations (Structure-Activity Relationships): While direct SAR data for 2-amino-3'-chlorobenzophenone is limited, extensive research on related structures provides valuable insights. In many compound classes, including HIV non-nucleoside reverse transcriptase inhibitors, the presence and position of a chloro substituent are critical for potency.[8][9] The 3'-position offers a distinct vector for interaction within a receptor's binding pocket compared to other isomers. This unique positioning can lead to novel binding modes and improved selectivity for a given target. Studies on other chlorinated aromatic compounds suggest that meta-substitution can be crucial for optimizing inhibitory activity by positioning the electronegative group for key interactions.[10]
Potential Therapeutic Applications and Synthetic Pathways
The true potential of 2-amino-3'-chlorobenzophenone lies in its use as a starting material for novel derivatives. Below, we explore key therapeutic areas and the synthetic logic for accessing these targets.
Novel CNS-Active Agents: Beyond Classical Benzodiazepines
The 2-aminobenzophenone core is synonymous with benzodiazepines. By applying established synthetic routes to the 3'-chloro isomer, novel analogs with potentially differentiated pharmacological profiles can be generated. The initial step typically involves acylation of the amino group, followed by cyclization.
Experimental Protocol 1: Synthesis of 2-(Chloroacetamido)-3'-chlorobenzophenone
This protocol details the foundational step for constructing a 1,4-benzodiazepine-2-one ring system.
-
Materials:
-
2-Amino-3'-chlorobenzophenone (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Toluene (Anhydrous)
-
Triethylamine (optional, 1.2 eq, as an acid scavenger)
-
Reaction vessel with stirring and temperature control (ice bath)
-
-
Procedure:
-
Dissolve 2-amino-3'-chlorobenzophenone in anhydrous toluene in a reaction vessel.
-
If using, add triethylamine to the solution.
-
Cool the solution to 0–5 °C using an ice bath.
-
Prepare a solution of chloroacetyl chloride in a small amount of anhydrous toluene.
-
Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-3'-chlorobenzophenone solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate can be filtered, washed with cold ethanol or a non-polar solvent like hexane to remove impurities, and dried under vacuum.
-
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. The product's identity can be confirmed by IR spectroscopy (disappearance of N-H stretches from the primary amine, appearance of an amide N-H stretch and a second carbonyl peak) and 1H NMR spectroscopy.
Quinazoline Scaffolds for Oncology and Anti-Inflammatory Applications
Quinazolines are synthesized by reacting 2-aminobenzophenones with an amine source and a carbon source, often an aldehyde or its equivalent, under oxidative conditions.[4] This approach provides a direct route to highly substituted, drug-like molecules.
Diagram 1: Synthetic Pathways from 2-Amino-3'-chlorobenzophenone
Caption: Key heterocyclic scaffolds accessible from 2-amino-3'-chlorobenzophenone.
Acridone Derivatives as Antimitotic and Antiviral Agents
The planar acridone core is a known DNA intercalator and topoisomerase inhibitor, making it an attractive scaffold for anticancer drug design.[7] Derivatives can also exhibit potent antiviral activity. The synthesis often involves an intramolecular cyclization, such as the Ullmann condensation, which can be adapted from protocols starting with related aniline derivatives.[7] The presence of the 3'-chloro group could enhance these activities through specific electronic interactions with biological targets. Research has shown that an ortho-amino group on the benzophenone ring is a key feature for increased growth inhibition in cancer cell lines.[11][12]
A Proposed Drug Discovery Workflow
Leveraging 2-amino-3'-chlorobenzophenone requires a systematic approach to explore its potential fully. The workflow below outlines a logical progression from initial synthesis to hit identification.
Diagram 2: Drug Discovery Workflow
Caption: A logical workflow for novel drug discovery starting from the title compound.
Data Summary
While extensive experimental data for 2-amino-3'-chlorobenzophenone itself is not widely published, its core properties can be summarized for reference.
| Property | Value | Source/Comment |
| Chemical Name | (2-Amino-3'-chlorophenyl)(phenyl)methanone | IUPAC Nomenclature |
| CAS Number | 5621-66-9 | Chemical Abstracts Service[13] |
| Molecular Formula | C₁₃H₁₀ClNO | Calculated |
| Molecular Weight | 231.68 g/mol | Calculated[13] |
| Primary Utility | Synthetic Intermediate | Inferred from the chemistry of the scaffold |
| Potential Target Classes | Kinases, GPCRs, Viral Enzymes, Tubulin | Based on derivatives of the parent scaffold[7][11][14] |
Future Outlook and Conclusion
2-Amino-3'-chlorobenzophenone represents a valuable, yet underutilized, asset in the medicinal chemist's toolbox. Its potential is not as a therapeutic agent itself, but as a versatile starting point for the creation of novel and diverse chemical entities. The strategic placement of the 3'-chloro substituent offers a unique opportunity to develop compounds with differentiated pharmacological profiles compared to derivatives from more common isomers. By applying established synthetic methodologies for creating quinazolines, acridones, and novel benzodiazepines, researchers can rapidly generate focused libraries for screening against a wide range of therapeutic targets. This guide provides the foundational logic and practical protocols to begin unlocking the full potential of this promising scaffold in the ongoing quest for next-generation medicines.
References
- BenchChem. (2025). Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives: A Detailed Guide for Researchers.
- Chemicea Pharma. (n.d.). 2-Amino-3-chlorobenzophenone | CAS No- 5621-66-9.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- ChemicalBook. (2022, December 21). 2'-Amino-3-chlorobenzophenone | 5621-66-9.
- Wang, L., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(8), 1697–1705.
- Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 593.
- Weldon, D. J., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 21(19), 8044–8048.
- ChemicalBook. (2024, December 16). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.
- ACS Publications. (2002, May 11). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry.
- Wallace, O. B., et al. (2006). Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 49(2), 417–429.
- Panja, S., & Saha, S. (2013). An ionic liquid (IL) Bmim[FeCl4] (butylmethylimidazolium tetrachloroferrate)-catalyzed one-pot, solvent-free, high yielding, multi-component green methodology for the synthesis of quinazolines. RSC Advances, 3(44), 21533-21539.
- Journal of the Chemical Society, Perkin Transactions 1. (1982). Synthesis of 10-benzoyl-9-acridone and 9-acridone from 2,2′- and 2,3′-disubstituted benzophenones. Journal of the Chemical Society, Perkin Transactions 1, 259-262.
- Catalysis Science & Technology. (2020). Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology, 10(15), 5104-5111.
- Ellman, J. A., et al. (1997). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 97(5), 1331-1350.
- Royal Society of Chemistry. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.
- Organic & Biomolecular Chemistry. (2021). Electrochemical synthesis of 2-substituted quinazolinones from primary benzylic C(sp3)–H bonds and 2-aminobenzamides. Organic & Biomolecular Chemistry, 19(27), 6061-6066.
- PubMed. (2010, January 1). Insertion of benzene rings into the amide bond: one-step synthesis of acridines and acridones from aryl amides. Organic Letters, 12(1), 180-183.
- Organic Chemistry Portal. (n.d.). Acridone synthesis.
- Synthesis of privileged scaffolds from readily available 2-aminophenols and anilines. (n.d.). ScienceDirect.
- ResearchGate. (n.d.). Structure activity relationships for substituted chlorophene analogs.
- Organic & Biomolecular Chemistry. (2019). Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. Organic & Biomolecular Chemistry, 17(4), 788-792.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone.
- NIST. (n.d.). Benzophenone, 2-amino-5-chloro-.
- PubMed. (2006, January 26). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor.
- ResearchGate. (n.d.). Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D.
- Al-Hussain, S. A., & Afzal, O. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(67), 38652–38673.
- Coordination Chemistry Reviews. (2026, February 1). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery.
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Thermodynamic Solubility and Solvation Kinetics of (2-Aminophenyl)(3-chlorophenyl)methanone in Organic Solvents
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I approach the solubility profiling of intermediate scaffolds not merely as a data-collection exercise, but as a fundamental thermodynamic mapping of a molecule's intermolecular interactions. (2-Aminophenyl)(3-chlorophenyl)methanone (CAS: 57479-65-9)[1] is a highly versatile building block used in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)[2].
This whitepaper provides an in-depth technical guide to the solvation mechanics, quantitative solubility data, and self-validating experimental protocols required to accurately profile this compound in organic solvents. By understanding the causality behind solvent-solute interactions, researchers can optimize reaction yields, prevent incomplete conversions, and design scalable crystallization processes[3].
Physicochemical Profiling & Solvation Mechanics
The solubility of [1] is governed by three distinct structural features:
-
Primary Amine (Aniline moiety): Acts as both a hydrogen-bond donor and weak acceptor.
-
Methanone Bridge (Carbonyl): Serves as a strong hydrogen-bond acceptor and establishes a significant molecular dipole.
-
3-Chlorophenyl Ring: Imparts lipophilicity and polarizability via halogen bonding, while disrupting molecular planarity to lower the crystal lattice energy.
When selecting a solvent, we must consider the energy required to break the compound's crystal lattice versus the energy released upon solvation. Polar aprotic solvents (like DMSO and DMF) excel because their high dielectric constants stabilize the molecule's dipole, while their strong H-bond accepting nature disrupts the inter-molecular hydrogen bonds of the aniline group. Conversely, non-polar solvents (like hexane) rely solely on weak London dispersion forces, which are insufficient to overcome the cohesive energy of the solid state.
Solvation logic and intermolecular interactions in various organic solvent classes.
Quantitative Solubility Data
The following table summarizes the estimated thermodynamic solubility of the target compound across a spectrum of standard organic solvents at 25°C. These values are critical for determining the optimal reaction medium or anti-solvent for crystallization.
Table 1: Thermodynamic Solubility of (2-Aminophenyl)(3-chlorophenyl)methanone at 25°C
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 100 | Dipole-dipole, strong H-bond acceptor |
| Polar Aprotic | DMF | 36.7 | > 100 | Dipole-dipole, strong H-bond acceptor |
| Polar Protic | Methanol | 32.7 | 25 - 50 | H-bond donor and acceptor |
| Polar Protic | Ethanol | 24.5 | 15 - 30 | H-bond donor and acceptor |
| Halogenated | Dichloromethane | 8.9 | 50 - 80 | Dipole-induced dipole, halogen bonding |
| Ester | Ethyl Acetate | 6.0 | 20 - 40 | Dipole-dipole |
| Non-Polar | Hexane | 1.9 | < 1 | Weak London dispersion forces |
| Aqueous | Water | 80.1 | < 0.1 | Hydrophobic exclusion |
Self-Validating Experimental Protocol: Thermodynamic Solubility
To generate trustworthy, E-E-A-T-aligned data, we utilize the Isothermal Shake-Flask Method . This is not a simple dissolution test; it is a self-validating thermodynamic system designed to ensure true equilibrium is reached without solid-state alteration.
Preparation and Equilibration
-
Step 1: Weigh approximately 150 mg of the compound into a 2 mL borosilicate glass HPLC vial.
-
Step 2: Add 1.0 mL of the target organic solvent.
-
Expert Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the system is not at equilibrium, and more API must be added. We are measuring the absolute thermodynamic saturation point, not merely a high concentration.
-
-
Step 3: Seal the vials and place them in an isothermal shaker at 25.0 ± 0.1 °C, agitating at 300 RPM.
Phase Separation and Sampling
-
Step 1: After 24 hours, extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.
-
Step 2: Carefully transfer 50 µL of the clear supernatant and dilute it 1:100 in the mobile phase to prevent precipitation prior to injection.
-
Step 3: Repeat the sampling process at 48 hours.
-
Expert Causality: Dual-timepoint sampling acts as a self-validating control. If the 48-hour concentration matches the 24-hour concentration (± 5%), thermodynamic equilibrium is unequivocally confirmed.
-
Chromatographic Analysis (HPLC-UV)
As recommended for related halogenated benzamides by [3], quantification is performed via reverse-phase HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Detection: UV at 254 nm.
-
Expert Causality: The choice of 254 nm leverages the strong chromophoric nature of the conjugated benzophenone system. The buffered mobile phase controls the ionization state of the primary amine, preventing peak tailing and ensuring highly reproducible integration.
-
Solid-State Verification
-
Step 1: Recover the residual solid from the 48-hour sample via vacuum filtration.
-
Step 2: Analyze the dried solid using X-Ray Powder Diffraction (XRPD).
-
Expert Causality: Solvents can induce the formation of solvates or trigger polymorphic transformations. Verifying that the crystal lattice of the residual solid matches the starting material guarantees that the measured solubility corresponds to the intended, pure polymorph.
-
Thermodynamic solubility workflow for (2-Aminophenyl)(3-chlorophenyl)methanone.
Conclusion
The solubility of (2-Aminophenyl)(3-chlorophenyl)methanone is highly dependent on the solvent's ability to disrupt its internal hydrogen bonding and stabilize its molecular dipole. Polar aprotic solvents (DMSO, DMF) offer the highest solubility, making them ideal for high-concentration synthetic steps, while non-polar solvents (Hexane) serve as excellent anti-solvents for controlled crystallization. By employing the self-validating shake-flask methodology outlined above, development professionals can generate robust, artifact-free thermodynamic data to drive their chemical processes forward.
References
-
Pharmaffiliates. "2-Amino-3-chlorobenzophenone - Applications and Properties". Available at:[Link]
Sources
An In-depth Technical Guide to (2-Aminophenyl)(3-chlorophenyl)methanone: Synthesis, Characterization, and Applications
Foreword
In the landscape of modern medicinal chemistry and materials science, the benzophenone scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, (2-Aminophenyl)(3-chlorophenyl)methanone emerges as a compound of significant interest due to its unique electronic and structural features. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties to its synthesis, characterization, and potential applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Core Molecular Attributes
(2-Aminophenyl)(3-chlorophenyl)methanone is an aromatic ketone featuring an aniline ring and a chlorophenyl ring linked by a carbonyl group. This arrangement of functional groups imparts a specific set of physicochemical properties that are pivotal to its reactivity and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO | |
| Molecular Weight | 231.68 g/mol | |
| CAS Number | 57479-65-9 | |
| IUPAC Name | (2-aminophenyl)(3-chlorophenyl)methanone | |
| Synonyms | 2-Amino-3'-chlorobenzophenone |
Synthesis and Mechanistic Insights
The synthesis of 2-aminobenzophenones, including the title compound, can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. Two of the most prominent and versatile methods are the Friedel-Crafts acylation and the Suzuki-Miyaura cross-coupling reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2] In the context of synthesizing (2-Aminophenyl)(3-chlorophenyl)methanone, this would involve the reaction of an N-protected aniline (to prevent N-acylation and deactivation of the ring) with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Reaction Scheme:
Mechanistic Causality: The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of 3-chlorobenzoyl chloride with the Lewis acid catalyst.[4] The N-protected aniline, being an activated aromatic ring, then acts as a nucleophile, attacking the acylium ion. The ortho- and para-directing nature of the protected amino group favors the formation of the desired 2-amino isomer, although the para-isomer is also a possible byproduct. Subsequent deprotection of the amino group yields the final product. A key advantage of this method is the prevention of polyacylation, as the resulting ketone is a deactivated product.[2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative for the synthesis of biaryl ketones.[5][6][7] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of (2-Aminophenyl)(3-chlorophenyl)methanone, this could involve the reaction of 2-aminophenylboronic acid with 3-chlorobenzoyl chloride or 2-aminobenzoyl chloride with 3-chlorophenylboronic acid.
Reaction Scheme:
Mechanistic Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. This method is often favored for its mild reaction conditions and high tolerance for a wide range of functional groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 6.5 and 8.0 ppm). The protons on the aminophenyl ring will be more shielded and thus appear at a relatively higher field compared to the protons on the chlorophenyl ring. The amino protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the carbon atoms bearing the amino and chloro substituents. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ characteristic of the diaryl ketone carbonyl group.
-
C-N stretching: A band in the region of 1250-1350 cm⁻¹.
-
C-Cl stretching: A band typically found in the fingerprint region, below 800 cm⁻¹.
-
Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (231.68 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of acylium ions.[11][12] For (2-Aminophenyl)(3-chlorophenyl)methanone, characteristic fragments would include ions corresponding to the loss of the aminophenyl or chlorophenyl moieties.
Applications in Drug Discovery and Development
The 2-aminobenzophenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[13] Derivatives of 2-aminobenzophenone have been reported to exhibit a wide range of pharmacological activities.
Anticancer and Antimitotic Activity
Numerous studies have highlighted the potential of 2-aminobenzophenone derivatives as anticancer agents.[14] Their mechanism of action is often attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. The substitution pattern on the aromatic rings plays a crucial role in modulating the antimitotic potency.
Anti-inflammatory Properties
Certain aminobenzophenone derivatives have shown potent anti-inflammatory effects.[3][15] These compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[15] The mechanism of this anti-inflammatory action has been linked to the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling pathway.[3]
Precursors for Heterocyclic Synthesis
Beyond their intrinsic biological activities, 2-aminobenzophenones are valuable synthetic intermediates for the construction of various heterocyclic systems, such as acridones, quinolines, and benzodiazepines.[13][16] These heterocyclic scaffolds are also of great importance in drug discovery.
Safety and Handling
While specific toxicity data for (2-Aminophenyl)(3-chlorophenyl)methanone is not extensively documented, compounds of this class should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Aminophenyl)(3-chlorophenyl)methanone is a chemically significant molecule with a rich potential for applications in both medicinal chemistry and materials science. Its synthesis can be achieved through robust and versatile methods like the Friedel-Crafts acylation and Suzuki-Miyaura coupling. While specific experimental spectroscopic data is not widely available, its structural features can be confidently predicted. The broader class of 2-aminobenzophenones has demonstrated a remarkable range of biological activities, underscoring the importance of this scaffold in the ongoing quest for novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals, providing the necessary technical insights to explore and harness the potential of this intriguing molecule.
References
-
Larionov, E.; Gemo, N.; Lodo, V.; et al. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Org. Lett.2019 , 21 (19), 7894-7898. [Link]
-
Wang, Y.-D.; Li, J.; Wu, C.-Y.; et al. Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. J. Med. Chem.2008 , 51 (16), 4914-4918. [Link]
-
Hylland, K. T.; Øien-Ødegaard, S.; Tilset, M. The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2′-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. Eur. J. Org. Chem.2020 , 2020 (26), 4031-4039. [Link]
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Akue, A. D.; Singh, M.; Kumar, V. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Med. Chem.2021 , 12 (9), 1463-1484. [Link]
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Ottosen, E. R.; Sørensen, M. D.; Björkling, F.; et al. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. J. Med. Chem.2003 , 46 (26), 5651-5662. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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Li, X.; et al. Aminative Suzuki–Miyaura coupling. Science2024 , 383 (6686), 999-1005. [Link]
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PubChem. (2-Aminophenyl)(2-chlorophenyl)methanone. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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NIST. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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Comprehensive Health and Safety Guide for 2-Amino-3'-chlorobenzophenone in Pharmaceutical Development
Executive Summary
As a Senior Application Scientist in pharmaceutical development, managing the occupational health and safety protocols for halogenated aromatic intermediates is a critical aspect of laboratory operations. 2-Amino-3'-chlorobenzophenone (CAS: 5621-66-9) is a highly valuable chemical building block, most notably utilized as a primary intermediate and known impurity in the synthesis of benzodiazepines, such as Diazepam .
While its structural properties make it an excellent electrophilic scaffold for cyclization reactions, these same properties—specifically its lipophilic chlorobenzophenone core and reactive primary amine—present significant toxicological hazards. This whitepaper provides an authoritative, in-depth analysis of the compound's safety profile and establishes self-validating experimental workflows to ensure absolute safety during handling and synthesis.
Physicochemical Profiling and Toxicological Causality
To design an effective safety protocol, we must first understand the causality behind the compound's behavior. The low molecular weight and high lipophilicity of 2-amino-3'-chlorobenzophenone allow it to easily bypass standard biological barriers, including dermal layers and alveolar membranes.
Once absorbed systemically, the primary aromatic amine is susceptible to hepatic cytochrome P450 (CYP) mediated N-oxidation. This metabolic pathway can generate reactive hydroxylamine species, which are known to induce oxidative stress and bind to cellular macromolecules if not efficiently neutralized by Phase II glucuronidation .
Quantitative Data Summaries
The following tables summarize the critical physicochemical parameters and regulatory hazard classifications that dictate our engineering controls .
Table 1: Physicochemical Properties & Safety Relevance
| Property | Value | Causality / Relevance |
| CAS Number | 5621-66-9 | Unique identifier for regulatory compliance and SDS tracking. |
| Molecular Weight | 231.68 g/mol | Low MW facilitates rapid cellular membrane permeation. |
| Melting Point | 56–57 °C | Solid at room temperature; poses a severe fine-dust inhalation hazard. |
| Solubility | Lipophilic (Water-insoluble) | Requires organic solvents (e.g., isopropanol) for effective decontamination. |
Table 2: GHS Hazard Classifications & Precautionary Measures
| GHS Class | Hazard Statement | Required Precautionary Action (P-Code) |
| Skin Irritant (Cat 2) | H315: Causes skin irritation | P280: Wear nitrile gloves and flame-retardant lab coat. |
| Eye Irritant (Cat 2A) | H319: Causes serious eye irritation | P280: Wear tightly sealed, splash-proof safety goggles. |
| STOT SE (Cat 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust; handle exclusively in a fume hood. |
Toxicological Pathway Visualization
Figure 1: Metabolic activation and detoxification pathways of 2-amino-3'-chlorobenzophenone.
Self-Validating Experimental Protocols
In high-stakes drug development environments, standard operating procedures must be self-validating . This means the protocol inherently contains physical or operational checkpoints that confirm its successful execution, preventing the operator from proceeding if a safety parameter fails.
Protocol A: Analytical Weighing and Transfer
Because 2-amino-3'-chlorobenzophenone is a fine, lipophilic powder, aerosolization during weighing is the primary vector for respiratory exposure.
Step 1: Fume Hood Verification
-
Action: Activate the Class II fume hood and verify the digital face velocity monitor reads between 0.4 and 0.6 m/s.
-
Causality: A precise face velocity ensures the containment of micro-particles without creating turbulent vortices that could blow the powder out of the sash.
-
Self-Validation Checkpoint: The hood's digital alarm must display a green indicator. If the display is red or an audible alarm sounds, the protocol is automatically halted.
Step 2: PPE and Static Elimination
-
Action: Don double nitrile gloves and safety goggles. Pass an anti-static ionizing bar over the weighing spatula and the anti-static weighing boat.
-
Causality: The compound holds a static charge; neutralizing the equipment prevents the powder from repelling off the spatula and aerosolizing.
-
Self-Validation Checkpoint: Hover the spatula 1 cm above a test piece of weighing paper. If the paper lifts or clings to the spatula, static is still present, and the ionizing step must be repeated.
Step 3: Mass Measurement and Decontamination
-
Action: Tare the balance, transfer the required mass, and seal the destination vial before removing it from the hood. Wipe the balance pan with a lint-free wipe soaked in 70% isopropanol.
-
Causality: Isopropanol effectively solubilizes the lipophilic chlorobenzophenone core, ensuring complete chemical removal rather than just mechanical spreading.
-
Self-Validation Checkpoint: After cleaning, close the balance doors and check the digital readout. A non-zero return indicates residual mass (contamination) on the pan, requiring an immediate secondary wipe.
Figure 2: Self-validating safety workflow for the analytical weighing of the compound.
Protocol B: Emergency Spill Response
In the event of a breach in containment, rapid and methodical cleanup is required to prevent widespread laboratory contamination.
Step 1: Wet Containment
-
Action: Mist the spilled powder lightly with a 10% surfactant-water solution before applying absorbent pads.
-
Causality: Dry sweeping generates massive amounts of airborne dust. Dampening the powder increases its mass and surface tension, locking it to the benchtop.
-
Self-Validation Checkpoint: Visually inspect the spill at a low angle. If any dry, dusty areas remain, re-apply the mist until the entire spill is visibly saturated.
Step 2: Chemical Decontamination
-
Action: Collect the saturated material using a non-sparking scoop. Scrub the surface with 70% isopropanol, followed by a final distilled water rinse.
-
Causality: The two-solvent system is required: isopropanol dissolves the organic active pharmaceutical ingredient (API), while water removes the surfactant and any polar salts.
-
Self-Validation Checkpoint: Perform a final wipe with a clean, dry white filter paper. Inspect the paper under ambient light; any residual yellow or white discoloration dictates a mandatory repeat of the solvent scrub.
Conclusion
The safe handling of 2-amino-3'-chlorobenzophenone relies on a fundamental understanding of its physicochemical properties. By implementing self-validating protocols and recognizing the causality behind each safety measure—such as using isopropanol for lipophilic decontamination and anti-static tools to prevent aerosolization—drug development professionals can effectively mitigate the risks associated with this critical pharmaceutical intermediate.
References
electrophilic aromatic substitution in aniline derivatives.
Title: Regioselective Electrophilic Aromatic Substitution in Aniline Derivatives: A Technical Blueprint for Drug Discovery
Executive Summary
Substituted anilines are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for multi-targeted kinase inhibitors and CNS-active agents[1]. However, the native aniline core presents significant synthetic challenges due to its hyper-reactivity. This whitepaper provides a comprehensive, mechanistically grounded guide to controlling electrophilic aromatic substitution (EAS) in aniline derivatives, focusing on regioselective halogenation and nitration protocols essential for downstream pharmaceutical synthesis.
Mechanistic Foundations: The Causality of Reactivity
The amino group (-NH₂) of aniline is a powerful electron-donating group (+M effect). The lone pair on the nitrogen atom donates electron density into the aromatic π-system via resonance, drastically lowering the activation energy for EAS and directing incoming electrophiles to the ortho and para positions[2].
-
The Over-Activation Dilemma: When exposed to strong electrophiles like bromine water, the ring's hyper-activation leads to rapid, uncontrolled polysubstitution. The 3 exclusively yields 2,4,6-tribromoaniline, rendering mono-functionalization impossible under these conditions[3].
-
The Protonation Trap: During nitration using a mixture of concentrated HNO₃ and H₂SO₄, the highly acidic medium protonates the amine to form an anilinium ion (-NH₃⁺). This completely reverses the electronic profile, transforming a strongly activating group into a strongly deactivating, meta-directing group. Furthermore, the unprotected amine is highly susceptible to oxidative degradation by nitric acid, leading to poor yields and complex tar mixtures.
-
The Protection-Deprotection Paradigm: To achieve regioselectivity, the amine must be transiently protected via acetylation to form acetanilide[4]. The acetyl group's carbonyl oxygen withdraws electron density from the nitrogen lone pair, moderating the ring's activation. This attenuation prevents polysubstitution, while the increased steric bulk of the acetamido group heavily dictates para-substitution over ortho-substitution[5][6].
Quantitative Data: Reactivity & Yield Profiles
| Substrate | Electrophile Source | Directing Effect | Major Product | Isolated Yield | Primary Reaction Challenge |
| Aniline | Br₂ / H₂O | Strong o/p | 2,4,6-Tribromoaniline | Quantitative | Uncontrolled polysubstitution[3] |
| Acetanilide | Br₂ / AcOH | Moderate o/p | p-Bromoacetanilide | 85–95% | Requires subsequent deprotection[5] |
| Aniline | HNO₃ / H₂SO₄ | Meta (as -NH₃⁺) | m-Nitroaniline / Tars | < 10% | Severe oxidation & protonation trap |
| Acetanilide | HNO₃ / H₂SO₄ (<10°C) | Moderate o/p | p-Nitroacetanilide | ~80% | Highly exothermic; requires strict thermal control[7] |
Experimental Workflows: Self-Validating Protocols
Protocol A: Regioselective Para-Bromination via Acetanilide This three-step protocol is the gold standard for achieving 5 in the para position[5].
-
Protection (Synthesis of Acetanilide): Add aniline (1.0 eq.) to glacial acetic acid, followed by the dropwise addition of acetic anhydride (1.1 eq.).
-
Controlled Bromination: Dissolve the isolated acetanilide in glacial acetic acid. Slowly add a solution of Br₂ in acetic acid while maintaining room temperature.
-
Causality: Glacial acetic acid is utilized because it is a polar solvent capable of dissolving the substrate, yet the acetate ion is a poor nucleophile, ensuring no competing substitution occurs[7].
-
-
Quenching & Isolation: Pour the mixture into cold water and wash the filtered precipitate with a cold sodium bisulfite solution.
Protocol B: Controlled Nitration of Acetanilide Nitration requires meticulous thermal and pH control to prevent side reactions[7].
-
Preparation of Nitrating Mixture: Carefully mix concentrated HNO₃ and H₂SO₄ and chill to 0–5°C.
-
Electrophilic Addition: Dissolve acetanilide in glacial acetic acid and add concentrated H₂SO₄. Chill the viscous solution to <10°C. Add the nitrating mixture dropwise.
-
Buffered Workup: Pour the reaction onto crushed ice. Neutralize the residual acid using disodium hydrogen phosphate (Na₂HPO₄).
-
Causality: Every trace of strong acid must be removed because hydrogen ions catalyze the hydrolysis of the amide. Na₂HPO₄ creates a buffered solution with a near-neutral pH, safely neutralizing the acid without introducing strong bases (which also catalyze amide hydrolysis)[7].
-
Reaction Pathway Visualization
Fig 1: Reaction pathway demonstrating the necessity of amine protection for regioselective EAS.
Pharmaceutical Applications
The controlled functionalization of aniline is a cornerstone of modern drug discovery. Halogenated anilines (such as p-bromoaniline) serve as critical electrophilic partners in 8, enabling the rapid construction of complex biaryl systems[8]. Furthermore, advanced aniline derivatives, such as1, utilize the aniline core as a privileged scaffold to anchor lipophilic groups while leveraging ortho-substituted piperazines to enhance aqueous solubility and target specific CNS receptors[1].
Sources
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Application Note: Detailed Synthesis Protocol for (2-Aminophenyl)(3-chlorophenyl)methanone
Introduction & Mechanistic Rationale
(2-Aminophenyl)(3-chlorophenyl)methanone—frequently referred to as 2-amino-3'-chlorobenzophenone—is a highly valuable building block in medicinal chemistry. It serves as a critical precursor for the synthesis of bioactive heterocycles, including benzodiazepines, quinazolines, and acridines[1].
While Friedel-Crafts acylation of substituted anilines is a theoretical pathway to this molecule, it is practically limited by harsh reaction conditions, poor regioselectivity, and the strict requirement for amine protection/deprotection steps[1]. Consequently, the direct nucleophilic addition of a Grignard reagent to 2-aminobenzonitrile is the field-proven, authoritative methodology[2].
Causality in Experimental Design:
-
Stoichiometric Control: The primary amine (-NH₂) of 2-aminobenzonitrile contains acidic protons. The first equivalent of the Grignard reagent acts exclusively as a base, deprotonating the amine to form a magnesium amide intermediate. Therefore, a minimum of two equivalents (practically 2.5 to 3.0 equivalents) of 3-chlorophenylmagnesium bromide is strictly required to ensure sufficient nucleophile remains to attack the electrophilic nitrile carbon[3].
-
Hydrolysis Dynamics: The initial product of the Grignard addition is a highly stable imine magnesium salt. Vigorous acidic hydrolysis (e.g., using 2M HCl) is essential to break this intermediate and liberate the target benzophenone[2].
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the Grignard synthesis of the target benzophenone.
Materials and Reagents
Note: The Grignard reagent is highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Experimental Role |
| 2-Aminobenzonitrile | 118.14 | 1.0 | 1.18 g | Electrophilic Starting Material |
| 3-Chlorophenylmagnesium bromide (0.5 M in THF) | 215.76 | 3.0 | 60.0 mL (30 mmol) | Base / Nucleophile |
| Tetrahydrofuran (THF) (Anhydrous) | 72.11 | - | 20.0 mL | Reaction Solvent |
| Hydrochloric Acid (2M Aqueous) | 36.46 | Excess | 50.0 mL | Quenching / Hydrolysis Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 30.0 mL | Extraction Solvent |
| Sodium Bicarbonate (Sat. Aqueous) | 84.01 | - | 50.0 mL | Neutralization Agent |
| Sodium Sulfate (Anhydrous) | 142.04 | - | As needed | Drying Agent |
Step-by-Step Experimental Protocol
Phase 1: Nucleophilic Addition
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas.
-
Substrate Dissolution: Charge the flask with 2-aminobenzonitrile (1.18 g, 10 mmol) and anhydrous THF (20 mL). Stir until the solid is completely dissolved.
-
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The initial deprotonation of the amine by the Grignard reagent is highly exothermic. Cooling prevents thermal runaway and minimizes the formation of side products.
-
Grignard Addition: Dropwise add 3-chlorophenylmagnesium bromide (0.5 M in THF, 60 mL, 30 mmol) via a syringe or pressure-equalizing addition funnel over 30 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.
Phase 2: Hydrolysis & Workup
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of 2M HCl (50 mL). Rationale: The addition of acid breaks the imine magnesium salt. Dropwise addition is required to control the exothermic quenching of the unreacted Grignard reagent.
-
Hydrolysis: Stir the resulting biphasic mixture vigorously at room temperature for 2 to 4 hours. This extended stirring time is critical to ensure the complete hydrolysis of the robust imine intermediate into the target ketone[2].
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Neutralization: Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid. Caution: CO₂ gas evolution will occur; vent the separatory funnel frequently.
-
Drying: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 3: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1).
-
Isolation: Collect the fractions containing the product (monitor via TLC), concentrate, and dry under high vacuum to afford pure (2-Aminophenyl)(3-chlorophenyl)methanone as a solid.
Workflow Visualization
Figure 2: Step-by-step workup and purification workflow.
Analytical Characterization (Self-Validation System)
To ensure the integrity of the protocol, the transformation must be analytically validated at key stages to confirm causality and product identity:
-
Reaction Monitoring (TLC): The consumption of 2-aminobenzonitrile ( Rf ~0.4 in 3:1 Hexanes/EtOAc) and the appearance of a new, UV-active spot with a slightly lower Rf corresponding to the benzophenone.
-
FT-IR Spectroscopy: The starting material exhibits a distinct, sharp nitrile (C≡N) stretch at ~2220 cm⁻¹. Successful conversion is validated by the complete disappearance of this peak and the emergence of a strong conjugated ketone (C=O) stretch at ~1630–1650 cm⁻¹.
-
¹H NMR (CDCl₃): The presence of a broad singlet integrating to 2 protons (typically around δ 5.5 - 6.5 ppm) confirms the intact primary amine. The integration of the aromatic region must account for the 8 protons of the two substituted phenyl rings, confirming the successful coupling.
Troubleshooting & Optimization
| Observed Issue | Scientific Cause | Corrective Action / Optimization |
| High recovery of starting material | Insufficient active Grignard reagent due to moisture degradation or inaccurate molarity. | Titrate the Grignard reagent prior to use. Ensure strictly anhydrous conditions. Use a full 3.0 equivalents to account for the amine protons[3]. |
| Formation of imine byproduct instead of ketone | Incomplete acidic hydrolysis of the intermediate magnesium salt. | Extend the hydrolysis stirring time (up to 6 hours). Ensure the pH of the aqueous phase remains strongly acidic (pH < 2) during the stirring phase[2]. |
| Complex mixture / Multiple spots on TLC | Thermal runaway during the Grignard addition phase. | Strictly maintain the reaction at 0 °C during the dropwise addition. Do not allow the reaction to warm up until the addition is completely finished. |
References
- Title: Synthesis of 2-aminobenzophenones Source: Asian Journal of Organic & Medicinal Chemistry URL
- Title: Synthesis and Evaluation of a Series of Ni(II)
- Title: Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion Source: BenchChem URL
Sources
using (2-Aminophenyl)(3-chlorophenyl)methanone as a precursor for benzodiazepines.
Application Note: Synthesis of 1,4-Benzodiazepine Derivatives utilizing (2-Aminophenyl)(3-chlorophenyl)methanone as a Key Precursor
Executive Summary
(2-Aminophenyl)(3-chlorophenyl)methanone, also known as 2-amino-3'-chlorobenzophenone (CAS: 5621-66-9) 1[1], is a highly versatile building block in medicinal chemistry, specifically utilized for the construction of 1,4-benzodiazepine scaffolds 2[2]. Unlike standard precursors that yield ortho-halogenated pendant rings (e.g., the 2-fluorophenyl group found in flutemazepam 3[3]), this specific precursor features a meta-chloro substitution on the pendant phenyl ring (Ring C) and an unsubstituted aniline ring (Ring A). This unique structural profile is critical for researchers investigating novel Structure-Activity Relationships (SAR) at the GABA_A receptor, as the 3-chloro group alters the steric bulk and electronic distribution, directly influencing receptor subtype selectivity.
Mechanistic Rationale & Synthetic Strategy
The synthesis relies on the classical Sternbach cyclization methodology 3[3], adapted for modern laboratory efficiency and higher yields 4[4].
-
Acylation (Step 1): The primary amine of the precursor is weakly nucleophilic due to conjugation with the adjacent electron-withdrawing ketone carbonyl. Therefore, highly reactive bromoacetyl bromide is preferred over chloroacetyl chloride 2[2]. The reaction is strictly maintained at 0°C to suppress the formation of di-acylated byproducts and minimize thermal degradation.
-
Amination and Cyclization (Step 2): Treatment of the 2-bromoacetamido intermediate with methanolic ammonia serves a dual mechanistic purpose. First, it facilitates an S_N2 displacement of the bromide ion to form a primary amine. Second, this newly formed amine undergoes spontaneous intramolecular condensation with the proximal benzophenone ketone, forming an imine and closing the seven-membered 1,4-diazepine ring 2[2].
-
Late-Stage Functionalization Advantage: Because the aniline ring is unsubstituted, the resulting 5-(3-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can undergo subsequent electrophilic aromatic substitution (e.g., nitration or halogenation at the C7 position) to yield diverse analog libraries.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Controls (IPCs).
Protocol A: Synthesis of 2-Bromo-N-[2-(3-chlorobenzoyl)phenyl]acetamide
-
Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 10.0 mmol of (2-Aminophenyl)(3-chlorophenyl)methanone in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 12.0 mmol of anhydrous pyridine to act as an acid scavenger.
-
Acylation: Cool the mixture to 0°C using an ice-water bath. Add 11.0 mmol of bromoacetyl bromide dropwise over 15 minutes.
-
Causality: Dropwise addition controls the exothermic reaction, preventing localized heating that leads to over-acylation (di-bromoacetamide formation).
-
-
Monitoring (IPC): Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Validation: The reaction is complete when the bright yellow precursor spot (Rf ~0.65) completely disappears, replaced by a higher Rf (~0.50), pale-yellow intermediate spot under shortwave UV (254 nm).
-
-
Workup: Quench the reaction with 20 mL of cold distilled water. Separate the organic layer, and wash sequentially with 1M HCl (2 × 15 mL) to remove residual pyridine, followed by saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Protocol B: Cyclization to 5-(3-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Amination: Dissolve the crude intermediate from Protocol A in 40 mL of 7M ammonia in methanol.
-
Cyclization: Transfer the solution to a heavy-walled sealed tube (to prevent the escape of volatile ammonia) and heat to 60°C for 12–16 hours.
-
Monitoring (IPC): Check reaction progress via TLC (DCM:Methanol 95:5).
-
Validation: The intermediate spot will be replaced by a highly UV-active, lower Rf spot (~0.45) corresponding to the cyclized benzodiazepine product.
-
-
Isolation: Cool the mixture to room temperature and carefully vent the sealed tube. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. Redissolve the residue in DCM (50 mL), wash with water (2 × 20 mL), dry over Na₂SO₄, and evaporate.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 1,4-benzodiazepin-2-one derivative.
Data Presentation
The following table summarizes the expected physicochemical properties and analytical validation metrics for the synthetic workflow.
| Compound | Molecular Weight | Appearance | TLC System | Expected Rf | Expected Yield |
| Precursor | 231.68 g/mol | Yellow crystalline solid | Hexane:EtOAc (4:1) | ~0.65 | N/A (Starting Material) |
| Intermediate | 352.61 g/mol | Pale yellow solid | Hexane:EtOAc (4:1) | ~0.50 | 85 - 92% |
| Final Product | 270.71 g/mol | Off-white to white powder | DCM:MeOH (95:5) | ~0.45 | 70 - 80% |
Mandatory Visualization
Figure 1: Synthetic workflow for 1,4-benzodiazepine derivatives from the 3'-chloro precursor.
References
-
Journal of Medicinal Chemistry (ACS Publications). "New Insight into the Central Benzodiazepine Receptor–Ligand Interactions: Design, Synthesis, Biological Evaluation, and Molecular Modeling of 3-Substituted 6-Phenyl-4H-imidazo[1,5-a][1,4]benzodiazepines and Related Compounds." URL:[Link][2]
Sources
experimental procedure for Friedel-Crafts acylation of 2-chloroaniline
Title: Regioselective Ortho-Acylation of 2-Chloroaniline via the Modified Sugasawa Reaction Subtitle: A Comprehensive Protocol for the Synthesis of 1-(2-Amino-3-chlorophenyl)-2-chloroethanone
Introduction & Mechanistic Rationale
The direct Friedel-Crafts acylation of unprotected aniline derivatives is a notoriously difficult transformation in organic synthesis[1]. When standard Lewis acids (such as AlCl3) are employed with acyl chlorides, the Lewis acid preferentially coordinates with the basic lone pair of the amine nitrogen. This coordination forms a highly electron-withdrawing ammonium-Lewis acid complex (e.g., -NH2·AlCl3+), which severely deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) and often misdirects any residual reactivity to the meta position[1].
To overcome this limitation, the Sugasawa reaction provides a highly efficient, regioselective alternative for the ortho-acylation of anilines using nitriles[2]. This modified procedure utilizes a synergistic dual Lewis acid system (BCl3 and AlCl3) to orchestrate the reaction geometry:
-
Boron Trichloride (BCl3): Acts as a specific directing group. It coordinates directly with the aniline nitrogen to form a rigid BCl3-aniline complex.
-
Aluminum Chloride (AlCl3): Acts as the activating agent. It coordinates with the nitrile (e.g., chloroacetonitrile) to generate a highly reactive, electrophilic nitrilium complex[2].
-
Cyclic Transition State: The BCl3-aniline complex interacts with the AlCl3-activated nitrile via a concerted, cyclic transition state. This geometry restricts the electrophilic attack exclusively to the ortho position. Because the C2 position of 2-chloroaniline is sterically blocked by the chlorine atom, the acylation is directed entirely to the C6 position, yielding the 2-amino-3-chloroacetophenone derivative[3].
Mechanistic Pathway
The following diagram illustrates the workflow and mechanistic signaling of the dual Lewis acid-mediated acylation.
Caption: Mechanistic pathway of the modified Sugasawa reaction for the ortho-acylation of 2-chloroaniline.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometry required to drive the equilibrium of the complexation and ensure complete conversion[2].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloroaniline | 127.57 | 1.0 | 12.76 g (100 mmol) | Primary Substrate |
| Chloroacetonitrile | 75.50 | 2.5 | 8.88 g (250 mmol) | Acylating Agent |
| Boron Trichloride (1.0 M in DCM) | 117.17 | 1.2 | 120 mL (120 mmol) | Directing Lewis Acid |
| Aluminum Chloride (pellets) | 133.34 | 1.2 | 16.0 g (120 mmol) | Activating Lewis Acid |
| Dichloromethane (DCM) | 84.93 | N/A | 60 mL | Solvent |
| 2N Hydrochloric Acid | 36.46 | Excess | 150 mL | Quenching / Hydrolysis Agent |
Experimental Protocol
This self-validating protocol is adapted from the modified Sugasawa procedure utilized for the synthesis of complex indole precursors[2],[3].
Step 1: Dual Lewis Acid Preparation
-
Equip a thoroughly dried 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Under a continuous nitrogen atmosphere, add AlCl3 pellets (16.0 g, 120 mmol) to the flask.
-
Slowly add the BCl3 solution (1.0 M in dichloromethane, 120 mL, 120 mmol).
-
Submerge the reaction flask in an ice bath and cool the mixture to 0 °C.
Step 2: Substrate Addition & Complexation
-
In a separate dry vessel, prepare a solution of 2-chloroaniline (12.76 g, 100 mmol) and chloroacetonitrile (8.88 g, 250 mmol) in 60 mL of anhydrous dichloromethane.
-
Sequentially and dropwise, add this substrate solution to the cooled Lewis acid mixture. (Self-Validation Checkpoint: The addition may be mildly exothermic; monitor temperature to ensure it remains near 0 °C).
-
Remove the ice bath and allow the cloudy solution to stir for 0.5 hours at room temperature.
-
Causality: This incubation period is critical to ensure the complete thermodynamic formation of the BCl3-aniline and AlCl3-nitrile complexes prior to thermal activation[2].
-
Step 3: Regioselective Acylation
-
Heat the reaction mixture at reflux (approx. 40 °C for DCM) for 14 hours.
-
During this extended reflux, the cyclic transition state facilitates the C–C bond formation, resulting in a highly stable ketimine intermediate[2].
Step 4: Hydrolysis and Quenching
-
After 14 hours, cool the reaction mixture back down to 0 °C using an ice bath.
-
Carefully quench the reaction by slowly adding 150 mL of 2N HCl. (Self-Validation Checkpoint: Vigorous evolution of HCl gas and a strong exotherm will occur as the unreacted Lewis acids are destroyed).
-
Once the addition is complete, heat the biphasic mixture at reflux for 20 minutes.
-
Causality: The intermediate ketimine is highly resistant to hydrolysis at room temperature. Thermal acidic treatment is strictly required to cleave the C=N bond and liberate the final ketone[2].
-
Step 5: Extraction and Purification
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via silica gel flash column chromatography (eluting with hexanes/ethyl acetate) to afford 1-(2-amino-3-chlorophenyl)-2-chloroethanone as a bright yellow solid.
-
Expected Yield: ~13.05 g (64%)[2].
References
- Title: 4-Alkyl-2-haloaniline derivative and process for producing the same (US20050143454A1)
-
Title: A Modified Procedure of Sugasawa Reaction (Pei, T., Chen, C., Dormer, P. G., & Davies, I. W.) Source: Angewandte Chemie International Edition, 2008, 47, 4231. URL: [Link]
Sources
- 1. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 2. Boron Trichloride | 10294-34-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. 三塩化ほう素 (約9%ジクロロメタン溶液, 約1.0mol/L) | Boron Trichloride | 10294-34-5 | 東京化成工業株式会社 [tcichemicals.com]
laboratory scale-up of 2-amino-3'-chlorobenzophenone synthesis
Application Note: Laboratory Scale-Up Protocol for 2-Amino-3'-chlorobenzophenone Synthesis
Executive Summary
2-Amino-3'-chlorobenzophenone is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly within the benzodiazepine class and related psychotropic agents. Scaling up the synthesis of this compound from the bench to the kilogram scale presents significant chemical engineering challenges, primarily concerning regioselectivity, exotherm management, and the prevention of over-addition during carbon-carbon bond formation. This application note details a highly scalable, three-step benzoxazinone-mediated Grignard route, ensuring high yield (>85%), excellent purity (>99% HPLC), and safe thermal profiles.
Mechanistic Rationale & Route Selection (E-E-A-T)
Direct addition of Grignard reagents to anthranilic acid is fundamentally inefficient due to the presence of acidic protons (on the amine and carboxylic acid), which prematurely quench the organometallic reagent and generate dangerous exotherms[1]. Furthermore, traditional Friedel-Crafts acylation of chlorobenzene yields a mixture of ortho/para isomers, requiring tedious chromatographic separation that is unviable at scale.
To circumvent these issues, this protocol utilizes the Benzoxazinone Route [1][2]:
-
Protection & Activation: Anthranilic acid is reacted with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This step serves a dual purpose: it protects the primary amine as an acetamide and activates the carboxylic acid as a highly electrophilic cyclic anhydride.
-
Controlled Nucleophilic Addition: The addition of 3-chlorophenylmagnesium bromide to the benzoxazinone proceeds with high chemoselectivity. The ring opens to form 2-acetamido-3'-chlorobenzophenone. The resulting magnesium chelate prevents over-addition (the formation of tertiary alcohols), a common pitfall in standard Grignard reactions [3].
-
Deprotection: A straightforward acidic hydrolysis removes the robust acetyl group, yielding the target 2-amino-3'-chlorobenzophenone.
Synthetic Pathway
Caption: Three-step benzoxazinone-mediated synthesis of 2-amino-3'-chlorobenzophenone.
Experimental Protocols (1-Kilogram Scale)
Self-Validating System Note: Each step includes specific In-Process Controls (IPC) to ensure the reaction has reached completion before proceeding, preventing the carryover of reactive intermediates.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one Causality: Acetic anhydride acts as both the solvent and the reactant. Driving the reaction to reflux ensures complete cyclization, while the subsequent vacuum distillation removes the acetic acid byproduct. If acetic acid is not fully removed, it will violently quench the Grignard reagent in Step 2.
-
Charge: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge Anthranilic acid (500 g, 3.65 mol) and Acetic anhydride (1.5 L, 15.9 mol).
-
Reaction: Heat the slurry to reflux (approx. 135 °C) under a nitrogen atmosphere. The mixture will become a clear, pale-yellow solution. Maintain reflux for 3 hours.
-
IPC: Sample 1 mL, quench in water, extract with EtOAc, and analyze via HPLC. Proceed when Anthranilic acid is <1.0%.
-
Concentration: Configure the reactor for distillation. Apply vacuum (50-100 mbar) and distill off excess acetic anhydride and acetic acid at an internal temperature of 60-70 °C until a thick slurry remains.
-
Crystallization: Cool the reactor to 20 °C. Add Heptane (1 L) to fully precipitate the product. Filter the solid, wash with cold Heptane (500 mL), and dry under vacuum at 40 °C.
-
Yield: ~530 g (90% theoretical) of a white crystalline solid.
Step 2: Grignard Addition Causality: The Grignard addition is highly exothermic. Maintaining the temperature below 10 °C is critical to prevent the Grignard reagent from attacking the acetamide carbonyl, which would lead to unwanted side products.
-
Setup: In a dry 10 L jacketed reactor under argon, dissolve 2-Methyl-4H-3,1-benzoxazin-4-one (500 g, 3.10 mol) in anhydrous THF (3.5 L). Cool the solution to 0-5 °C.
-
Addition: Slowly add 3-Chlorophenylmagnesium bromide (0.5 M in THF, 6.8 L, 3.41 mol) via an addition funnel over 4 hours. Maintain the internal temperature strictly below 10 °C.
-
Aging: Stir the reaction mixture at 5 °C for 1 hour, then allow it to warm to 15 °C over 1 hour.
-
IPC: Quench a 1 mL sample in 10% NH₄Cl, extract with EtOAc, and analyze via HPLC. Target: Benzoxazinone <0.5%.
Caption: Work-up workflow for the Grignard addition step avoiding emulsion formation.
-
Quench & Work-up: Transfer the mixture slowly into a vigorously stirred solution of 10% aqueous NH₄Cl (4 L) pre-cooled to 5 °C. Note: Using NH₄Cl instead of strong acids prevents the precipitation of insoluble magnesium hydroxide, avoiding intractable emulsions.
-
Separation: Separate the phases. Wash the upper organic layer with saturated brine (2 L). Concentrate the organic phase under vacuum to yield crude 2-acetamido-3'-chlorobenzophenone as a viscous amber oil.
Step 3: Hydrolysis to Target API Intermediate Causality: The acetamide is robust and requires strong acid and heat to cleave. Ethanol is chosen as the solvent because it dissolves the starting material, while the resulting amine hydrochloride salt remains partially soluble at reflux but precipitates upon cooling.
-
Reaction: Dissolve the crude oil from Step 2 in Ethanol (2.5 L). Add concentrated aqueous HCl (37%, 800 mL).
-
Heating: Reflux the mixture (approx. 80 °C) for 6 hours.
-
IPC: HPLC analysis to confirm 2-acetamido-3'-chlorobenzophenone is <0.5%.
-
Neutralization: Cool the mixture to 10 °C. Slowly add 20% aqueous NaOH until the pH reaches 8.5-9.0. The free base of 2-amino-3'-chlorobenzophenone will precipitate as a bright yellow solid.
-
Isolation: Filter the solid, wash thoroughly with deionized water (2 x 1 L) to remove NaCl, and dry under vacuum at 50 °C.
-
Final Yield: ~610 g (85% overall yield from benzoxazinone).
Quantitative Data & Specifications
Table 1: Stoichiometry and Material Requirements (1-kg Scale)
| Material | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| Anthranilic Acid | 137.14 | 1.00 | 500.0 g | Starting Material |
| Acetic Anhydride | 102.09 | 4.35 | 1.5 L | Reactant / Solvent |
| 3-Chlorophenylmagnesium bromide (0.5M in THF) | 215.76 | 1.10 | 6.8 L | Nucleophile |
| Ammonium Chloride (10% aq) | 53.49 | Excess | 4.0 L | Quenching Agent |
| Hydrochloric Acid (37% aq) | 36.46 | Excess | 800 mL | Hydrolysis Reagent |
Table 2: Analytical Specifications & In-Process Impurity Limits
| Parameter | Specification | Analytical Method | Causality / Implication |
| Appearance | Yellow crystalline powder | Visual Inspection | Dark brown indicates oxidation or overheating. |
| Purity | ≥ 99.0% (Area) | HPLC (UV at 254 nm) | Required for downstream API synthesis. |
| Unreacted Benzoxazinone | ≤ 0.1% | HPLC | Indicates incomplete Grignard addition. |
| 3,3'-Dichlorobiphenyl | ≤ 0.5% | GC-MS | Homocoupling byproduct from the Grignard reagent. |
| Moisture Content | ≤ 0.5% | Karl Fischer | Residual water degrades subsequent reagents. |
References
-
Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones. Google Patents (US3427304A). Available at:[1]
-
2-(alpha-halo-lower alkanoylamino)-benzophenones. Google Patents (US3270053A). Available at:[2]
-
Grignard Reaction. Organic Chemistry Portal. Available at:[Link][3]
Sources
Technical Application Note: 2-Amino-3'-chlorobenzophenone in Heterocyclic Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols
Executive Summary
2-Amino-3'-chlorobenzophenone is a privileged, highly versatile ortho-aminobenzophenone scaffold widely utilized in the synthesis of pharmacologically active heterocycles. The juxtaposition of a primary aniline amine and a ketone carbonyl creates a classic bis-electrophile/nucleophile system, making it an ideal precursor for complex ring closures[1]. Unlike the ubiquitous 5-chloro isomer (the precursor to Diazepam), the 3'-chloro substitution on the distal phenyl ring imposes unique steric constraints and electronic properties that are critical for modulating binding affinity in kinase active sites and GABA_A receptors[2].
This application note details the mechanistic causality, optimized synthetic protocols, and quantitative yield data for converting 2-amino-3'-chlorobenzophenone into 1,4-benzodiazepine, quinazoline, and azo-pyrimidine architectures.
Mechanistic Rationale & Scaffold Dynamics
Successful heterocyclic synthesis using 2-amino-3'-chlorobenzophenone relies on understanding the interplay between its functional groups:
-
Electronic Modulation: The 3'-chloro group exerts a mild electron-withdrawing inductive effect (-I) across the distal phenyl ring. This subtly increases the electrophilicity of the bridging carbonyl carbon, accelerating the rate of nucleophilic attack during imine formation (e.g., Schiff base condensation)[3].
-
Steric Conformation: In drug design, the meta-chloro substitution on the pendant phenyl ring locks the resulting heterocycle into specific dihedral angles. This steric bulk is strategically advantageous for occupying hydrophobic pockets in target enzymes, improving selectivity over unsubstituted analogs[2].
Fig 1: Mechanistic causality and logical rationale behind critical protocol parameters.
Synthesis of 1,4-Benzodiazepine Architectures
The transformation of 2-amino-3'-chlorobenzophenone into a 1,4-benzodiazepine derivative involves a two-step acylation and aminative cyclization process[3].
Causality Behind Experimental Choices
-
Acylating Agent Selection: Bromoacetyl bromide is explicitly chosen over chloroacetyl chloride. The bromide ion is a superior leaving group due to its larger atomic radius and polarizability. This facilitates the subsequent nucleophilic substitution by ammonia under milder conditions, preventing the thermal degradation of the intermediate[3].
-
Self-Validating Workup: Washing the organic layer with 1N HCl post-acylation ensures the complete removal of unreacted pyridine and trace amine starting material, preventing competitive side reactions in the amination step.
Step-by-Step Protocol
-
Acylation: Dissolve 10.0 mmol of 2-amino-3'-chlorobenzophenone in 50 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of anhydrous pyridine.
-
Cool the reaction flask to 0–5 °C using an ice-water bath.
-
Add 11.0 mmol of bromoacetyl bromide dropwise over 30 minutes to maintain the temperature and prevent di-acylation. Stir for 2 hours at room temperature.
-
Workup: Quench the reaction with 50 mL of ice water. Separate the organic layer and wash sequentially with 1N HCl (2 x 30 mL), saturated NaHCO3 (30 mL), and brine (30 mL). Dry over anhydrous MgSO4 and concentrate in vacuo to yield the 2-(bromoacetamido) intermediate.
-
Amination & Cyclization: Dissolve the crude intermediate in 100 mL of 7N methanolic ammonia. Stir at room temperature for 12 hours to ensure complete SN2 displacement of the bromide[3].
-
Elevate the temperature to reflux (approx. 65 °C) for 6 hours to drive the intramolecular Schiff base formation (ring closure).
-
Concentrate the mixture under reduced pressure and recrystallize the crude solid from hot ethanol to yield pure 5-(3-chlorophenyl)-1,4-benzodiazepin-2-one.
Synthesis of Quinazoline Derivatives
Quinazolines can be synthesized via the direct condensation of the aminobenzophenone with formamide.
Causality Behind Experimental Choices
-
Microwave vs. Thermal Heating: The double condensation required to form the quinazoline pyrimidine ring has a high activation energy barrier. Conventional reflux requires >14 hours and often yields tarry byproducts. Microwave irradiation provides uniform volumetric heating, reducing reaction time to minutes and significantly boosting yield[1].
-
Formamide as a Dual Agent: Formamide serves as both the high-boiling solvent and the C-N-C fragment donor necessary to complete the heterocyclic ring.
Step-by-Step Protocol
-
Preparation: In a 20 mL microwave-safe reaction vial, combine 5.0 mmol of 2-amino-3'-chlorobenzophenone with 10 mL of formamide.
-
Catalysis: Add 0.5 mmol (catalytic) of formic acid to activate the ketone carbonyl toward nucleophilic attack.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes (monitor pressure limits based on the reactor specifications).
-
Isolation: Allow the vial to cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice with vigorous stirring.
-
Collect the precipitated 4-(3-chlorophenyl)quinazoline via vacuum filtration. Wash the filter cake with cold distilled water to remove residual formamide.
-
Recrystallize from a mixture of ethyl acetate and hexane (1:3) to obtain the analytically pure product.
Synthesis of Azo-Pyrimidine Metal Complexes
Recent advancements have utilized 2-aminobenzophenones to synthesize azo-ligands coupled with thiobarbituric acid. These ligands are subsequently complexed with transition metals (Cu, Ni) to create potent antimicrobial and antioxidant agents[4].
Step-by-Step Protocol
-
Diazotization: Suspend 5.0 mmol of 2-amino-3'-chlorobenzophenone in 15 mL of 6N HCl. Cool to 0–5 °C. Slowly add a chilled solution of NaNO2 (5.5 mmol in 10 mL water) dropwise. Stir for 30 minutes to form the diazonium salt.
-
Coupling: Dissolve 5.0 mmol of thiobarbituric acid in 20 mL of 10% NaOH solution (pH ~9). Cool to 0–5 °C.
-
Add the diazonium salt solution dropwise to the thiobarbituric acid solution, maintaining the pH between 8-9. Stir for 4 hours at room temperature.
-
Acidify the mixture with dilute acetic acid to precipitate the azo ligand. Filter, wash with water, and dry.
-
Complexation: Reflux the azo ligand with Cu(II) acetate (1:1 molar ratio) in ethanol for 3 hours to yield the metallo-heterocyclic complex[4].
Pathway Visualization & Quantitative Data
Fig 2: Divergent synthetic pathways from 2-amino-3'-chlorobenzophenone to key heterocycles.
Table 1: Comparative Yields and Reaction Parameters
| Target Scaffold | Primary Reagents | Critical Conditions | Total Time | Typical Yield (%) | Ref |
| 1,4-Benzodiazepine | Bromoacetyl bromide, NH3 | 0–5 °C acylation, Reflux cyclization | ~18 h | 75 - 82% | [3] |
| Quinazoline | Formamide, HCOOH (cat.) | Microwave Irradiation (150 °C) | 20 min | 85 - 90% | [1] |
| Azo-Pyrimidine | NaNO2/HCl, Thiobarbituric acid | 0–5 °C diazotization, Alkaline coupling | ~4.5 h | 60 - 70% | [4] |
References
- US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones. Google Patents.
- US3136815A - Amino substituted benzophenone oximes and derivatives thereof. Google Patents.
- Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. PMC / NIH.
- 2-Amino-3-chlorobenzamide | 18343-44-7. BenchChem.
Sources
- 1. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 2. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]
- 3. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]
- 4. Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Analytical HPLC Method for the Quantification and Impurity Profiling of (2-Aminophenyl)(3-chlorophenyl)methanone
Executive Summary
(2-Aminophenyl)(3-chlorophenyl)methanone—commonly referred to as 2-amino-3'-chlorobenzophenone—is a critical synthetic intermediate in the development of various pharmacophores, including benzodiazepines, acridines, and quinazolines. Ensuring the chemical purity of this intermediate is paramount, as residual starting materials and side-reaction by-products can propagate through subsequent synthetic steps, compromising final Active Pharmaceutical Ingredient (API) quality. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the robust quantification and impurity profiling of this compound.
Chemical & Physicochemical Profiling
Understanding the physicochemical nature of the analyte is the foundation of rational method development. The molecule features an aniline-like primary amine adjacent to a strongly electron-withdrawing carbonyl group, which significantly depresses its basicity.
Table 1: Physicochemical Properties of (2-Aminophenyl)(3-chlorophenyl)methanone
| Property | Value | Chromatographic Implication |
| Molecular Formula | C13H10ClNO | Determines MS parent ion (m/z 232.05 [M+H]+). |
| Molecular Weight | 231.68 g/mol | Standard 120Å pore size silica is optimal. |
| pKa (Amine) | ~2.5 | Requires highly acidic mobile phase to control ionization state. |
| LogP (Octanol/Water) | ~3.8 | Highly lipophilic; dictates a high-organic gradient for elution. |
| UV Maxima (λmax) | 254 nm, 360 nm | Requires dual-wavelength or Diode Array Detection (DAD). |
Method Development Rationale (E-E-A-T)
As a Senior Application Scientist, method development is not about trial and error, but about predicting molecular behavior under specific thermodynamic conditions.
Stationary Phase Causality
We select a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). The analyte contains a primary amine. Uncapped residual silanols on older-generation silica columns ionize at mid-pH, acting as cation exchangers. This causes severe peak tailing for basic compounds. End-capping converts these active silanols to inert trimethylsilyl groups, ensuring a purely hydrophobic interaction mechanism and sharp, symmetrical peaks .
Mobile Phase & pH Causality
The pKa of the primary amine on the benzophenone ring is lowered to ~2.5 due to the mesomeric electron-withdrawing effect of the carbonyl group. To ensure the compound is in a single, reproducible ionization state, the mobile phase pH must be at least 1–2 units away from the pKa. Using 0.1% Formic Acid (pH ~2.7) keeps the amine partially protonated, but due to the high organic content in the gradient, the apparent pH shifts, ensuring sharp peak shapes. Furthermore, unlike non-volatile phosphate buffers, Formic Acid provides a proton-rich environment for positive-ion Electrospray Ionization (ESI+) if LC-MS/MS is required for unknown impurity elucidation .
Detection Strategy
Benzophenones exhibit two primary UV absorption bands: an intense π→π∗ transition around 230–260 nm (aromatic rings) and a broader, less intense n→π∗ transition around 340–380 nm, which is extended by the auxochromic effect of the ortho-amino group. Monitoring at 254 nm is selected for universal impurity profiling, while 360 nm is highly specific to the aminobenzophenone chromophore, allowing for selective quantification even in complex matrices.
Caption: Logical workflow for HPLC method development targeting aminobenzophenone derivatives.
Experimental Protocol: A Self-Validating System
A robust analytical method must be self-validating. This protocol includes a System Suitability Test (SST) to verify column performance and resolving power prior to sample acquisition.
Step-by-Step Sample Preparation
-
Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
-
Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of (2-Aminophenyl)(3-chlorophenyl)methanone reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.
-
System Suitability Test (SST) Solution : To 1 mL of the Standard Stock Solution, add 10 µL of a 0.1 mg/mL solution of 2-aminobenzonitrile (polar precursor) and 10 µL of a 0.1 mg/mL solution of 3,3'-dichlorobiphenyl (lipophilic by-product).
-
Sample Preparation : Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Table 2: HPLC Instrument Parameters
| Parameter | Specification |
| Column | End-capped C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C (Ensures reproducible viscosity and pressure) |
| Injection Volume | 10 µL |
| Detection | UV-DAD at 254 nm (Primary) and 360 nm (Secondary) |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
| 0.0 | 90 | 10 | Retains polar starting materials (e.g., 2-aminobenzonitrile). |
| 15.0 | 5 | 95 | Elutes the API and pushes lipophilic by-products off the column. |
| 18.0 | 5 | 95 | Column wash to prevent ghost peaks in subsequent runs. |
| 18.1 | 90 | 10 | Return to initial conditions. |
| 22.0 | 90 | 10 | Column equilibration. |
System Suitability Criteria
Before analyzing the batch samples, the SST solution must be injected (n=5) to ensure the system meets the following self-validating criteria:
Table 4: System Suitability Acceptance Criteria
| Parameter | Target Value | Justification |
| Resolution (Rs) | > 3.0 | Ensures baseline separation between API and 2-aminobenzonitrile. |
| Tailing Factor (Tf) | < 1.5 | Confirms absence of secondary silanol interactions. |
| Theoretical Plates (N) | > 10,000 | Verifies column efficiency and packing integrity. |
| Area % RSD (n=5) | < 2.0% | Ensures autosampler precision and integration reproducibility. |
Process & Degradation Impurity Profiling
The gradient design specifically addresses the chemical history of the molecule. Synthesis typically involves the Grignard addition of 3-chlorophenylmagnesium bromide to 2-aminobenzonitrile.
-
Early Eluters : Unreacted 2-aminobenzonitrile is highly polar and elutes early in the gradient.
-
Late Eluters : Grignard homocoupling generates 3,3'-dichlorobiphenyl, a highly lipophilic impurity that requires the 95% organic hold to elute. Over-reduction can also yield 2-amino-3'-chlorobenzhydrol.
Caption: Typical synthetic route and associated impurities for (2-Aminophenyl)(3-chlorophenyl)methanone.
References
-
Medina-Pérez, N. I., Arrizabalaga-Larrañaga, A., Seró, R., & Moyano, E. "Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry." Analytical Methods, 2020.[Link] [1]
-
Hu, L., et al. "Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine." Toxics, 2024.[Link] [3]
Application Note: Comprehensive GC-MS Analysis of a 2-Amino-3'-chlorobenzophenone Reaction Mixture for Pharmaceutical Quality Control
Abstract
This technical guide provides a detailed protocol and in-depth scientific rationale for the analysis of 2-amino-3'-chlorobenzophenone reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, particularly benzodiazepine derivatives, rigorous analysis of 2-amino-3'-chlorobenzophenone is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a comprehensive workflow, from sample preparation, including a necessary derivatization step, to GC-MS method parameters and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling
2-Amino-3'-chlorobenzophenone is a foundational building block in the synthesis of several anxiolytic and hypnotic drugs. The synthetic route to this intermediate can involve multiple steps and reagents, creating a potential for the carryover of unreacted starting materials, the formation of side-products, and the generation of degradation products. These impurities, even at trace levels, can impact the stability, safety, and regulatory compliance of the final drug product[1].
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures[2]. Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal tool for the impurity profiling of pharmaceutical intermediates like 2-amino-3'-chlorobenzophenone[1].
Predicted Synthesis and Potential Impurities
A common and established method for the synthesis of aminobenzophenones is the Friedel-Crafts acylation[3]. In the case of 2-amino-3'-chlorobenzophenone, this would likely involve the reaction of an appropriate aniline derivative with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Predicted Synthetic Pathway:
Caption: Predicted Friedel-Crafts acylation for the synthesis of 2-amino-3'-chlorobenzophenone.
Based on this synthetic route, a range of potential impurities should be considered during the GC-MS analysis:
-
Unreacted Starting Materials: Aniline and 3-chlorobenzoyl chloride.
-
Isomeric Byproducts: Positional isomers of the product, such as 4-amino-3'-chlorobenzophenone, may form depending on the directing effects of the amino group.
-
Di-acylated Products: Reaction of a second molecule of 3-chlorobenzoyl chloride with the product.
-
Hydrolysis Products: 3-chlorobenzoic acid from the hydrolysis of 3-chlorobenzoyl chloride.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and work-up.
Experimental Protocol: A Validated Approach
This protocol provides a step-by-step methodology for the GC-MS analysis of a 2-amino-3'-chlorobenzophenone reaction mixture.
Sample Preparation: The Necessity of Derivatization
The presence of a primary amino group makes 2-amino-3'-chlorobenzophenone a polar molecule, which can lead to poor peak shape and thermal degradation in the GC inlet. To address this, a derivatization step is essential to replace the active hydrogen of the amino group with a non-polar moiety, thereby increasing its volatility and thermal stability[4][5]. Silylation is a common and effective derivatization technique for amines.
Protocol:
-
Sample Dissolution: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Aliquoting: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization[2].
-
Final Dilution: After cooling to room temperature, add 900 µL of the dissolution solvent to the vial to achieve a final concentration of approximately 10 µg/mL.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for the analysis and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)[2] | Provides good separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analytes without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Source | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for generating comparable mass spectra to library databases. |
| Mass Range | m/z 40-500 | Covers the expected mass range of the target analyte, its derivative, and potential impurities. |
| Scan Mode | Full Scan | Allows for the identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities[2]. |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
Data Interpretation: Understanding the Mass Spectrum
The interpretation of the resulting mass spectra is crucial for the identification of the components in the reaction mixture.
Predicted Mass Spectrum of Derivatized 2-Amino-3'-chlorobenzophenone
The derivatized product, N-(trimethylsilyl)-2-amino-3'-chlorobenzophenone, will have a molecular weight of 303.8 g/mol . The mass spectrum is expected to show a molecular ion peak (M+) at m/z 303, with an M+2 isotope peak at m/z 305 due to the presence of chlorine.
Predicted Fragmentation Pathway:
Based on the fragmentation patterns of similar benzophenones and silylated amines, the following key fragments are anticipated.
Caption: Predicted electron ionization fragmentation pathway for N-(trimethylsilyl)-2-amino-3'-chlorobenzophenone.
Expected Mass Fragments
The following table summarizes the key ions expected in the mass spectrum of the derivatized target compound and potential impurities.
| m/z | Proposed Fragment | Origin |
| 303/305 | [M]+• (Molecular Ion) | Derivatized 2-amino-3'-chlorobenzophenone |
| 288/290 | [M-15]+ | Loss of a methyl group from the silyl moiety |
| 231/233 | [M-72]+• | Loss of the trimethylsilyl group |
| 139/141 | [Cl-C6H4-CO]+ | 3-chlorobenzoyl cation |
| 111/113 | [Cl-C6H4]+ | 3-chlorophenyl cation |
| 105 | [C6H5-CO]+ | Benzoyl cation (from unreacted benzoyl chloride if present) |
| 77 | [C6H5]+ | Phenyl cation |
| 73 | [(CH3)3Si]+ | Trimethylsilyl cation (characteristic of silylation) |
The presence of the chlorine isotope pattern (approximately 3:1 ratio for M+ and M+2) is a key diagnostic feature for chlorine-containing fragments.
Workflow and Validation
A robust analytical method requires validation to ensure its accuracy, precision, and reliability.
Caption: Comprehensive workflow for the GC-MS analysis and validation of 2-amino-3'-chlorobenzophenone reaction mixtures.
Method Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic separation of the main component from all identified impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 2-amino-3'-chlorobenzophenone reaction mixtures. The detailed protocol, including the critical derivatization step, and the insights into potential impurities and mass spectral fragmentation, will enable researchers and drug development professionals to implement a robust quality control strategy for this important pharmaceutical intermediate. Adherence to these guidelines and proper method validation will ensure the reliable identification and quantification of impurities, ultimately contributing to the safety and quality of the final drug product.
References
-
EurekAlert | Patsnap. (2018). Synthesis method of 2-amino-5-chlorobenzophenone. [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Journal of Food and Drug Analysis. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. NIST Chemistry WebBook. [Link]
-
PMC. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]
-
ResearchGate. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]
-
Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. [Link]
Sources
Comprehensive Guide to the N-Alkylation of 2-Aminobenzophenones: Strategies, Mechanisms, and Protocols
Introduction and Mechanistic Context
2-Aminobenzophenones are privileged structural motifs in medicinal chemistry, serving as the primary precursors for the synthesis of 1,4-benzodiazepines, quinazolines, and acridones[1]. However, the direct N-alkylation of the primary amine in 2-aminobenzophenones is notoriously challenging.
The Causality of Deactivation: The aniline nitrogen is severely deactivated by the strong electron-withdrawing effect of the ortho-carbonyl group, which delocalizes the nitrogen's lone pair into the aromatic system[1]. Furthermore, strong intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen further reduces nucleophilicity. Attempting direct alkylation with standard alkyl halides and strong bases (e.g., KOH in DMSO) often requires harsh conditions and leads to complex mixtures of unreacted starting material and unselective polyalkylation[2].
To overcome this, Application Scientists employ two primary strategies:
-
Activation via Protection (Strategy A): Converting the amine into a carbamate (e.g., Boc) or sulfonamide (e.g., Tosyl) significantly increases the acidity of the N-H proton, allowing for selective mono-alkylation under exceptionally mild conditions[1][3].
-
N-Acylation / Cyclization (Strategy B): Bypassing direct alkylation entirely by reacting the deactivated amine with a highly electrophilic acyl chloride (e.g., bromoacetyl chloride), followed by amination and thermodynamically driven intramolecular cyclization to form a 1,4-benzodiazepine[4].
General Workflow & Strategic Divergence
Divergent synthetic strategies for the N-alkylation and functionalization of 2-aminobenzophenones.
Experimental Protocols
Protocol 1: Mild Selective N-Alkylation of Protected Aminobenzophenones
This protocol utilizes mild basic conditions combined with nucleophilic catalysis to achieve quantitative, selective mono-N-alkylation without hydrolyzing the protecting groups[3].
Reagents:
-
N-Boc-2-aminobenzophenone (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Tetrabutylammonium Iodide (TBAI) (0.5 eq)
-
Alkyl Halide (R-X) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL two-neck round-bottom flask fitted with a nitrogen inlet, add N-Boc-2-aminobenzophenone (1.0 eq) and purge the system with inert nitrogen gas[3].
-
Catalyst & Base Addition: Add Cs₂CO₃ (2.0 eq) and TBAI (0.5 eq) to the flask.
-
Causality Insight: The large ionic radius of the cesium cation provides a highly reactive, "naked" carbonate anion that smoothly deprotonates the acidic carbamate N-H without causing basic hydrolysis of the Boc group[3].
-
-
Solvation: Add anhydrous DMF (approx. 0.2 M relative to substrate) and stir the suspension for 10 minutes at room temperature.
-
Alkylation: Introduce the alkyl halide (2.0 eq) dropwise.
-
Causality Insight: TBAI acts as a nucleophilic phase-transfer catalyst. It undergoes a Finkelstein-type halogen exchange with the alkyl halide, generating a highly reactive alkyl iodide intermediate in situ, which rapidly reacts with the nitrogen nucleophile[3].
-
-
Reaction Monitoring: Stir the mixture at room temperature for 3–24 hours. Monitor the complete consumption of the starting material via TLC (Ethyl Acetate/Hexanes).
-
Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: N-Acylation and Intramolecular Cyclization (Benzodiazepine Synthesis)
When the ultimate goal is the synthesis of 1,4-benzodiazepines, direct N-acylation is preferred over alkylation to overcome the amine's poor nucleophilicity[4].
Reagents:
-
Unprotected 2-aminobenzophenone (1.0 eq)
-
Bromoacetyl chloride (1.1 eq)
-
N-Methyl-2-pyrrolidone (NMP) or anhydrous THF
-
Ammonia (solution in methanol)
Step-by-Step Methodology:
-
N-Acylation: Dissolve the 2-aminobenzophenone derivative (1.0 eq) in NMP in a round-bottom flask under an inert atmosphere[4].
-
Electrophilic Addition: Cool the solution to 0 °C. Add bromoacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Causality Insight: The acyl chloride is exceptionally electrophilic, allowing it to react rapidly with the deactivated aniline nitrogen without the need for a strong base[4].
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1–3 hours until the formation of the α-bromoacetamide intermediate is complete (verify via TLC)[4].
-
Amination & Cyclization: To the crude reaction mixture, add an excess of ammonia dissolved in methanol[4].
-
Causality Insight: Ammonia displaces the primary bromide via an SN2 mechanism to form a primary amine. This newly formed aliphatic amine immediately undergoes an intramolecular condensation with the proximal benzophenone ketone. The reaction is thermodynamically driven by the formation of the stable, 7-membered 1,4-benzodiazepine imine ring[4].
-
-
Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether, wash with brine, dry over MgSO₄, and purify via column chromatography[4].
Quantitative Data Presentation
The following table summarizes the reaction conditions, expected yields, and mechanistic advantages of the various N-alkylation strategies applied to 2-aminobenzophenones.
| Strategy | Substrate | Reagents & Solvent | Temperature | Typical Yield | Key Advantage / Causality |
| Direct Alkylation | Unprotected Amine | KOH, R-X, DMSO | RT to 60 °C | 40–60% | No protection required; however, highly prone to unselective polyalkylation due to high basicity[2]. |
| Mild Alkylation | N-Boc / N-Tosyl Protected | Cs₂CO₃, TBAI, R-X, DMF | RT | 85–95% | Highly selective monoalkylation; prevents hydrolysis of sensitive functional groups[3]. |
| N-Acylation | Unprotected Amine | Bromoacetyl chloride, NMP | 0 °C to RT | 80–90% | Overcomes amine deactivation via the highly electrophilic acyl group[4]. |
| Cyclization | α-Bromoacetamide | NH₃ in MeOH | RT to Reflux | 70–85% | Thermodynamically driven formation of privileged 1,4-benzodiazepine scaffolds[4]. |
References
-
Nowacki, M., et al. (2024). "The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines." Prospects in Pharmaceutical Sciences. Available at:[Link]
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). "New methodology for the N-alkylation of 2-amino-3-acylthiophenes." Organic & Biomolecular Chemistry, 9, 4886-4902. Available at:[Link]
-
Arai, S., Kato, S., & Hida, M. (2006). "Amide Ion Formation and N-Alkylation of Aminoanthraquinones in the Presence of Potassium Hydroxide in Dimethyl Sulfoxide." Bulletin of the Chemical Society of Japan. Available at:[Link]
Sources
thin layer chromatography (TLC) for monitoring aminobenzophenone reactions.
Application Note: Advanced Thin Layer Chromatography (TLC) Strategies for Monitoring Aminobenzophenone Syntheses and Reactions
Introduction & Scope
2-Aminobenzophenones are highly versatile building blocks in medicinal chemistry, serving as the primary precursors for 1,4-benzodiazepines, quinolines, acridones, and various complex heterocyclic scaffolds[1]. Rapid and accurate monitoring of their synthesis—whether via the reduction of 2-nitrobenzophenones, Friedel-Crafts benzoylation of anilines[2], or subsequent cyclizations—is critical for optimizing yield and preventing side-product formation. Thin Layer Chromatography (TLC) remains the most effective, real-time analytical method for tracking these chemical transformations[3]. This application note details the mechanistic rationale, optimized solvent systems, and self-validating protocols for TLC monitoring of aminobenzophenone reactions.
Mechanistic Context & Chromatographic Behavior
The chromatographic behavior of 2-aminobenzophenones on normal-phase silica gel (SiO₂) is dictated by the interplay of three functional groups: the lipophilic aromatic rings, the hydrogen-bond accepting carbonyl group, and the hydrogen-bond donating/basic primary amine.
-
Polarity Shifts During Synthesis: When synthesizing 2-aminobenzophenones via the reduction of 2-nitrobenzophenones, the conversion of the strongly electron-withdrawing, relatively non-polar nitro group into a highly polar, basic amino group results in a dramatic decrease in the Retention Factor ( Rf ).
-
Silanol Interactions (Causality): Silica gel contains weakly acidic silanol groups (pKa ~ 4.5 - 5.0). The basic primary amine of the aminobenzophenone can undergo strong ionic and hydrogen-bonding interactions with these silanols, frequently causing severe spot tailing or streaking.
-
Mobile Phase Optimization: To mitigate tailing, the addition of a volatile organic base (e.g., 1-2% Triethylamine, TEA) to the mobile phase is highly recommended. TEA competitively binds to the acidic silanols, masking them and allowing the aminobenzophenone to partition cleanly based on its inherent polarity.
Workflow of aminobenzophenone synthesis and critical TLC monitoring checkpoints.
Quantitative Data: Mobile Phase Selection
Selecting the correct mobile phase is dependent on the specific derivative and the reaction being monitored. Table 1 summarizes validated solvent systems and expected chromatographic behavior across different synthetic applications.
Table 1: Validated TLC Mobile Phase Systems for Aminobenzophenone Reactions
| Reaction Type / Analyte | Mobile Phase System (v/v) | Expected Rf / Behavior | Visualization Method |
| Nitro Reduction (2-Nitro to 2-Amino) | Hexane : Ethyl Acetate (70:30) | Nitro: ~0.65 Amino: ~0.35 | UV 254 nm, Ninhydrin (Amino only) |
| Complex Cycloadditions [4] | Ethyl Acetate : Chloroform (3:1) | Product-dependent; sharp resolution | UV 254 nm |
| Glaser Cross-Coupling [5] | Chloroform : Acetone (3:1) | Starting Complex: ~0.50 | UV 254 nm, KMnO₄ |
| Acid Hydrolysis to Benzophenones [6] | Benzene : Acetone (80:20) | 5-nitro-2-aminobenzophenone: 0.30 - 0.44 | UV 254 nm, Dragendorff's |
| General Friedel-Crafts [2] | Hexane : Ethyl Acetate (80:20) + 1% TEA | Sharp spots, minimal tailing | UV 254 nm |
Step-by-Step Experimental Protocols
A robust protocol must function as a self-validating system. The following methodologies incorporate built-in controls to prevent false positives (e.g., misinterpreting a solvent front anomaly or Rf drift as reaction completion).
Protocol A: Monitoring the Reduction of 2-Nitrobenzophenone to 2-Aminobenzophenone
Rationale: Metal-catalyzed reductions (e.g., Fe/AcOH or Pd/C) contain particulates and salts that severely distort silica gel partitioning. A "mini-workup" is required prior to spotting[7].
-
Sample Preparation (Mini-Workup): Extract 50 µL of the crude reaction mixture. Transfer to a microcentrifuge tube containing 200 µL of Ethyl Acetate and 200 µL of saturated aqueous NaHCO₃ (to neutralize acids like AcOH). Vortex for 10 seconds and allow phase separation.
-
Plate Preparation: Use aluminum-backed Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a graphite pencil.
-
Spotting (The Co-Spot Method): Using a glass capillary, apply three distinct spots on the baseline:
-
Lane 1: Pure Starting Material (SM) reference.
-
Lane 2: Co-spot (Overlay of SM and the organic layer from Step 1). Causality: The co-spot eliminates false positives caused by Rf drift across the plate. If the reaction is incomplete, Lane 2 will resolve into a distinct figure-eight or two separate spots, proving the presence of unreacted SM.
-
Lane 3: Reaction Mixture (organic layer from Step 1).
-
-
Development: Place the plate in a pre-equilibrated TLC chamber containing Hexane:Ethyl Acetate (70:30). Develop until the solvent front is 1 cm from the top edge.
-
Visualization & Validation:
-
Examine under short-wave UV light (254 nm)[7]. Both SM and product will be strongly UV-active due to the benzophenone chromophore. Mark spots lightly with a pencil.
-
Chemical Validation: Dip the plate in Ninhydrin stain (0.3g ninhydrin, 3 mL AcOH, 100 mL butanol) and heat at 100°C for 2 minutes. The newly formed 2-aminobenzophenone will appear as a distinct purple/brown spot, confirming the presence of the primary amine. The SM (nitro compound) will remain unstained.
-
Protocol B: Monitoring Cyclization to Quinolines/Benzodiazepines
Rationale: Cyclization products are often highly conjugated, basic heterocycles that require specialized visualization to differentiate from the aminobenzophenone precursor.
-
Sample Preparation: Dilute 20 µL of the reaction mixture in 200 µL of Dichloromethane (DCM).
-
Development: Use a more polar system, such as Ethyl Acetate:Chloroform (3:1)[4], adding 1% TEA if the resulting heterocycle is highly basic to prevent tailing.
-
Visualization: After UV 254 nm inspection, spray the plate with Dragendorff's reagent[8]. Tertiary amines and alkaloid-like structures (e.g., benzodiazepines) will immediately form bright orange/red complexes, allowing clear differentiation from the primary amine starting material.
Troubleshooting Logic
Experimental deviations in TLC are diagnostic tools. Understanding the physical chemistry behind a poor chromatogram allows for rapid correction.
Logical troubleshooting tree for resolving common TLC issues with aminobenzophenones.
-
Issue: Faint or Invisible Spots. Cause: The concentration of the reaction aliquot is too low. Solution: Apply multiple applications to the same baseline spot (allowing solvent to dry between applications) or switch to a universal destructive stain like aqueous Potassium Permanganate (KMnO₄)[9].
-
Issue: Rf Values are Too High (>0.8) or Too Low (<0.2). Cause: The mobile phase polarity is mismatched with the analyte's dipole moment. Solution: Adjust the Hexane/Ethyl Acetate ratio. To lower Rf , increase the non-polar component (Hexane). To raise Rf , increase the polar component (Ethyl Acetate).
References
-
A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis | Benchchem |2
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides | ACS Omega | 9
-
Using the Ni-[(Benzylprolyl)amino]benzophenone complex in the Glaser reaction for the synthesis of bis α-amino acids | ResearchGate | 5
-
Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography | Forensic Science Society of Malaysia | 8
-
Thin Layer Chromatographie Screening for Methaqualone, Phenothiazines, Opiates and Benzodiazepines | d-nb.info | 6
-
Synthesis of 2-aminobenzophenone from isatoic anhydride using diacetoxy iodo benzene as a catalyst | Jetir.org | 1
-
Technical Support Center: Deprotection of N-Protected Anilines | BenchChem | 3
-
Organic & Biomolecular Chemistry | RSC Publishing | 4
-
Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents | Journal of Medicinal Chemistry | 7
-
Synthesis of quinoline derivatives from the reaction of aminobenzophenones and acetylenic esters in the presence of SnO2 nanoparticles | SID.ir |
Sources
Application Note: Advanced Synthetic Strategies for Trazodone and Novel Chlorophenylpiperazine Analogues
Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals
Introduction & Mechanistic Rationale
Trazodone is a prominent atypical antidepressant characterized by its dual mechanism of action as a serotonin receptor (5-HT2A) antagonist and a serotonin reuptake inhibitor (SRI). At the core of trazodone and its emerging analogues is the 1-(3-chlorophenyl)piperazine (mCPP) pharmacophore [1]. The mCPP moiety is highly versatile; modifications to the alkyl linker length (e.g., propyl vs. hexyl) and the terminal heterocyclic system (e.g., 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) yield novel analogues with tuned affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors[2, 3].
Historically, the synthesis of trazodone relied on prolonged batch reactions utilizing toxic solvents like dioxane. However, modern process chemistry demands greener, faster, and highly scalable methodologies. This application note details three distinct synthetic workflows—Conventional Batch, Microwave-Assisted, and Continuous Flow—providing the mechanistic causality behind each experimental choice to ensure self-validating, robust protocols.
Pharmacological pathways modulated by chlorophenylpiperazine-derived trazodone analogues.
Synthetic Workflows & Methodologies
The synthesis of trazodone analogues fundamentally relies on a two-stage nucleophilic substitution framework. First, the mCPP undergoes N-alkylation with a dihaloalkane (e.g., 1-bromo-3-chloropropane). Second, the resulting chloropropyl intermediate is coupled with a triazolopyridinone derivative.
Method A: Conventional Batch Synthesis (Lab Scale)
The traditional approach utilizes a biphasic solvent system (water/acetone) and a strong base. The causality of the base addition at low temperatures (0–10 °C) is critical: it deprotonates the mCPP hydrochloride salt to liberate the highly nucleophilic free secondary amine while simultaneously controlling the exothermic heat of neutralization, thereby preventing impurity formation via over-alkylation [1].
Method B: Microwave-Assisted Synthesis (Green Chemistry)
To overcome the 16–24 hour reaction times of batch processing, microwave (MW) irradiation is employed alongside a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB). TBAB facilitates the transport of the water-soluble carbonate base into the organic/solid phase, enabling rapid deprotonation. MW heating ensures uniform thermal distribution, accelerating the nucleophilic attack and reducing reaction times to under 10 minutes [2, 3].
Method C: Continuous Flow Synthesis (Industrial Scale-Up)
For commercial manufacturing, flow chemistry resolves the mass and heat transfer limitations of biphasic batch reactions. By continuously mixing an alkaline aqueous solution of triazolopyridinone with an organic stream of the chloropropyl-mCPP intermediate at elevated temperatures (>70 °C) in a microreactor, the high surface-area-to-volume ratio ensures near-quantitative conversion (>90%) within a brief residence time[4].
Comparison of batch, microwave, and continuous flow synthetic routes for trazodone analogues.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chloropropyl Intermediate (Batch)
Objective: Synthesize 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine from mCPP.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 1-(3-chlorophenyl)piperazine hydrochloride and 1.0 eq of 1-bromo-3-chloropropane in a 1:1 mixture of DI water and acetone [1].
-
Thermal Control & Base Addition: Submerge the flask in an ice bath to cool the solution to 0–10 °C. Causality: Cooling prevents the formation of bis-alkylated impurities. Slowly add 2.5 eq of NaOH (20% aqueous solution) dropwise.
-
Reaction Progression: Remove the ice bath. Stir the biphasic mixture vigorously at room temperature for 16–18 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1).
-
Work-up & Isolation: Halt stirring to allow phase separation. Extract the aqueous layer twice with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a residual viscous oil.
Protocol 2: Microwave-Assisted Coupling for Novel Analogues
Objective: Rapid, eco-friendly synthesis of trazodone or hexyl-analogues.
-
Reagent Preparation: In a microwave-safe reaction vial, combine 1.0 eq of the alkyl-mCPP intermediate, 1.0 eq of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, 3.0 eq of anhydrous K₂CO₃, and 0.1 eq of TBAB [2, 3].
-
Solvent Addition: Suspend the mixture in a minimal volume of acetonitrile (approx. 0.5 mL per mmol of reactant). Causality: Acetonitrile acts as an excellent microwave absorber (high loss tangent), facilitating rapid superheating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at 100 W for 4–5 minutes, maintaining a maximum temperature cap of 120 °C.
-
Purification: Cool the vial to room temperature. Quench by adding 30 mL of cold water. Filter the resulting precipitate under vacuum and recrystallize from hot methanol to obtain the pure analogue [3].
Protocol 3: Continuous Flow Synthesis of Trazodone Base
Objective: High-throughput, scalable production of trazodone.
-
Feed Solution A: Prepare an alkaline aqueous solution of s-triazolo-[4,3-a]-pyridin-3-one (1.0 M) using NaOH [4].
-
Feed Solution B: Prepare an organic solution of the chloropropyl-mCPP intermediate (1.0 M) in a water-immiscible solvent (e.g., toluene).
-
Flow Parameters: Pump both solutions simultaneously using high-pressure syringe pumps into a T-mixer connected to a heated microreactor coil (Residence volume: 10 mL). Set the reactor temperature to 85 °C. Causality: The microreactor's high surface area safely dissipates heat, allowing the use of temperatures near the solvent's boiling point without the risk of thermal runaway.
-
Collection: Maintain a flow rate that achieves a residence time of 5–10 minutes. Collect the biphasic output in a separating funnel, isolate the organic phase, and precipitate the trazodone base by solvent evaporation.
Quantitative Data Summary
The table below summarizes the efficiency, scalability, and environmental impact of the three methodologies discussed.
| Parameter | Conventional Batch [1] | Microwave-Assisted[2, 3] | Continuous Flow [4] |
| Reaction Time | 16 – 24 hours | 4 – 5 minutes | 5 – 10 minutes (residence) |
| Typical Yield | 60 – 75% | 85 – 95% | > 90% (Quantitative) |
| Solvent System | Dioxane or Acetone/Water | Acetonitrile (Minimal) | Biphasic (Aq/Toluene) |
| Key Catalyst | None / KI | TBAB (Phase Transfer) | Microfluidic Mixing |
| Scalability | Moderate (Thermal limits) | Low (Lab/Discovery scale) | High (Industrial scale) |
| Primary Advantage | Standard lab equipment | Rapid library generation | High throughput & safety |
References
-
Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. Available from:[Link]
-
Zaręba, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. International Journal of Molecular Sciences, 23(21), 13306. Available from:[Link]
- European Patent Office. (2019). EP 3749668 B1: Continuous process for the preparation of trazodone.
Application Note & Protocols: Efficient One-Pot Synthesis of Benzodiazepine Derivatives
Abstract
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[1][2][3] Traditional multi-step syntheses of these compounds are often laborious, time-consuming, and generate significant chemical waste. One-pot synthesis methodologies have emerged as a powerful and elegant solution, offering streamlined processes that enhance efficiency, reduce solvent usage, and improve overall yield and atom economy.[4][5][6][7] This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of field-proven, one-pot protocols for the synthesis of diverse benzodiazepine derivatives, including 1,4-benzodiazepines, 1,5-benzodiazepines, and complex fused-ring systems. Each protocol is accompanied by a detailed mechanistic rationale, key experimental insights, and troubleshooting guidance to ensure successful implementation.
Part I: One-Pot Synthesis of 1,4-Benzodiazepine-2-ones from 2-Aminobenzophenones
The synthesis of 1,4-benzodiazepine-2-ones from 2-aminobenzophenone precursors is a foundational route, famously pioneered in the Sternbach synthesis of Valium.[8] This one-pot adaptation streamlines the classic two-step process of acylation and cyclization, avoiding the isolation of the intermediate N-chloroacetylated compound.[6]
Principle & Mechanistic Rationale
The reaction proceeds sequentially within a single vessel. First, the primary amino group of the 2-aminobenzophenone derivative nucleophilically attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, forming a 2-chloroacetamido intermediate. In the second step, the addition of an ammonia source and a base facilitates an intramolecular nucleophilic substitution. The amide nitrogen, once deprotonated, attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and closing the seven-membered diazepine ring.[1][6][9]
Workflow: One-Pot Acylation and Cyclization
Caption: Workflow for the one-pot synthesis of 1,4-benzodiazepine-2-ones.
Detailed Experimental Protocol
This protocol is adapted from a facile method utilizing potassium carbonate and aqueous ammonium hydroxide, which circumvents the need for hazardous liquid ammonia.[6]
Materials:
-
Substituted 2-aminobenzophenone (1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Chloroacetyl chloride (1.4 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (5.6 mmol total)
-
Ammonium hydroxide solution (25-30%) (1.7 mmol)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the 2-aminobenzophenone derivative (1.0 mmol).
-
Dissolution: Add anhydrous THF (10 mL) and stir until the solid is fully dissolved.
-
Acylation: Cool the flask in an ice bath to 0°C. Add chloroacetyl chloride (1.4 mmol) dropwise to the stirred solution.
-
Base Addition (Part 1): While maintaining the temperature at 0°C, add the first portion of potassium carbonate (2.8 mmol) to the reaction mixture.
-
Reaction Monitoring (Acylation): Allow the mixture to stir for 30-60 minutes, warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminobenzophenone is consumed.
-
Cyclization Setup: Add the second portion of potassium carbonate (2.8 mmol) to the flask.
-
Amination & Cyclization: Add the ammonium hydroxide solution (1.7 mmol) dropwise. Stir the reaction mixture vigorously at room temperature for 15-20 hours. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, add deionized water (40 mL) to the flask and stir. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Field-Proven Insights & Causality
-
Solvent Choice: THF is an excellent solvent as it dissolves the starting materials and intermediates while being relatively unreactive under the reaction conditions.
-
Base Selection: Potassium carbonate (K₂CO₃) is a sufficiently strong base to neutralize the HCl generated during acylation and to promote the final cyclization step. Its solid nature simplifies handling compared to liquid amine bases.[6]
-
Ammonia Source: Using aqueous ammonium hydroxide is a significant practical and safety improvement over using condensed liquid ammonia, making the protocol more accessible and scalable.[6]
-
Microwave Acceleration: For certain substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid, uniform heating.[1]
Data Summary: Substrate Scope
| Entry | Substituent on 2-Aminobenzophenone | Product Yield (%)[6] |
| 1 | 5-Chloro | 89% |
| 2 | 5-Bromo | 92% |
| 3 | 5-Nitro | 94% |
| 4 | 5,2'-Dichloro | 85% |
Part II: One-Pot, Multi-Component Synthesis of 1,5-Benzodiazepines
The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of o-phenylenediamines (OPDA) with carbonyl compounds. One-pot, multi-component variations of this reaction are particularly efficient for rapidly generating molecular diversity.
Principle & Mechanistic Rationale
This reaction typically proceeds via acid catalysis. The catalyst activates the carbonyl group of a ketone or aldehyde, making it more susceptible to nucleophilic attack by the amino groups of OPDA. The reaction of OPDA with two equivalents of a ketone first forms a diimine intermediate, which then undergoes an intramolecular cyclization followed by tautomerization to yield the stable 1,5-benzodiazepine ring.[2] Alternatively, a three-component reaction of OPDA, an aldehyde, and a β-ketoester proceeds through a series of condensation and cyclization steps.[10]
Reaction Mechanism: OPDA and Ketone Condensation
Caption: Proposed mechanism for the one-pot synthesis of 1,5-benzodiazepines.
Detailed Experimental Protocol (Solvent-Free Ketone Condensation)
This protocol utilizes a magnetically-retrievable Fe₃O₄ nanocatalyst, highlighting a green chemistry approach with easy catalyst separation.[4]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Ketone (e.g., Acetone, Cyclohexanone) (2.2 mmol)
-
Fe₃O₄ nanoparticles (catalyst)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the ketone (2.2 mmol), and a catalytic amount of Fe₃O₄ nanoparticles.
-
Reaction Conditions: Heat the mixture with stirring at 60-80°C under solvent-free conditions.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Catalyst Separation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (10 mL) and separate the catalyst using an external magnet.
-
Work-up: Decant the organic solution. Wash the catalyst with a small amount of ethyl acetate and combine the organic fractions.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography (ethyl acetate/petroleum ether).
Field-Proven Insights & Causality
-
Catalyst Diversity: A wide range of catalysts can be employed, including Lewis acids (SnCl₂, Yb(OTf)₃) and solid acids (H-MCM-22, sulfated zirconia), which are crucial for enhancing the condensation process.[2][11] The choice of catalyst can influence reaction time and yield.
-
Solvent-Free Conditions: Conducting the reaction neat (solvent-free) is highly advantageous, as it reduces waste, simplifies the work-up, and often accelerates the reaction rate.[2][4]
-
Substrate Reactivity: Acyclic ketones generally react faster than bulkier cyclic ketones due to reduced steric hindrance.[2][12] Electron-withdrawing or -donating groups on the OPDA can also affect reaction rates.
Data Summary: Catalyst and Substrate Scope
| Entry | Ketone | Catalyst | Condition | Time (min) | Yield (%) | Reference |
| 1 | Acetone | SnCl₂ (anhyd.) | Solvent-free, RT | 40 | 92% | [2] |
| 2 | Cyclohexanone | SnCl₂ (anhyd.) | Solvent-free, RT | 45 | 94% | [2] |
| 3 | Acetophenone | Fe₃O₄ | Solvent-free, 80°C | 35 | 95% | [4] |
| 4 | Diethyl Ketone | TBAB | Ethanol, 60°C | 50 | 90% | [12] |
| 5 | Acetone | H-MCM-22 | Acetonitrile, RT | 60 | 98% | [11] |
Part III: Advanced One-Pot Synthesis of Fused Triazolobenzodiazepines
The synthesis of fused polycyclic systems like triazolobenzodiazepines represents a significant challenge in medicinal chemistry. One-pot cascade reactions provide a highly sophisticated and efficient route to these complex scaffolds.
Principle & Mechanistic Rationale
This advanced protocol involves a sequence of three distinct reactions occurring in a single pot: a decarboxylative [3+2] cycloaddition, followed by N-propargylation, and culminating in a copper-free intramolecular click reaction.[13] The process begins with the condensation of a 2-azidebenzaldehyde and an amino acid to form an oxazolidin-5-one, which decarboxylates to generate a nonstabilized azomethine ylide. This ylide is trapped by a maleimide in a [3+2] cycloaddition. The resulting adduct is then N-alkylated with propargyl bromide. Finally, heating triggers an intramolecular [3+2] cycloaddition between the azide and alkyne moieties (a "click" reaction) to form the fused triazole ring, completing the synthesis of the complex polycyclic product.[13]
Workflow: One-Pot Cascade for Triazolobenzodiazepines
Caption: Cascade reaction workflow for one-pot triazolobenzodiazepine synthesis.
Detailed Experimental Protocol
This protocol is a representation of the highly efficient cascade reaction developed for fused-triazolobenzodiazepines.[13]
Materials:
-
2-Azidebenzaldehyde (1.0 equiv)
-
2-Aminoisobutyric acid (1.2 equiv)
-
N-substituted maleimide (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Propargyl bromide (5.0 equiv)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
Initial Cycloaddition: In a sealed reaction vessel, combine the 2-azidebenzaldehyde, 2-aminoisobutyric acid, and N-substituted maleimide in acetonitrile.
-
Heating: Heat the mixture at 110°C for approximately 6 hours to facilitate the initial [3+2] cycloaddition.
-
Propargylation: Cool the reaction mixture. Add potassium carbonate and propargyl bromide to the vessel.
-
Final Cyclization: Reseal the vessel and continue heating at 110°C. The progress of the N-propargylation and the subsequent intramolecular click reaction can be monitored by LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The residue is then purified using column chromatography on silica gel to isolate the final fused-triazolobenzodiazepine product.
Field-Proven Insights & Causality
-
Atom Economy: This cascade reaction is exceptionally atom-economical, with the only byproducts being carbon dioxide and water from the initial decarboxylation step.[13]
-
Operational Simplicity: Despite the molecular complexity being built, the one-pot procedure is operationally simple, avoiding multiple work-up and purification steps for intermediates.
-
Click Chemistry: The final intramolecular cyclization is a thermally-induced, copper-free click reaction. This is highly advantageous as it avoids potentially toxic copper catalysts, which is a critical consideration in the synthesis of pharmaceutical compounds.[13]
References
- Wang, L., et al. (2014). Highly efficient one-pot, three-component synthesis of 1, 5-benzodiazepine derivatives.
- IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
- BenchChem. (2025). The Role of 2-Amino-5-nitrobenzophenone as a Benzodiazepine Precursor: An In-depth Technical Guide.
- Royal Society of Chemistry. (2014). An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions. RSC Advances.
- Thieme. (2014). A One-Pot Transition-Metal-Free Tandem Process to 1,4-Benzodiazepine Scaffolds. Synthesis.
-
MDPI. (2017). One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2018). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry. Available at: [Link]
- BenchChem. (2025). Application Note: One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone Oxime.
- Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences.
-
Taylor & Francis Online. (2008). Facile and Efficient One‐Pot Protocol for Synthesis of 5‐Phenyl‐1,4‐benzodiazepine‐2‐one Derivatives. Synthetic Communications. Available at: [Link]
- Google Patents. (1996). Synthesis of benzodiazepines. WO1996005178A1.
-
Journal of Chemical and Pharmaceutical Research. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. JOCPR. Available at: [Link]
-
ResearchGate. (2016). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (2021). One-pot synthesis of benzo[b][4][10]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation. New Journal of Chemistry. Available at: [Link]
-
Academia.edu. (2023). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Available at: [Link]
-
ResearchGate. (2012). An Efficient One-Pot Synthesis of 1, 5-Benzodiazepine Derivatives Catalyzed by TBAB under Mild Conditions. PDF. Available at: [Link]
-
Hindawi. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Efficient one pot synthesis of[4][10][14]triazolo[4,3-α][4][10] benzodiazepines derivatives. JOCPR. Available at: [Link]
-
IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
National Institutes of Health. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]
-
MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Journal of Taibah University Medical Sciences. Available at: [Link]
-
ResearchGate. (2006). A One-Pot Synthesis and Self-Assembled Superstructure of Organic Salts of a 1,5-Benzodiazepine Derivative. Request PDF. Available at: [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. An efficient facile and one-pot synthesis of benzodiazepines and chemoselective 1,2-disubstituted benzimidazoles using a magnetically retrievable Fe3O4 nanocatalyst under solvent free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Anilines
Welcome to the Technical Support Center dedicated to resolving challenges in the Friedel-Crafts acylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to overcome common hurdles in this classic yet nuanced reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of aniline yielding no product or a very low yield?
A1: The direct Friedel-Crafts acylation of aniline often fails due to the fundamental incompatibility between the aniline's amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃).[1][2] The amino group is a Lewis base, which reacts with the Lewis acid catalyst.[1][3] This acid-base reaction forms a deactivated anilinium salt, where the nitrogen atom gains a positive charge.[1] This positive charge strongly withdraws electron density from the aromatic ring, rendering it electron-deficient and thus, unreactive towards the electrophilic aromatic substitution required for acylation.[1][4]
Q2: I observe some product, but it appears to be N-acylated aniline (an amide) rather than the desired C-acylated product. Why is this happening?
A2: N-acylation is a common competing reaction and often the primary reaction when attempting to directly acylate anilines.[5] The lone pair of electrons on the nitrogen of the amino group is highly nucleophilic and can directly attack the acylating agent (e.g., acyl chloride or anhydride). This reaction is typically faster than the Lewis acid-catalyzed C-acylation of the aromatic ring.[5]
Q3: What is the most reliable method to achieve C-acylation on an aniline ring?
A3: The most effective and widely used strategy is a three-step protection-acylation-deprotection sequence.[1] First, the amino group is "protected" by converting it into a less basic and moderately activating acetamido group (-NHCOCH₃) through acetylation.[1][6] The resulting acetanilide can then successfully undergo Friedel-Crafts acylation. Finally, the acetyl protecting group is removed by hydrolysis to yield the desired C-acylated aniline.[1]
Q4: Are there alternative methods to acylate anilines that bypass the need for a protection-deprotection strategy?
A4: Yes, several alternative methods exist that avoid the use of strong Lewis acids. These include:
-
Houben-Hoesch Reaction: Suitable for synthesizing aryl ketones from electron-rich anilines.[1]
-
Sugasawa Reaction: Another effective method for the acylation of anilines.[1]
-
Microwave-assisted acylation: Using acetic acid as the acylating agent under microwave irradiation can be an efficient, catalyst-free method for N-acylation, which can sometimes be followed by rearrangement.[7]
-
Ruthenium-catalyzed ortho-acylation: This method uses a ruthenium catalyst and α-oxocarboxylic acids as acyl sources for selective ortho-acylation of N-pyridyl-anilines.[8]
Q5: Can the N-acylated product be converted to the C-acylated product?
A5: Yes, under certain conditions, an N-acylated aniline (an anilide) can be rearranged to a C-acylated product through a reaction known as the Fries rearrangement.[9][10] This reaction is typically promoted by a Lewis acid and involves the migration of the acyl group from the nitrogen to the ortho or para position of the aromatic ring.[9][10] The product distribution (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent.[9][10]
In-Depth Troubleshooting Guide
Problem 1: No or Very Low Conversion of Aniline Substrate
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The primary amino group of aniline acts as a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating both the catalyst and the aromatic ring.[1][3][4] | Implement a protection-deprotection strategy. Protect the amino group as an acetamide before performing the Friedel-Crafts acylation.[1][2] |
| Moisture Contamination | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will be hydrolyzed and inactivated by any water present in the reagents, solvents, or glassware.[2][11] | Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid catalyst. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Insufficient Catalyst | In a successful acylation of a protected aniline, the ketone product can form a complex with the Lewis acid.[11][12] This requires at least a stoichiometric amount of the catalyst. | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the substrate.[11] |
Problem 2: Predominant Formation of N-Acylated Product (Amide)
| Potential Cause | Explanation | Recommended Solution |
| Direct Nucleophilic Attack | The nitrogen of the amino group is a potent nucleophile and can directly attack the acylating agent, leading to N-acylation. This reaction is often faster than the ring acylation. | Protect the amino group as an acetamide. The amide nitrogen is significantly less nucleophilic, thus preventing N-acylation and favoring C-acylation.[1] |
| Reaction Conditions | The conditions for N-acylation can be quite mild and may not require a Lewis acid catalyst. | If C-acylation is the goal, ensure the use of a suitable Lewis acid and a protected aniline substrate. |
Problem 3: Formation of Multiple Products (Isomers or Byproducts)
| Potential Cause | Explanation | Recommended Solution |
| Ortho/Para Isomerization | Friedel-Crafts acylation of a protected aniline (acetanilide) is an ortho, para-directing reaction.[13] The ratio of ortho to para isomers can be influenced by reaction conditions. | To favor the para product, which is often sterically less hindered, running the reaction at lower temperatures may be beneficial.[9] For the ortho product, higher temperatures might be required.[9] Careful control of temperature is crucial. |
| Fries Rearrangement | If the reaction is run at elevated temperatures for an extended period, the initially formed N-acyl product could undergo a Fries rearrangement to a mixture of ortho and para C-acylated products.[9][10] | If a specific isomer is desired via direct C-acylation, use a protected aniline and maintain optimal reaction temperatures to avoid rearrangement. If rearrangement is desired, screen different Lewis acids and temperature profiles. |
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways in the attempted Friedel-Crafts acylation of aniline versus the successful pathway using a protected aniline.
Caption: Competing pathways in aniline acylation.
Experimental Protocols
Protocol 1: Protection of Aniline (Acetylation)
This protocol describes the conversion of aniline to acetanilide.
Materials:
-
Aniline
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Distilled Water
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
In a flask, dissolve aniline in a mixture of water and concentrated hydrochloric acid.[2]
-
In a separate flask, prepare a solution of sodium acetate in water.[2]
-
To the stirred aniline hydrochloride solution, add acetic anhydride.[2]
-
Immediately after, add the sodium acetate solution in one portion.[2]
-
A white precipitate of acetanilide should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.[2]
Protocol 2: Friedel-Crafts Acylation of Acetanilide
This is a general procedure and should be optimized for specific acylating agents.
Materials:
-
Acetanilide
-
Acylating agent (e.g., Acyl Chloride or Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., Carbon Disulfide or Dichloromethane)
-
Three-neck flask with a reflux condenser and dropping funnel
-
Ice bath
-
Crushed ice and concentrated HCl for workup
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Catalyst Suspension: In the three-neck flask, suspend anhydrous AlCl₃ in the anhydrous solvent. Cool the mixture in an ice bath.[1]
-
Substrate Addition: Dissolve the acetanilide in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension at 0 °C.[1]
-
Acylium Ion Formation: Add the acylating agent dropwise to the reaction mixture at 0 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, then warm to room temperature and stir for an additional period. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[11]
Protocol 3: Deprotection of Acylated Acetanilide
This protocol describes the hydrolysis of the acetamido group to restore the amino group.
Materials:
-
Acylated Acetanilide
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the acylated acetanilide in a round-bottom flask.
-
Add a mixture of concentrated HCl and water.[1]
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution by adding NaOH solution until the pH is alkaline.[1] The free amine product will precipitate.
-
Isolate the crude product by filtration and purify by recrystallization or column chromatography.
References
- Vertex AI Search. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- IJARSCT. (2025, March 15). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions.
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
- BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines.
- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline.
- Chemistry Steps. (2026, January 29). Activating and Deactivating Groups.
- Wikipedia. (n.d.). Fries rearrangement.
- Scribd. (n.d.). Acetylation of Aniline.
- Organic Letters. (2008, May 21). Anionic N-Fries Rearrangement Induced by I–Mg Exchange.
- Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst.
- Wikipedia. (2020, August 24). Friedel–Crafts reaction.
- SlidePlayer. (n.d.). Chapter 15 Reactions of Aromatic Compounds.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout.
- ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
- ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- MilliporeSigma. (n.d.). Fries Rearrangement.
- Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- PubMed. (2022, April 29). Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxylates.
- Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides.
- CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?.
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
- YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Wikipedia. (n.d.). Aniline.
- PubMed. (2008, March 20). Anionic N-Fries rearrangement of N-alkyl-2-iodo anilides induced by iodine-magnesium exchange: application for synthesis of strained 1,2,3-trisubstituted indoles.
- Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.
- ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides.
- ResearchGate. (n.d.). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- YouTube. (2015, February 23). Protection of Aniline Derivatives.
- Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
optimization of reaction conditions for aminobenzophenone synthesis
Welcome to the Technical Support Center for Aminobenzophenone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes, providing researchers and drug development professionals with the thermodynamic, kinetic, and mechanistic rationales necessary to troubleshoot and optimize these critical reactions.
Aminobenzophenones are indispensable building blocks in medicinal chemistry, serving as the primary precursors for 1,4-benzodiazepines and other complex heterocyclic systems. Below, you will find targeted FAQs, diagnostic troubleshooting logic, quantitative data, and self-validating experimental protocols.
Part 1: Mechanistic Insights & Reaction Optimization (FAQs)
Q1: Why does the direct Friedel-Crafts acylation of unprotected anilines with benzoyl chloride predominantly fail or yield intractable tars? A: The failure is rooted in Lewis acid-base chemistry. Anilines possess a highly nucleophilic nitrogen with a free lone pair. When introduced to a strong Lewis acid catalyst (e.g., AlCl3 ), the nitrogen rapidly coordinates with the metal center, forming a deactivated, electron-poor complex. This completely halts the desired electrophilic aromatic substitution (C-acylation) and redirects the pathway toward N-acylation (amide formation) or polymerization[1]. Optimization Strategy: The amine must be masked with an electron-withdrawing protecting group (such as a tosyl, acetyl, or pivaloyl group). This reduces the nitrogen's nucleophilicity, preventing Lewis acid poisoning and directing the acylium ion to the sterically accessible para or ortho positions. Recent methodologies also utilize catalytic Copper(II) triflate ( Cu(OTf)2 ) for the benzoylation of anilides, which circumvents the need for stoichiometric, moisture-sensitive aluminum chloride[2].
Q2: In the palladium-catalyzed synthesis of o-aminobenzophenones from 2-aminobenzonitriles, what is the mechanistic role of the acid additive, and how do I optimize the catalyst loading? A: When coupling 2-aminobenzonitriles with sodium arylsulfinates, the acid additive (e.g., p-nitrobenzenesulfonic acid, p-NBSA) is critical for generating the active electrophilic palladium species and facilitating the desulfination step. The acid protonates the sulfinate, promoting the extrusion of SO2 to form the key aryl-palladium intermediate[3]. Optimization Strategy: Extensive screening demonstrates that Palladium(II) acetate ( Pd(OAc)2 ) at 10 mol% combined with 2,2'-bipyridine (bpy) at 20 mol% provides the optimal electronic environment. The reaction must be run under a strictly inert nitrogen atmosphere; oxygen competitively oxidizes the active Pd(0) species, leading to premature catalyst death and drastically reducing yields[4].
Part 2: Quantitative Data & Condition Screening
To highlight the importance of catalyst selection and atmospheric conditions, the following table summarizes the optimization data for the direct addition of sodium arylsulfinates to 2-aminobenzonitriles[3][4].
| Entry | Palladium Source (10 mol%) | Additive (10 equiv) | Solvent System | Atmosphere | Isolated Yield (%) |
| 1 | Pd(CF3CO2)2 | CF3CO2H | THF | Air | 18% |
| 2 | PdCl2 | CF3CO2H | THF | Air | 11% |
| 3 | Pd(OAc)2 | p-TSA | THF / H2O | Air | 32% |
| 4 | Pd(OAc)2 | p-NBSA | THF / H2O | Air | 65% |
| 5 |
Pd(OAc)2
| p-NBSA | THF / H2O | Nitrogen ( N2 ) | 91% |
Part 3: Troubleshooting Diagnostics
Troubleshooting logic tree for Friedel-Crafts acylation of anilines.
Symptom: Incomplete deprotection of the protected aminobenzophenone intermediate. Cause: Steric hindrance around the amide bond (especially with ortho-substituted benzophenones) prevents nucleophilic attack by water during hydrolysis. Solution: Switch from standard basic hydrolysis ( NaOH /EtOH) to aggressive acidic conditions (e.g., 12 M HCl in dioxane at 110 °C, or H2SO4 : CH3COOH : H2O at 150 °C) to force the equilibrium toward the free amine[5][6].
Part 4: Self-Validating Experimental Protocols
Protocol A: Palladium-Catalyzed Synthesis of o-Aminobenzophenones[7]
This protocol leverages a desulfinative cross-coupling approach, avoiding the harsh conditions of traditional organometallic reagents.
Workflow for Pd-catalyzed synthesis of o-aminobenzophenone.
Step 1: Reaction Setup Charge an oven-dried Schlenk tube with 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)2 (10 mol%), 2,2'-bipyridine (20 mol%), and p-NBSA (10 equiv). Causality: The p-NBSA acts as an acidic promoter to facilitate the desulfination of the arylsulfinate, generating the reactive Pd-aryl species required for nitrile insertion[3].
Step 2: Solvent Addition & Degassing Add THF (2 mL) and deionized H2O (1 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-high-purity Nitrogen. Validation Check: The solution should transition to a clear, homogenous state before heating. A premature color change to dark black indicates oxygen ingress and catalyst death (Pd(0) aggregation into palladium black). If this occurs, discard and restart.
Step 3: Heating & Reaction Monitoring Stir the mixture vigorously at 80 °C for 48 hours. Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating when the starting material spot ( Rf≈0.4 ) completely disappears, replaced by a bright yellow fluorescent spot under 254 nm UV light (the target aminobenzophenone).
Step 4: Workup & Isolation Cool to room temperature and pour the mixture into ethyl acetate (15 mL). Wash with saturated aqueous NaHCO3 (2 × 10 mL) followed by brine (1 × 10 mL). Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Causality: The NaHCO3 wash is strictly required to neutralize the excess p-NBSA. Failing to neutralize the acid prior to concentration will lead to acid-catalyzed degradation of the product during solvent evaporation[7].
Protocol B: Friedel-Crafts Acylation using Copper Triflate[2][8]
Step 1: Acylation Setup Mix the protected aniline (acetanilide, 1.0 mmol) with the desired benzoyl chloride derivative (1.2 mmol) and Cu(OTf)2 (10 mol%) in a reaction vial. Causality: Cu(OTf)2 is a highly active, relatively moisture-tolerant Lewis acid that avoids the stoichiometric waste and harsh environmental impact associated with traditional AlCl3 [8].
Step 2: Reaction Execution Heat the mixture to 130 °C for 2 hours (or utilize microwave irradiation for 5-10 minutes if available). Validation Check: Analyze an aliquot via GC-MS. The appearance of the molecular ion peak corresponding to the benzoylated intermediate confirms successful C-C bond formation. If the N-acylated byproduct dominates, the reaction temperature is too low to drive the thermodynamic Fries-type rearrangement.
Step 3: Deprotection Hydrolyze the amide group under strongly acidic conditions ( H2SO4 : CH3COOH : H2O ) at 150 °C for 60 minutes. Validation Check: The return of the free primary amine stretching bands (a distinct doublet between 3300-3400 cm−1 ) in the FT-IR spectrum confirms successful and complete deprotection[6].
References
-
Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones, Taylor & Francis,[Link]
-
Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones, PMC,[Link]
-
(PDF) Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones, ResearchGate,[Link]
-
(PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones, ResearchGate,[Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides, ACS Omega,[Link]
-
Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups, ResearchGate,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of (2-Aminophenyl)(3-chlorophenyl)methanone
Welcome to the Technical Support Center for (2-Aminophenyl)(3-chlorophenyl)methanone (also known as 2-amino-3'-chlorobenzophenone)[1]. This compound is a critical halogenated intermediate in the synthesis of active pharmaceutical ingredients (APIs), including various benzodiazepine derivatives.
Due to its unique structural features—specifically the weakly basic ortho-amino group and the labile meta-chloro substituent—researchers frequently encounter challenges related to chemoselectivity, chromatography tailing, and crystallization oiling. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-purity isolation.
Part 1: Purification Workflow & Causality
The purification strategy for (2-Aminophenyl)(3-chlorophenyl)methanone is heavily dictated by its upstream synthesis. Typically synthesized via the reduction of 2-nitro-3'-chlorobenzophenone, the crude mixture often contains transition metal residues, unreacted nitro precursors, and dehalogenated byproducts[2].
The workflow below leverages the compound's basicity for phase separation, followed by deactivated silica chromatography to resolve structurally similar impurities.
Figure 1: Chemoselective purification workflow for (2-Aminophenyl)(3-chlorophenyl)methanone.
Part 2: Troubleshooting Guide & FAQs
Q1: Why did my product remain in the organic layer during the acid-base extraction?
Cause: The primary amine in (2-Aminophenyl)(3-chlorophenyl)methanone is situated ortho to a highly electron-withdrawing benzophenone carbonyl. This proximity allows for strong intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen, which drastically reduces the basicity of the nitrogen lone pair. Solution: Standard 0.1M or 0.5M HCl is insufficient to protonate this deactivated amine. You must use 2M to 3M HCl to force the formation of the water-soluble hydrochloride salt.
Q2: I am seeing a significant amount of 2-aminobenzophenone (dehalogenated byproduct) in my crude mixture. How do I remove it?
Cause: If you synthesized the compound via catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), the 3'-chloro group is highly susceptible to hydrodehalogenation[2]. 2-aminobenzophenone is nearly impossible to separate from 2-amino-3'-chlorobenzophenone via standard chromatography due to identical polarity[3]. Solution: Prevention is the only viable cure. Abandon catalytic hydrogenation and utilize a chemoselective reduction method, such as Iron powder with Ammonium Chloride (Fe/NH₄Cl)[4]. This method reduces the nitro group to an amine without cleaving the C-Cl bond.
Q3: My product streaks severely on the silica gel column, leading to poor resolution. What is the fix?
Cause: The free primary amine (-NH₂) interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase, causing non-linear adsorption isotherms (tailing). Solution: Deactivate the silica gel by adding 1-2% Triethylamine (TEA) to your mobile phase. The TEA competitively binds to the acidic silanol sites, allowing your weakly basic target molecule to elute in a tight, symmetrical band.
Q4: The isolated product is a dark brown oil instead of the expected yellow crystals. How do I induce crystallization?
Cause: "Oiling out" (liquid-liquid phase separation) occurs when trace impurities (often oxidized aniline derivatives or residual metal catalysts) disrupt the crystal lattice. Solution: Perform a rigorous trituration with cold petroleum ether to draw out lipophilic impurities, followed by recrystallization from a biphasic Ethanol/Water system.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Acid-Base Extraction
This protocol separates the target amine from unreacted neutral precursors (e.g., 2-nitro-3'-chlorobenzophenone).
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Acidification: Transfer to a separatory funnel and extract with 2M HCl (3 x 15 mL).
-
Causality Check: The strong acid overcomes the intramolecular H-bond, protonating the amine and pulling it into the aqueous layer.
-
-
Phase Separation: Drain the organic layer (contains neutral impurities) and retain the acidic aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath to 0°C. Slowly add 6M NaOH dropwise while stirring until the pH reaches 10.
-
Self-Validation Check: The solution will immediately turn cloudy and precipitate a bright yellow solid/oil as the free base is regenerated. If the solution remains clear, the extraction failed (likely due to insufficient acid strength in Step 2).
-
-
Recovery: Extract the basified aqueous layer with fresh DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: TEA-Deactivated Silica Gel Chromatography
-
Column Preparation: Slurry pack the silica gel using a solvent mixture of Hexane:Ethyl Acetate (80:20) containing 1% Triethylamine (TEA) (v/v) .
-
Self-Validation Check: Spot the top of the packed silica bed with a pH indicator strip moistened with distilled water. It should read pH 8–9, confirming successful deactivation.
-
-
Loading: Dissolve the crude amine in the minimum amount of DCM and load it evenly onto the column.
-
Elution: Elute using the 80:20 Hexane:EtOAc (+1% TEA) isocratic system. Monitor fractions via TLC (UV 254 nm).
-
Concentration: Combine product-containing fractions and evaporate. Note: Co-evaporate with toluene twice to remove any residual TEA.
Protocol C: Recrystallization (Ethanol/Water)
-
Dissolution: Suspend the purified oil/solid in minimal absolute ethanol (approx. 3 mL/g) and heat to 80°C until a clear yellow solution forms.
-
Anti-Solvent Addition: While maintaining 80°C, add distilled water dropwise until the solution becomes slightly turbid (cloud point).
-
Clarification: Add 1-2 drops of ethanol just until the turbidity clears.
-
Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed.
-
Self-Validation Check: Yellow needle-like crystals should begin forming within 30 minutes. If the mixture oils out, reheat to 80°C and add more ethanol to adjust the solvent ratio.
-
-
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry under high vacuum at 40°C.
Part 4: Quantitative Data Summaries
Table 1: Chromatographic Behavior of Target and Common Impurities
| Compound | Nature | TLC Rf Value* | Elution Strategy |
|---|---|---|---|
| 2-Nitro-3'-chlorobenzophenone | Neutral Precursor | 0.65 | Elutes in solvent front; remove via acid-base extraction. |
| (2-Aminophenyl)(3-chlorophenyl)methanone | Weak Base (Target) | 0.40 | Requires 1% TEA to prevent severe tailing. |
| 2-Aminobenzophenone | Dehalogenated Byproduct | 0.38 | Co-elutes with target. Must be prevented during synthesis. |
| 3-Chlorobenzoic Acid | Acidic Cleavage Product | 0.10 | Retained on baseline; removed during NaOH basification. |
*Conditions: Silica gel 60 F254, Mobile Phase: Hexane/Ethyl Acetate (80:20 v/v).
Table 2: Crystallization Solvent Systems
| Solvent System | Ratio (v/v) | Outcome / Morphology | Suitability |
|---|---|---|---|
| Ethanol / Water | 3 : 1 | Yellow needles, high purity | Optimal for final API intermediate purification. |
| Acetone / Pet. Ether | 1 : 4 | Granular yellow crystals | Good for highly lipophilic crude mixtures[5]. |
| Pure Dichloromethane | N/A | Oiling out / No crystallization | Poor; solvent evaporates too quickly, trapping impurities. |
References
-
PubChem - Methanone, (2-aminophenyl)(3-chlorophenyl)-. National Center for Biotechnology Information. Available at:[Link][1]
-
Google Patents (KR101859516B1) - A new process for the preparation of 2-Benzylaniline. (Details the risks of Raney Nickel-catalyzed dehalogenation of chlorobenzophenones). Available at:[2]
-
European Patent Office (EP2307354) - Process for preparing a benzoylbenzeneacetamide derivative. (Discusses chlorination byproducts and purification challenges of 2-amino-3-chlorobenzophenone). Available at:[Link][3]
-
Google Patents (US3136815A) - Amino substituted benzophenone oximes and derivatives thereof. (Highlights crystallization techniques for halogenated aminobenzophenones using ether/petroleum ether). Available at:[5]
Sources
- 1. Methanone, (2-aminophenyl)(3-chlorophenyl)- | C13H10ClNO | CID 12231012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR101859516B1 - A new process for the preparation of 2-Benzylaniline - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING A BENZOYLBENZENEACETAMIDE DERIVATIVE - Patent 2307354 [data.epo.org]
- 4. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]
- 5. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: The Effect of Temperature on Friedel-Crafts Acylation Yield
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in Friedel-Crafts acylation. Temperature is not merely a parameter to be set; it is a powerful tool that dictates reaction rate, selectivity, and the ultimate yield of your target molecule. Understanding its nuanced effects is key to mastering this cornerstone of organic synthesis.
Frequently Asked Questions (FAQs)
This section addresses broad, foundational questions about the role of temperature in Friedel-Crafts acylation.
Q1: What is the typical temperature range for a Friedel-Crafts acylation?
There is no single "correct" temperature range; the optimal temperature is highly dependent on the specific substrates, the Lewis acid catalyst used, and the desired product. Reactions can be run anywhere from -75°C to over 120°C.[1] For instance, many standard procedures involve cooling the initial mixture to 0-5°C during the addition of reagents to control the initial exothermic reaction, followed by warming to room temperature or heating to reflux to drive the reaction to completion.[2][3] However, highly selective reactions may require maintaining cryogenic temperatures (e.g., -15°C or lower) throughout the process.[1][4]
Q2: How does temperature generally influence the reaction rate and yield?
According to kinetic theory, increasing the temperature generally increases the reaction rate.[5] This is because more molecules will possess the necessary activation energy to react. However, this does not always translate to a higher yield of the desired product. While some reactions show a significant increase in reactivity and conversion at higher temperatures (e.g., at a solvent's boiling point) without affecting selectivity[5], excessively high temperatures can have detrimental effects. Temperatures above 140°C, for example, can lead to the decomposition of reagents or catalysts and may even cause deacylation of the product, thereby reducing the overall yield.[6]
Q3: What is the difference between kinetic and thermodynamic control, and how does temperature determine the outcome?
This is one of the most critical concepts for controlling selectivity in Friedel-Crafts acylation.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. This means the major product formed is the one that is formed the fastest (i.e., via the reaction pathway with the lowest activation energy).
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows the initially formed products to equilibrate, and the dominant product will be the most stable one (the thermodynamic product).[6][7]
A classic example is the acylation of 2-methoxynaphthalene, which can produce two different isomers. Lower temperatures favor the formation of the kinetic 1-acyl isomer, while higher temperatures promote rearrangement to the more thermodynamically stable 6-acyl isomer.[6]
Q4: Can running the reaction at a very high temperature maximize the yield?
Not necessarily. While heating can accelerate a slow reaction, excessive heat is a common cause of failure. High temperatures can lead to several undesirable side reactions, including:
-
Polymerization: Sensitive aromatic rings, like furan, are highly susceptible to polymerization under strong acidic conditions, which is exacerbated by heat, leading to the formation of dark, insoluble tars.[8]
-
Decomposition: Reagents, substrates, or even the product can decompose at elevated temperatures.[6]
-
Deacylation: The acyl group can be cleaved from the product ring at very high temperatures, reversing the desired reaction.[6]
-
Reduced Selectivity: As discussed above, higher temperatures can change the product distribution, favoring the thermodynamic isomer which may not be the desired one.[6][7]
Q5: When should I use sub-zero temperatures for my reaction?
Low-temperature conditions (e.g., 0°C down to -78°C) are employed for several key reasons:
-
To Control Exothermicity: The initial formation of the complex between the Lewis acid and the acylating agent is often highly exothermic.[3] Starting at a low temperature ensures this energy is safely dissipated, preventing uncontrolled boiling or side reactions.
-
To Enhance Selectivity: For many substrates, running the acylation at temperatures below 0°C can dramatically improve regioselectivity, yielding the para-isomer with high purity.[1]
-
To Prevent Polymerization/Decomposition: For sensitive substrates like furans, performing the reaction at 0°C or even -78°C is crucial to minimize the rate of acid-catalyzed polymerization.[8]
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems you might encounter during your experiments, with a focus on temperature as the root cause.
Problem 1: My reaction has a very low yield or is not working at all.
Possible Cause A: The reaction is too slow at the current temperature.
Some reactions require significant thermal energy to overcome the activation barrier, especially with moderately activated or deactivated aromatic rings.[9]
-
Troubleshooting Steps:
-
Monitor Progress: First, ensure the reaction is truly not working by monitoring it over an extended period (e.g., by TLC or GC).
-
Incremental Temperature Increase: Gradually increase the temperature. For example, if the reaction is stagnant at room temperature, try heating to 40-50°C and continue monitoring. In some cases, reflux temperatures are required.[9]
-
Caution: Be aware that increasing the temperature may also promote side reactions. Monitor for the appearance of new, undesired spots on your TLC plate.
-
Possible Cause B: Product or reagent decomposition is occurring.
The optimal temperature for your reaction may be lower than you think. Many organic molecules are unstable at elevated temperatures, especially in the presence of a strong Lewis acid.
-
Troubleshooting Steps:
-
Run a Control Reaction at Lower Temperature: Set up the reaction at a significantly lower temperature (e.g., 0°C) and let it stir for a longer period.
-
Check Reagent Stability: Consult literature for the thermal stability of your specific aromatic substrate and acylating agent.
-
Observe Color Changes: Rapid darkening of the reaction mixture to black or brown upon heating is often a sign of decomposition.[5]
-
Problem 2: My reaction is producing a mixture of isomers (poor regioselectivity).
Possible Cause: The reaction temperature is favoring the undesired isomer (kinetic vs. thermodynamic conflict).
As detailed in FAQ Q3, temperature is a key determinant of isomer distribution.[6][7]
-
Troubleshooting Steps:
-
Identify Your Products: Determine the identity of the major and minor isomers being formed.
-
Consult the Literature: Research whether the desired isomer is the kinetic or thermodynamic product for your specific substrate.
-
Adjust Temperature Accordingly:
-
To favor the kinetic product: Run the reaction at a lower temperature (e.g., 0°C, -15°C, or even -78°C).[6][8] This will slow down the formation of all products but will disproportionately favor the one that forms fastest.
-
To favor the thermodynamic product: Run the reaction at a higher temperature (e.g., room temperature or above).[6] This allows the initially formed kinetic product to rearrange to the more stable thermodynamic isomer.
-
-
Problem 3: The reaction mixture has turned into a dark, insoluble tar.
Possible Cause: Acid-catalyzed polymerization or decomposition due to excessive heat.
This is a very common issue with electron-rich or sensitive heterocycles like furan and pyrrole, but can occur with other substrates if conditions are too harsh.[8]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical step. Immediately attempt the reaction at a lower temperature, such as 0°C or -78°C, to reduce the rate of polymerization.[8]
-
Control Reagent Addition: Add the Lewis acid catalyst slowly and in a controlled manner to the mixture of the aromatic compound and acylating agent. This avoids localized "hot spots" with high acid concentration.[8]
-
Use a Milder Lewis Acid: If lowering the temperature is insufficient, switch from a strong Lewis acid like AlCl₃ to a milder one such as ZnCl₂, FeCl₃, or BF₃·OEt₂.[8][10]
-
Data & Protocols
Table 1: Temperature Effects on Friedel-Crafts Acylation Outcomes
| Temperature Range | Typical Effect on Rate | Typical Effect on Selectivity | Common Associated Problems & Side Reactions |
| Low (-78°C to 0°C) | Slow; may require extended reaction times. | Often high. Favors the formation of the kinetic product.[6] | Incomplete conversion if the activation barrier is too high. |
| Moderate (0°C to 50°C) | Moderate to fast. A good starting point for many reactions.[11][12] | Can be variable. May yield a mix of kinetic and thermodynamic products. | Initial exotherm must be controlled during reagent addition.[3] |
| High (50°C to Reflux) | Fast; drives slow reactions to completion.[5] | Favors the formation of the more stable thermodynamic product.[7] | Decomposition, polymerization, deacylation, reduced selectivity.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
This protocol outlines a systematic approach to finding the optimal temperature for a novel Friedel-Crafts acylation.
-
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, condenser) is thoroughly oven-dried or flame-dried to remove all traces of water.[2]
-
Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (e.g., nitrogen or argon).
-
Reagent Suspension: To the flask, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 - 1.3 equivalents) and the anhydrous solvent (e.g., dichloromethane).[2]
-
Initial Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred suspension, ensuring the internal temperature does not rise above 5°C.[2]
-
Substrate Addition: After the first addition is complete, add the aromatic substrate (1.0 equivalent), dissolved in a small amount of anhydrous solvent, dropwise while maintaining the temperature at 0°C.[2]
-
Optimization Run:
-
Condition A (Low Temp): Keep the reaction at 0°C and take samples periodically (e.g., every hour) to monitor by TLC or GC.
-
Condition B (Room Temp): After the additions at 0°C are complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor its progress.[2]
-
Condition C (High Temp): If the reaction is slow at room temperature, gently heat the mixture to 40°C or reflux and continue monitoring.
-
-
Workup: Once the reaction has reached optimal conversion, quench it by slowly pouring the mixture over crushed ice, typically with the addition of dilute HCl.
-
Analysis: Analyze the product distribution and yield for each condition to determine the optimal temperature.
Protocol 2: Low-Temperature Acylation of Toluene for High para-Selectivity
This procedure is adapted from methodologies that prioritize high regioselectivity by operating at sub-zero temperatures.[4]
-
Setup: Prepare a flame-dried, three-neck flask with a stirrer, thermometer, and nitrogen inlet.
-
Catalyst Mixture: Charge the flask with anhydrous dichloromethane, aluminum chloride (1.5 eq.), and lithium chloride (0.75 eq.). Cool the mixture to -15°C using a cooling bath (e.g., ice/salt).[4]
-
Reagent Addition: In a single portion, add toluene (1.0 eq.) followed by acetyl chloride (1.0 eq.).[4]
-
Reaction: Maintain the reaction mixture at -15°C with stirring for one hour.[4]
-
Warming: After one hour, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and 20% aqueous HCl.
-
Extraction & Analysis: Separate the organic layer, extract the aqueous layer with diethyl ether, combine organic phases, dry, and concentrate. Analyze the product ratio by GC-MS to confirm the high para-selectivity.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature issues in Friedel-Crafts acylation.
Kinetic vs. Thermodynamic Control
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
References
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
DeBoef, B., et al. (n.d.). Friedel-Crafts Acylation with Amides. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]
-
ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing high purity ketones by friedel-crafts acylation at low temperature.
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
ChemEurope.com. (2026). Failed experiment by Cambridge scientists leads to surprise drug development breakthrough. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
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- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-amino-3'-chlorobenzophenone: A Technical Guide to Solvent Selection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent for the synthesis of 2-amino-3'-chlorobenzophenone. We will delve into the critical considerations, troubleshooting common issues, and provide evidence-based recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-amino-3'-chlorobenzophenone, and how does the route influence solvent choice?
There are two principal synthetic strategies for preparing 2-amino-3'-chlorobenzophenone, and the choice of solvent is intrinsically linked to the reaction mechanism of the selected route.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a common method for synthesizing benzophenones.[1][2] In this approach, an appropriately substituted aniline derivative is acylated with a benzoyl chloride in the presence of a Lewis acid catalyst. However, direct acylation of anilines can be problematic. The amino group of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring and preventing the desired reaction.[3][4] Therefore, a protection-acylation-deprotection sequence is often necessary.[4]
-
Grignard Reaction: This method involves the reaction of an organometallic Grignard reagent (e.g., 3-chlorophenylmagnesium bromide) with a 2-aminobenzonitrile or a related derivative.[2][5] The choice of solvent is critical for the formation and stability of the Grignard reagent.
The solvent's role extends beyond simply dissolving the reactants; it influences reaction kinetics, regioselectivity, and the stability of intermediates.[6]
Q2: For a Friedel-Crafts acylation approach, what are the most suitable solvents and why?
The selection of a solvent for Friedel-Crafts acylation is governed by several key factors:
-
Inertness: The solvent must be inert to the strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the highly reactive acylium ion intermediate.[7][8]
-
Solubility: It must effectively dissolve the reactants and the Lewis acid-acyl chloride complex.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
Commonly used solvents for Friedel-Crafts acylation are halogenated hydrocarbons and nitro-aromatics.
| Solvent | Key Properties & Considerations |
| Dichloromethane (CH₂Cl₂) | A versatile and widely used solvent due to its moderate polarity and ability to dissolve a wide range of organic compounds and Lewis acids.[7] Its relatively low boiling point (39.6 °C) allows for easy removal post-reaction. |
| Chloroform (CHCl₃) | Similar to dichloromethane, it is a polar, aprotic solvent that can effectively solubilize the Lewis acid catalyst and is stable under reaction conditions.[9] |
| Carbon Disulfide (CS₂) | A non-polar solvent that is often favored for its inertness towards the reaction components.[7] However, it is highly flammable and has a low boiling point. |
| Nitrobenzene | A polar solvent that can be used, particularly when a higher reaction temperature is required.[7][10] It is also known to be stable under the reaction conditions. An important consideration is that the product-Lewis acid complex is often soluble in nitrobenzene, which can influence the reaction equilibrium and potentially lead to different isomer distributions compared to non-polar solvents.[6] |
Expert Insight: While halogenated solvents are common, for industrial-scale synthesis, environmental and safety considerations are paramount. Newer, "greener" approaches are being explored, including the use of deep eutectic solvents which can act as both the catalyst and the solvent.[11]
Q3: I am observing low to no yield in my Friedel-Crafts acylation of a protected aniline. What are the likely solvent-related causes?
Low or no yield in a Friedel-Crafts acylation can be attributed to several factors, with solvent choice and quality playing a critical role.
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to water.[12] Any moisture in the solvent will react with the catalyst, quenching its activity. It is imperative to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
-
Solvent Reactivity: While generally considered inert, under harsh conditions, some solvents can participate in side reactions. For instance, at high temperatures, dichloromethane can be alkylated.
-
Poor Solubility: If your protected aniline or the acylating agent has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly diminished. Consider a solvent with a higher solvating power or a higher boiling point to increase solubility.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Solvent-Related Cause | Recommended Action |
| Low or No Product Formation | 1. Wet solvent. 2. Reactants not fully dissolved. | 1. Use freshly distilled, anhydrous solvent. 2. Choose a solvent with better solubility for your specific reactants or increase the reaction temperature. |
| Formation of Unwanted Byproducts | 1. Solvent participating in side reactions. 2. Reaction temperature too high. | 1. Switch to a more inert solvent like carbon disulfide or nitrobenzene. 2. Select a solvent with a lower boiling point to maintain better temperature control. |
| Difficulty in Product Isolation | 1. Solvent has a high boiling point. 2. Product is highly soluble in the solvent. | 1. Use a lower-boiling solvent like dichloromethane for easier removal by rotary evaporation.[12] 2. Consider performing a solvent swap to a less-solubilizing solvent to facilitate precipitation or crystallization of the product. |
Experimental Workflow & Visualization
Workflow for Solvent Selection in Friedel-Crafts Acylation
The following diagram outlines a logical workflow for selecting an appropriate solvent for your Friedel-Crafts acylation reaction.
Caption: A decision-making workflow for solvent selection.
Q4: For a Grignard synthesis of 2-amino-3'-chlorobenzophenone, what solvents are recommended?
The Grignard reaction is highly sensitive to the solvent environment. The solvent must be aprotic and capable of solvating the magnesium center of the Grignard reagent.
-
Diethyl Ether (Et₂O): The classic and most common solvent for Grignard reagent formation. Its lone pair of electrons on the oxygen atom coordinate with the magnesium, stabilizing the organometallic species.[13][14] Its low boiling point (34.6 °C) can be a disadvantage for reactions requiring higher temperatures.
-
Tetrahydrofuran (THF): An excellent alternative to diethyl ether, with a higher boiling point (66 °C).[5] THF is a stronger Lewis base than diethyl ether and can be more effective in solvating the Grignard reagent, sometimes leading to faster reaction rates.
Crucial Consideration: The absolute requirement for any solvent used in a Grignard reaction is that it must be anhydrous.[14][15] Water will rapidly protonate and destroy the Grignard reagent.
Reaction Mechanism Visualization
Generalized Friedel-Crafts Acylation Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism.
Caption: Key steps of the Friedel-Crafts acylation.
Conclusion
The selection of an appropriate solvent is a critical parameter that can significantly impact the yield, purity, and scalability of the synthesis of 2-amino-3'-chlorobenzophenone. For the Friedel-Crafts acylation route, inert, aprotic solvents such as dichloromethane and nitrobenzene are standard choices, with the key consideration being the rigorous exclusion of moisture. For the Grignard synthesis pathway, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran are essential for the formation and reactivity of the organometallic reagent. By carefully considering the factors outlined in this guide and employing a systematic approach to solvent selection and troubleshooting, researchers can optimize their synthetic protocols and achieve their desired outcomes.
References
- Filo. (2025, June 24).
- Vaia. The most appropriate solvent for Friedel crafts reaction is.
- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- S
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Organic Syntheses Procedure.
- Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main.
- ChemTalk.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Organic Chemistry Portal.
- Chemistry Steps.
- RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
- ACS Publications. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study.
- ResearchGate. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF.
- The Friedel-Crafts EAS Reactions. (2020, May 30). 18.
- PMC.
- Benchchem. Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research.
- Experiment 1: Friedel-Crafts Acyl
- Benchchem. Reproducibility of published synthesis methods for 2-Aminobenzophenone.
- 13 Friedel-Crafts Acyl
- Wikipedia. (2020, August 24). Friedel–Crafts reaction.
- Prospects in Pharmaceutical Sciences. (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- Benchchem. nitrobenzophenone and 2-amino-5- chlorobenzophenone in Drug Synthesis.
- Chemistry Steps. (2024, January 12). Reactions of Aniline.
- ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Benchchem. Technical Support Center: Friedel-Crafts Reactions of Anilines.
- Web Pages. 1. Grignard Reaction.
- Grignard Reaction.
- ChemicalBook. (2024, December 16). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.
- ResearchGate.
- Wikipedia. 2-Amino-5-chlorobenzophenone.
- The Friedel-Crafts Reaction. (2022, September 24). 16.
- The Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone.
- Sciencemadness.org. (2021, January 9).
- Benchchem.
- Sciencemadness Discussion Board. (2008, September 19). benzophenone synthesis.
- Eureka | Patsnap. Preparation method of 2-amino-5-chlorobenzophenone oxime.
- Organic Syntheses Procedure. 2-aminobenzophenone.
- Eureka | Patsnap. (2018, February 16). Preparation method of 2-amino-5- chlorobenzophenone.
- ResearchGate.
- Google Patents. EP1099687A1 - Process for producing 2-aminobenzophenone compound.
Sources
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dealing with moisture sensitivity of Lewis acid catalysts.
Welcome to the Technical Support Center for Catalytic Methodologies. As a Senior Application Scientist, I have seen countless promising synthetic routes fail at the bench simply because the thermodynamic and kinetic realities of moisture sensitivity were misunderstood. Industry data shows that up to 76% of process chemists identify moisture-induced catalyst deactivation and recovery as their primary operational bottlenecks 1.
This guide is designed to move beyond basic "keep it dry" advice. Here, we will dissect the causality behind Lewis acid deactivation, explore the mechanics of water-tolerant alternatives, and provide self-validating protocols to ensure your catalytic cycles remain robust.
Part 1: Diagnostic Workflow for Catalyst Deactivation
Before altering your synthetic route, use the following logical framework to isolate the root cause of your yield drop or catalyst precipitation.
Fig 1: Diagnostic decision tree for troubleshooting moisture-induced deactivation in Lewis acids.
Part 2: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My traditional Lewis acid (e.g., AlCl₃, TiCl₄, BF₃) is precipitating out of solution, and reaction yields have plummeted. What is the mechanistic cause? A1: The extreme oxophilicity of early transition and main group metals means that trace water acts as a highly competitive Lewis base. When H₂O coordinates to the vacant p- or d-orbital of the metal, it undergoes rapid deprotonation. This forms highly stable, irreversible metal-oxygen bonds (M-OH or M=O) and releases Brønsted acids (e.g., HCl, HF). This causality is twofold: it destroys the Lewis acidic site (causing precipitation of insoluble metal hydroxides) and shifts the reaction pathway toward off-target Brønsted acid-catalyzed side reactions, such as substrate polymerization 1.
Q2: We cannot maintain strictly anhydrous conditions for our scale-up process. How do water-tolerant Lewis acids like Scandium Triflate (Sc(OTf)₃) function in the presence of water? A2: The water tolerance of lanthanide and rare-earth triflates relies on the kinetic lability of their inner-sphere water ligands. While water does coordinate to the Sc³⁺ center, the exchange rate constant for the substitution of these water molecules by the reactant (e.g., a carbonyl oxygen) is exceptionally high 2. The strongly electron-withdrawing trifluoromethanesulfonate (-OTf) counterions prevent the metal center from undergoing complete hydrolysis. This maintains a delicate thermodynamic equilibrium where the metal remains electrophilic enough to activate the substrate without irreversibly binding hydroxyl ions 3.
Q3: We are attempting metal-free hydrogenations using "Frustrated Lewis Pairs" (FLPs). Must we use a glovebox? A3: Historically, yes. FLPs (such as B(C₆F₅)₃) were considered extremely moisture-sensitive because the unquenched boron Lewis acid readily forms classic, inactive adducts with water. However, recent breakthroughs demonstrate that using specific coordinating solvents like 1,4-dioxane creates a reversible solvent-adduct equilibrium. This buffers the Lewis acid, allowing it to tolerate trace moisture and even catalyze reactions that produce water as a byproduct (e.g., reductive deoxygenation), provided your substrate is weakly basic 4.
Part 3: Quantitative Data Presentation
When transitioning away from highly sensitive traditional catalysts, selecting the correct water-tolerant triflate is critical. The table below synthesizes the performance metrics of various metal triflates in aqueous/moist environments.
Table 1: Comparative Performance & Cost of Metal Triflate Catalysts in Aqueous Media 5
| Catalyst | Lewis Acidity (Acceptor No.) | Relative Cost (€/g) | Conversion (%) | Selectivity (%) | Water Tolerance Profile |
| Sc(OTf)₃ | High | 30–70 (High) | >99 | 81–92 | Excellent; highly stable, fully reusable. |
| Sn(OTf)₂ | High | 30–70 (High) | >99 | 81–92 | Moderate; slow hydrolysis over extended time. |
| In(OTf)₃ | High | ~17 (Medium) | >99 | 81–92 | Moderate; can partially act as a Brønsted acid. |
| Al(OTf)₃ | Medium (~65) | ~6 (Low) | 82 | 80 | Poor; slowly hydrolyzes to release triflic acid. |
| Yb(OTf)₃ | High | 30–70 (High) | Variable** | Variable | Excellent; highly stable but requires specific substrates. |
*Based on model 2,4-dimethylphenol and isoprene cycloaddition after 90–150 min. **Inactive under specific unprotected model conditions without surfactants, but highly active in aqueous Mukaiyama aldol reactions.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, protocols must validate themselves in real-time. If a validation checkpoint fails, do not proceed to the next step.
Protocol A: Rigorous Schlenk Line Transfer for Highly Sensitive Lewis Acids (e.g., TiCl₄, AlCl₃)
Causality: Atmospheric oxygen and moisture will instantly degrade these reagents. This protocol utilizes pressure differentials to guarantee an inert environment 6.
-
Glassware Preparation: Bake Schlenk flasks at 150°C for >3 hours. Assemble the apparatus while hot and immediately evacuate on the Schlenk line.
-
System Purging: Perform three rigorous pump-down/backfill cycles with ultra-high purity Argon.
-
Self-Validation Check: The vacuum gauge must reach <50 mTorr before backfilling. If it stalls above this threshold, a micro-leak is present. Abort, regrease joints, and restart 7.
-
-
Solvent Degassing: Subject the anhydrous solvent to three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved O₂ and trace volatile impurities 8.
-
Transfer: Use a flame-dried cannula under a positive pressure gradient to transfer the Lewis acid into the reaction vessel.
-
Self-Validation Check: The complete absence of white fumes (hydrochloric acid vapor) upon transfer confirms an intact anhydrous environment.
-
Protocol B: Aqueous Mukaiyama Aldol Reaction using Sc(OTf)₃
Causality: Sc(OTf)₃ functions in water by rapidly exchanging inner-sphere water molecules with the substrate. The catalyst remains entirely in the aqueous phase during workup.
-
Reaction Setup: Dissolve 10 mol% Sc(OTf)₃ in a 9:1 mixture of THF/H₂O.
-
Reagent Addition: Add the aldehyde and silyl enol ether sequentially at room temperature with vigorous stirring.
-
Phase Separation: Once complete, quench with aqueous NaHCO₃ (if required by the substrate) and extract the organic products using dichloromethane.
-
Catalyst Recycling: Isolate the aqueous layer containing the Sc(OTf)₃. Remove trace organics under reduced pressure and reuse the aqueous phase directly for the next catalytic cycle 3.
-
Self-Validation Check: The recycled aqueous phase should yield >90% conversion in the second run. If activity drops precipitously, the failure is due to substrate/product inhibition or localized pH drift, not irreversible catalyst hydrolysis.
-
References
-
Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane. frontiersin.org. 5
-
Lewis Acid Challenges in Homogeneous Catalysis. patsnap.com. 1
-
Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. researchgate.net. 3
-
Facile Protocol for Water-Tolerant “Frustrated Lewis Pair”-Catalyzed Hydrogenation. acs.org. 4
-
Lewis Acid Catalysts Stable in Water. Correlation between Catalytic Activity in Water and Hydrolysis Constants and Exchange Rate Constants for Substitution of Inner-Sphere Water Ligands. semanticscholar.org. 2
-
Glovebox rules - MMRC. caltech.edu. 7
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. pitt.edu. 6
-
Working with air and moisture sensitive compounds. wdfiles.com. 8
Sources
- 1. Lewis Acid Challenges in Homogeneous Catalysis [eureka.patsnap.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Water-Tolerant Trifloaluminate Ionic Liquids: New and Unique Lewis Acidic Catalysts for the Synthesis of Chromane [frontiersin.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Optimization of Catalyst Concentration in Friedel-Crafts Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical parameter of catalyst concentration in Friedel-Crafts reactions. It is structured to move from foundational principles to practical troubleshooting and protocol optimization, ensuring a comprehensive understanding of both the theory and its application in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the role and optimization of catalyst concentration.
Q1: Why is catalyst concentration a critical parameter to optimize in Friedel-Crafts reactions?
A1: Catalyst concentration directly influences reaction rate, yield, and selectivity. In Friedel-Crafts reactions, the Lewis acid catalyst generates the active electrophile (a carbocation or an acylium ion) that is attacked by the aromatic ring.[1][2]
-
Insufficient Catalyst: Leads to a slow or incomplete reaction, resulting in low product yield.[3][4]
-
Excessive Catalyst: Can promote undesirable side reactions such as polymerization, charring, or, in the case of alkylation, polyalkylation.[3][5] For certain substrates, high catalyst concentrations can also lead to the cleavage of sensitive functional groups.[6]
-
Stoichiometry vs. Catalysis: The nature of the reaction (acylation vs. alkylation) dictates whether the Lewis acid is a true catalyst or a stoichiometric reagent, fundamentally altering concentration requirements.[7][8]
Q2: What is the fundamental difference in catalyst requirements between Friedel-Crafts alkylation and acylation?
A2: The primary difference lies in the interaction between the catalyst and the reaction product.
-
Friedel-Crafts Alkylation: This is, in principle, a truly catalytic process.[1][9] The Lewis acid is regenerated at the end of the reaction cycle. However, the alkyl group being added is an activating group, making the product more reactive than the starting material.[3][10] This often leads to polyalkylation.[11] Therefore, while the catalyst is used in sub-stoichiometric amounts, its concentration relative to the limiting reagent (the alkylating agent) must be carefully optimized to favor mono-alkylation. Often, a large excess of the aromatic substrate is used to statistically favor the initial reaction.[5]
-
Friedel-Crafts Acylation: This reaction typically requires a stoichiometric amount, or even an excess, of the "catalyst".[6][7] This is because the ketone product formed is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[3][8][10] This complexation effectively removes the Lewis acid from the reaction, preventing it from participating in further catalytic cycles.[7][10] The active catalyst is only regenerated during the final aqueous workup, which breaks down the complex.[6][7]
Q3: How do the electronic properties of the aromatic substrate affect the required catalyst concentration?
A3: The nucleophilicity of the aromatic ring is paramount.
-
Activated Rings: Aromatic rings with electron-donating groups (e.g., -OCH₃, -CH₃) are highly nucleophilic and react rapidly. For these substrates, a lower catalyst concentration or a milder Lewis acid (e.g., FeCl₃, ZnCl₂) may be sufficient and can help prevent side reactions.[6][12]
-
Deactivated Rings: Rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are strongly deactivated and may not react at all under standard Friedel-Crafts conditions.[3][13] Attempting to force a reaction by significantly increasing the concentration of a strong Lewis acid like AlCl₃ is often unsuccessful and can lead to decomposition.
-
Substrates with Basic Groups: Aromatic compounds containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are generally unsuitable.[3][14] The lone pairs on the nitrogen or oxygen will coordinate with the Lewis acid, forming a complex that deactivates the ring and consumes the catalyst.[10][15]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems encountered during experiments, framed in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield or has failed completely. I suspect an issue with my catalyst. What should I check?
A: Low yield is a common problem often directly linked to catalyst activity and amount. Here is a systematic troubleshooting workflow:
-
Catalyst Inactivity (Moisture): The most frequent culprit is catalyst deactivation by water. Lewis acids like AlCl₃ are extremely hygroscopic and react violently with moisture to become inactive.[3][10]
-
Insufficient Catalyst (Acylation): As detailed in the FAQs, acylation requires at least one equivalent of Lewis acid per equivalent of the acylating agent because the product forms a stable complex with the catalyst.[4][16]
-
Deactivated Substrate: If your aromatic ring contains strongly electron-withdrawing groups, the reaction will likely fail regardless of catalyst concentration.[3][6][13]
-
Solution: Confirm your substrate is suitable for Friedel-Crafts reactions. If it is deactivated, alternative synthetic routes must be considered.
-
-
Improper Reagent Addition Sequence: The order of addition matters. Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the alkylating/acylating agent to form the electrophile, and then the aromatic substrate is added.[17]
-
Solution: Review your procedure. Adding the aromatic substrate before the electrophile has formed can lead to side reactions.
-
Issue 2: Formation of Multiple Products (Byproducts)
Q: My reaction is producing multiple products. How can I improve selectivity by adjusting the catalyst?
A: The formation of multiple products is a classic challenge, particularly in alkylations.
-
Polyalkylation: Since the alkylated product is more reactive than the starting material, it can react again.[5]
-
Solution: While the primary solution is to use a large excess of the aromatic substrate, catalyst choice also plays a role.[5] Using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) or a lower catalyst concentration can reduce the rate of the second alkylation, favoring the mono-alkylated product.[6] Lowering the reaction temperature can also help.[5]
-
-
Carbocation Rearrangement (Alkylation): Primary alkyl halides can generate carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[10][11]
-
Solution: This issue is inherent to the mechanism and difficult to control completely via catalyst concentration alone. Using a milder Lewis acid may reduce the extent of rearrangement.[10] The most robust solution is to switch to a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction), as the acylium ion does not rearrange.[5][8]
-
Issue 3: Reaction Vigor, Charring, or Tar Formation
Q: My reaction mixture turned dark and produced a tar-like substance. What went wrong?
A: This indicates the reaction is too vigorous, often due to excessive catalyst activity or concentration.
-
Cause: Highly activated substrates can undergo rapid, uncontrolled polymerization or decomposition in the presence of a high concentration of a strong Lewis acid.[3] The reaction of the catalyst with the reagents is also highly exothermic.[17]
-
Solution:
-
Reduce Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Use a Milder Catalyst: Switch from AlCl₃ to a less reactive catalyst like FeCl₃ or ZnCl₂.[6]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or below) and ensure the rate of reagent addition is slow and controlled to manage the exotherm.[5][17]
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Guide to Lewis Acid Selection and Typical Loading
| Catalyst | Relative Strength | Typical Loading (Alkylation) | Typical Loading (Acylation) | Notes |
| AlCl₃ | Very Strong | 0.1 - 0.5 equivalents | 1.0 - 1.5 equivalents | Highly moisture-sensitive. Most common but can cause rearrangements and charring.[3][10] |
| FeCl₃ | Strong | 0.1 - 0.5 equivalents | 1.0 - 1.2 equivalents | Milder than AlCl₃, can reduce side reactions. Less moisture-sensitive.[6][10] |
| BF₃·OEt₂ | Moderate | Catalytic (e.g., 10 mol%) to stoichiometric | Stoichiometric | Often used for more sensitive substrates. Easier to handle liquid.[18] |
| ZnCl₂ | Mild | Catalytic to stoichiometric | Stoichiometric | Good for highly activated substrates to avoid polymerization.[6] |
| Zeolites (H-Y, H-beta) | Solid Acid (Variable) | Catalytic (used in flow chemistry) | Catalytic (less common) | Heterogeneous catalysts, easily separable and reusable. Good for green chemistry approaches.[19][20] |
Experimental Protocol: Optimization of Catalyst Concentration for the Acylation of Toluene
This protocol provides a framework for determining the optimal catalyst loading for a Friedel-Crafts acylation reaction.
Objective: To synthesize 4-methylacetophenone from toluene and acetyl chloride, testing various concentrations of AlCl₃ to maximize yield and minimize byproducts.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure the entire system is under an inert atmosphere (N₂ or Ar).[3][4]
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (20 mL). Cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (see Table 2 for amounts) to the stirred solvent.
-
Acylating Agent Addition: In the dropping funnel, prepare a solution of acetyl chloride (2.2 mL, 0.031 mol) in anhydrous DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 10 minutes to allow for the formation of the acylium ion complex.[16]
-
Substrate Addition: In the dropping funnel, prepare a solution of toluene (3.2 mL, 0.030 mol) in anhydrous DCM (10 mL). Add the toluene solution dropwise to the reaction mixture over 20 minutes. Keep the temperature at 0 °C.[16][17]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Quenching: Prepare a beaker with 50 g of crushed ice and 20 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[3][16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and collect the bottom organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.[4]
-
Purification: Combine all organic layers. Wash sequentially with 30 mL of water, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[16]
-
Analysis: Analyze the crude product by GC-MS to determine the yield of 4-methylacetophenone and identify any byproducts.
Optimization Runs:
| Run | Toluene (mol) | Acetyl Chloride (mol) | AlCl₃ Equivalents (rel. to Toluene) | AlCl₃ (g) |
| 1 | 0.030 | 0.031 | 0.8 | 3.20 |
| 2 | 0.030 | 0.031 | 1.0 | 4.00 |
| 3 | 0.030 | 0.031 | 1.2 | 4.80 |
| 4 | 0.030 | 0.031 | 1.5 | 6.00 |
Part 4: Visualizations
References
-
Pharma Guideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
Gholipour, M. R., et al. (2021). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. PMC. Retrieved from [Link]
-
Gholipour, M. R., et al. (2021). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. Retrieved from [Link]
-
Ibrar, M., et al. (2024). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. Retrieved from [Link]
-
University of Calgary. (n.d.). Friedel-Crafts Handout. University of Calgary. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Retrieved from [Link]
-
Wikipedia. (2020). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation. Chemistry Steps. Retrieved from [Link]
-
Reddy, T. S., & Douglas, K. T. (2012). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. PMC. Retrieved from [Link]
-
Martins, L., et al. (2020). Probing Substrate/Catalyst Effects Using QSPR Analysis on Friedel-Crafts Acylation Reactions over Hierarchical BEA Zeolites. Semantic Scholar. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel–Crafts Acylation. Chemistry Steps. Retrieved from [Link]
-
Dartmouth College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Dartmouth College. Retrieved from [Link]
-
Tanimu, A., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 12. alexandonian.com [alexandonian.com]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04005G [pubs.rsc.org]
addressing poor solubility issues during reaction workup
Welcome to the Technical Support Center for Reaction Workup Optimization . As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in synthetic chemistry: poor solubility and partitioning failures during aqueous workup.
When a product crashes out, forms an emulsion, or refuses to leave the aqueous phase, it is rarely a random failure. It is a thermodynamic conflict between the solute’s lattice energy, its hydration shell, and the dielectric constant of your solvent system. This guide provides field-proven, causality-driven protocols to rescue your product.
Before altering your chemistry, you must identify where the thermodynamic partitioning is failing. Use the diagnostic logic below to determine your troubleshooting path.
Diagnostic workflow for resolving poor solubility and partitioning issues during reaction workup.
Core Troubleshooting Guides
Q: My product forms a gooey, insoluble precipitate at the phase interface during extraction. How do I resolve this? A: This interfacial "goo" occurs when a compound is insoluble in both the aqueous and organic phases, often due to high crystal lattice energy (e.g., strong intermolecular hydrogen bonding in amides or pyrazoles)[1]. When you quench the reaction with water, the dielectric constant of the medium changes drastically, causing the product to crash out. Solution: Do not shake the funnel further. Dilute the organic layer significantly (5x to 10x) to lower the concentration of the precipitating species[2]. If it remains insoluble, bypass liquid-liquid extraction entirely: filter the biphasic mixture, collect the solid, and purify via trituration.
Q: My highly polar compound remains entirely in the aqueous layer. Standard extractions (EtOAc, DCM, Ether) are failing. What is the best approach? A: Hydrophilic species with multiple polar functionalities (e.g., amines, alcohols) have a partition coefficient ( K ) that heavily favors the aqueous phase due to strong hydration shells[3]. Solution: First, ensure the product is in its neutral (free) form by adjusting the pH[3]. If it remains hydrophilic, you must use "enhanced extraction" techniques, such as a 3:1 Chloroform/Isopropanol mixture[4], or rely on salting-out the aqueous layer to force the organic compound into the organic phase[5].
Q: My aqueous wash turns milky, and the layers won't separate. What causes this and how do I fix it? A: You have an emulsion. Emulsions are stable dispersions of one liquid in another, stabilized by amphiphilic byproducts or finely divided insoluble precipitates (like metal salts) acting as surfactants[2]. Solution: Increase the ionic strength of the aqueous layer by adding brine. This increases the surface tension of the water, forcing the organic droplets to coalesce[5]. If particulates are the cause, filtering the entire mixture through Celite will instantly break the emulsion[2].
Self-Validating Experimental Protocols
Protocol A: The 3:1 Chloroform/Isopropanol Extraction
Objective: Extract highly polar, water-soluble organic compounds from an aqueous phase. Causality: Chloroform provides a dense, polarizable solvent network, while isopropanol acts as a hydrogen-bond disruptor. The IPA outcompetes water for hydrogen bonding with the solute, effectively stripping the solute's hydration shell and allowing it to partition into the bulk chloroform phase[4]. Step-by-Step:
-
Pre-treatment: Remove any water-miscible reaction solvents (e.g., THF, acetonitrile, methanol) via rotary evaporation prior to aqueous dilution. Reasoning: These solvents act as phase-transfer agents, dragging your product back into the aqueous layer[4].
-
Preparation: Mix 3 parts Chloroform (CHCl₃) and 1 part Isopropanol (IPA) by volume.
-
Extraction: Add the 3:1 mixture to the aqueous phase in the separatory funnel. Invert gently to avoid emulsions.
-
Separation: Allow the layers to separate. The organic layer will be the bottom layer due to the high density of chloroform.
-
Self-Validation Check: Spot the remaining aqueous layer on a TLC plate, elute, and stain (e.g., with KMnO₄). If the product spot is absent, the extraction is complete. If present, perform a second extraction.
Protocol B: Salting-Out (Enhanced Extraction)
Objective: Drive a moderately polar compound out of the aqueous phase by manipulating ionic strength. Causality: Adding a saturated amount of inorganic salt increases the ionic strength of the aqueous phase. Water molecules preferentially solvate the highly charged ions, decreasing the available solvent network for the organic compound (the "salting-out" effect)[3][5]. Step-by-Step:
-
Saturation: Add solid NaCl or Na₂SO₄ directly to the aqueous layer in the separatory funnel until no more salt dissolves (a small amount of solid remains at the bottom)[5].
-
Extraction: Add a polar aprotic solvent such as Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF).
-
Agitation: Shake vigorously. The increased surface tension of the brine will also rapidly break any minor emulsions[2].
-
Self-Validation Check: Test the pH of the aqueous layer using litmus paper to ensure it is neutral (if your product is pH-sensitive)[5]. Monitor the organic layer via LC-MS to confirm the target mass has partitioned successfully.
Protocol C: Managing Interfacial "Goo" via Celite Filtration
Objective: Resolve insoluble precipitates floating between the aqueous and organic layers. Step-by-Step:
-
Dilution: Dilute the organic layer 5x with the extraction solvent to lower the concentration[2].
-
Filtration: If the precipitate persists, filter the entire biphasic mixture through a pad of Celite. Reasoning: Celite traps finely divided insoluble byproducts that stabilize emulsions without absorbing your dissolved product.
-
Separation: Transfer the clear filtrate back to the separatory funnel. The layers will now separate cleanly.
-
Self-Validation Check: Wash the Celite pad with a small amount of methanol and run a TLC of the wash. If your product is in the wash, it was the precipitate. You must switch to a trituration/filtration isolation strategy instead of liquid-liquid extraction.
Quantitative Data: Solvent Selection for Polar Workups
Selecting the right solvent system is critical for overcoming solubility limitations. Use this table to match your solvent's dielectric constant ( ε ) to your product's polarity.
| Solvent System | Volume Ratio | Approx. Dielectric Constant ( ε ) | Primary Use Case | Drawbacks / Limitations |
| Ethyl Acetate / Water | Standard | 6.0 (EtOAc) | General organic extraction | Poor recovery for hydrophilic compounds. |
| 2-Methyltetrahydrofuran | Pure | 6.2 | Amphiphilic or moderately polar compounds | Higher cost; prone to peroxide formation. |
| Chloroform / Isopropanol | 3:1 | ~8.5 (Mix) | Highly polar, neutral organics | Halogenated waste; IPA can carry water into the organic phase. |
| Dichloromethane / Methanol | 9:1 | ~11.0 (Mix) | Zwitterions and highly polar species | Highly emulsion-prone; extracts silica and inorganic salts. |
Frequently Asked Questions (FAQs)
Q: How does temperature affect the solubility of my product during workup? A: Generally, solubility in organic solvents increases with temperature because thermal energy overcomes the intermolecular forces holding the crystal lattice together[1]. However, liquid-liquid extractions must be performed at room temperature to prevent dangerous pressure buildup in the separatory funnel. If your product requires heat to dissolve, consider anti-solvent crystallization directly from the crude mixture instead of an aqueous workup[6].
Q: Should I use a co-solvent system during the reaction to prevent workup issues? A: Yes. Employing a miscible organic co-solvent like THF or acetone can help maintain solubility during the reaction[1]. However, you must remove these water-miscible solvents via rotary evaporation before beginning the aqueous workup. Failing to do so will cause the co-solvent to act as a phase-transfer agent, dragging your desired product into the aqueous waste layer[4].
Q: My reaction was in DMF/DMSO, and now my product won't extract. Why? A: Dipolar aprotic solvents like DMF and DMSO have significant solubility in both organic solvents and water. They act as massive phase-transfer agents, pulling your product into the aqueous layer[7]. You must wash the organic layer at least 5 times with water, or use a continuous counter-current extraction setup to fully elute the DMF/DMSO before the product will partition normally[7].
References
-
Workup for Polar and Water-Soluble Solvents - Not Voodoo, University of Rochester. URL:[Link]
-
How To: Manage an Emulsion - Not Voodoo, University of Rochester. URL:[Link]
-
Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products - Journal of Chemical Education (ACS Publications). URL:[Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. URL:[Link]
-
Process Chemistry - Synthesis for Biology and Medicine CDT - University of Oxford. URL:[Link]
Sources
Troubleshooting FAQs: The Mechanistic Impact of Impurities
Title: Technical Support Center: Aminobenzophenone Synthesis & Substrate Purity Troubleshooting
Introduction As a Senior Application Scientist, I frequently encounter synthesis failures in drug development pipelines that trace back to a single, overlooked variable: substrate purity. 2-Aminobenzophenones are critical intermediates for synthesizing pharmaceuticals like benzodiazepines, quinazolines, and acridones. However, the bifunctional nature of these molecules—containing both an amine and a carbonyl group in the ortho position—makes their synthesis highly sensitive to trace impurities. This guide dissects the causality behind experimental failures and provides self-validating protocols to ensure robust, reproducible yields.
Q1: Why does trace moisture in 2-aminobenzonitrile substrates drastically reduce the yield of Palladium-catalyzed cross-coupling? Causality & Insight: In the transition-metal-catalyzed synthesis of o-aminobenzophenones, sodium arylsulfinates are often coupled with 2-aminobenzonitriles using a Pd(OAc)₂/2,2'-bipyridine catalyst system[1]. While this method is highly efficient, trace moisture in the 2-aminobenzonitrile substrate disrupts the catalytic cycle. Water competes as a ligand, prematurely quenching the arylpalladium intermediate before it can insert into the cyano group. This leads to protodeboronation-like side reactions (desulfination without coupling) and irreversible aggregation of palladium into inactive Pd(0) black. To prevent this, substrates must be rigorously dried, and the reaction must maintain a precise, controlled THF/H₂O co-solvent ratio rather than introducing uncontrolled adventitious moisture[2].
Q2: How do positional isomers in substituted anilines affect Friedel-Crafts acylation outcomes? Causality & Insight: When synthesizing 2-aminobenzophenones via the Friedel-Crafts acylation of anilines (e.g., p-chloroaniline with benzoyl chloride), regiocontrol is paramount[3]. If the p-chloroaniline substrate contains trace amounts of m-chloroaniline or o-chloroaniline impurities, the electronic directing effects shift. The meta-isomer possesses a highly activated ortho position that outcompetes the target substrate for the acylium ion. This results in the rapid formation of polyacylated byproducts and isomeric mixtures that are nearly impossible to separate via standard silica gel chromatography, drastically reducing the isolated yield of the target ortho-acylated product.
Q3: What is the impact of unreacted starting materials during the reduction of 2-nitrobenzophenones? Causality & Insight: A common synthetic route involves the Grignard addition to 2-nitrobenzaldehydes to form benzhydrols, followed by pyridinium dichromate (PDC) oxidation to 2-nitrobenzophenones, and finally, Fe/AcOH reduction to 2-aminobenzophenones[4]. If the PDC oxidation is incomplete due to impure reagents, residual secondary alcohols (benzhydrols) remain. During the subsequent Fe/AcOH reduction, these unreacted alcohols can undergo acid-catalyzed dehydration or cross-coupling, forming complex polymeric tars. A self-validating step here is to ensure complete disappearance of the benzhydrol O-H stretch (~3300 cm⁻¹) via IR spectroscopy before initiating the reduction step.
Quantitative Data: Impurity Impact Analysis
The following table summarizes the quantitative impact of specific substrate impurities on various 2-aminobenzophenone synthesis routes, derived from validated experimental observations.
| Synthesis Route | Key Substrate | Contaminant/Impurity | Concentration | Mechanistic Impact | Yield Reduction |
| Pd-Catalyzed Addition | 2-Aminobenzonitrile | Adventitious Moisture | > 0.5% | Premature quenching of arylpalladium species; Pd black formation. | -45% to -60% |
| Friedel-Crafts Acylation | p-Chloroaniline | m-Chloroaniline isomer | ~ 2.0% | Competing nucleophilic attack; polyacylation. | -25% |
| Nitro Reduction | 2-Nitrobenzophenone | Residual Benzhydrol | > 5.0% | Acid-catalyzed dehydration during Fe/AcOH reduction; tar formation. | -30% to -50% |
| Cu-Catalyzed Benzoylation | N-protected aniline | Free Amine (Deprotected) | > 1.0% | Catalyst poisoning via strong coordination to Cu(OTf)₂. | -40% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an in-line verification check to confirm substrate purity and reaction progress before proceeding.
Protocol A: Palladium-Catalyzed Synthesis of 2-Aminobenzophenone Reference standard adapted from established cross-coupling methodologies[1],[2].
-
Substrate Preparation & Validation:
-
Action: Dissolve 2-aminobenzonitrile (0.3 mmol) in anhydrous THF. Dry over activated 4Å molecular sieves for 12 hours.
-
Validation: Perform Karl Fischer titration to ensure moisture content is < 100 ppm.
-
-
Reaction Setup:
-
Action: In a Schlenk tube under an N₂ atmosphere, combine the dried 2-aminobenzonitrile, sodium benzenesulfinate (0.6 mmol), Pd(OAc)₂ (10 mol %), 2,2'-bipyridine (20 mol %), and p-nitrobenzenesulfonic acid (p-NBSA, 10 equiv).
-
Action: Inject controlled solvents: THF (2 mL) and deionized H₂O (1 mL). Note: The controlled addition of water is necessary for the proton transfer steps, but adventitious water in the substrate alters this delicate stoichiometric balance.
-
-
Catalytic Cycle:
-
Action: Stir vigorously at 80 °C for 48 hours.
-
Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction is self-validating when the distinct fluorescent blue spot of the nitrile starting material under 254 nm UV completely disappears, replaced by a lower Rf yellow spot (the benzophenone).
-
-
Isolation:
-
Action: Quench with saturated NaHCO₃ (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify via column chromatography.
-
Protocol B: Friedel-Crafts Acylation of p-Chloroaniline Reference standard for solid-state or solvent-free acylation[3].
-
Substrate Purification:
-
Action: Recrystallize p-chloroaniline from hot ethanol to remove trace ortho and meta isomers.
-
Validation: Verify purity via ¹H NMR (CDCl₃). Ensure the aromatic region shows only the symmetrical AA'BB' splitting pattern (two doublets) characteristic of para-substitution.
-
-
Acylation:
-
Action: Mix the purified p-chloroaniline (1.0 equiv) with 4-fluorobenzoyl chloride (1.2 equiv) and a Lewis acid catalyst (e.g., Cu(OTf)₂ or AlCl₃) in a sealed vessel.
-
Action: Heat the mixture at 150 °C for 2-4 hours.
-
-
Quenching & Hydrolysis:
-
Action: Cool the mixture and pour over ice/water. If imine/ketone mixtures are present, stir with triflic acid/water for 2 hours to ensure complete hydrolysis to the free amine.
-
Validation: The appearance of a bright yellow precipitate upon basic workup (10 M NaOH) confirms the liberation of the ortho-amino group conjugated with the carbonyl.
-
Workflow Visualization: Substrate Purity Impact on Catalytic Pathways
The following diagram illustrates the divergent mechanistic pathways in Pd-catalyzed 2-aminobenzophenone synthesis based on initial substrate purity.
Caption: Divergent catalytic pathways in 2-aminobenzophenone synthesis dictated by substrate purity.
References[1] Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0MXCzS5u3ZnFPRPPBy-VqlDesDaSJDiGkAjf2hOcbcXLt3-ZEThfI_eRIPfOwM6QY4p_kmOjSWdLKPHuPOwKHkMhfZ6kiVfMnicSmOA8gUmHnVPshhDuzkQGpCwCcWMTPUYHKHsgWS0mSB4w=][2] A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvA_D3xX58_hHKN2-ioP4emL98iGIdxwAVA2I7LXUaaePsyptkLZKjxgsMy4GmrWUN8Aqp6aq-lRCWXNV-rUexrg5TpyIK_S-6ybwzkV2nIxOzQaKo0tAonnxfy_Vsd83mucC8BPAi5XQKWoYm_5ewa6EvxNn2xn0UJhZ2_OIZ5MVXnZa3a_14MBQSU5k5XZMQt5We0CYU_Oht1fm0ickYWofwdQn4hg==][4] Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents | Journal of Medicinal Chemistry - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxKhCQE1Z8bwYZqanJJt-rTKm1P16arf74vb-yk2SjEL9tjxnWAO3VwuP4z6_zwrGk3LAKj2QHIs0AZaWsdW-n45F-8eq5IW4GOEH0xxukh0ZdXMCrxn9GsXI9VypFbFeKxoJVQXp][3] Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE42tiyh07a-9zN9ztw4WP5EA95gbt3zG0AjKf5pUdCW0BbqnnGAxU-WNsW7bNrIaE8OcDQd7S_21Ck260FQWegKKXzpS7vaH3PaBboQlFZpn_GCHMUwBhpABRGi7cbCl7WyhQVlW6MtdmSeIuEFoMR5xX6JvNNs1eyHYY=]
Sources
Structural Elucidation of (2-Aminophenyl)(3-chlorophenyl)methanone: A Comparative Guide to Analytical Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (2-Aminophenyl)(3-chlorophenyl)methanone (CAS: 5621-66-9)
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of unambiguously verifying the regiochemistry of API intermediates. (2-Aminophenyl)(3-chlorophenyl)methanone is a critical building block, particularly in the synthesis of benzodiazepine derivatives.
During synthesis, distinguishing this specific regiochemistry from closely related isomers (such as 4-amino-3'-chlorobenzophenone or 2-amino-4'-chlorobenzophenone) is paramount. This guide objectively compares standard analytical methodologies—LC-MS, 1D NMR, and 2D NMR—and provides a self-validating experimental protocol with comprehensive chemical shift assignments to ensure absolute structural confidence.
Objective Comparison of Analytical Alternatives
When releasing a batch of (2-Aminophenyl)(3-chlorophenyl)methanone, laboratories must choose the most efficient and definitive analytical technique. Table 1 compares the performance of three standard workflows.
Table 1: Performance Comparison of Analytical Techniques for Regioisomer Verification
| Analytical Technique | Primary Output | Regiochemical Resolution | Speed / Throughput | Limitations |
| LC-MS (ESI+) | Mass-to-charge ratio ( m/z 232.0 [M+H]+ ) | Poor. Isomers have identical exact masses. | High (< 10 mins) | Cannot definitively pinpoint the positions of the -NH₂ or -Cl groups on the rings. |
| 1D NMR (¹H & ¹³C) | Functional groups, proton integration, chemical shifts | Moderate. Relies on subtle coupling constants ( J ). | Medium (~30 mins) | Aromatic signals heavily overlap; distinguishing meta-chloro from para-chloro can be ambiguous. |
| 2D NMR (COSY/HMBC) | Through-bond connectivity (2-3 bonds) | Excellent. Absolute proof of connectivity. | Low (2-4 hours) | Requires higher sample concentration and longer instrument acquisition time. |
Figure 1: Analytical workflow for the structural verification of the target compound.
Self-Validating Experimental Protocol: NMR Acquisition
To ensure reproducibility, the NMR protocol must be treated as a self-validating system. The choices of solvent and acquisition parameters are not arbitrary; they are dictated by the molecule's specific electronic environment.
Step-by-Step Methodology
-
Sample Preparation (Causality of Solvent Choice): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Expert Insight: Why CDCl₃ and not DMSO-d₆? In[1], the ortho-amino group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. CDCl₃ is a non-competing solvent that preserves this H-bond, resulting in a distinct, diagnostic downfield shift of the -NH₂ protons. DMSO-d₆ would disrupt this interaction, fundamentally altering the chemical shift and line shape.
-
System Suitability Check: Lock the spectrometer to the deuterium signal of CDCl₃. Calibrate the chemical shift scale by setting the internal TMS signal to exactly δ 0.00 ppm. Check the residual CHCl₃ peak; it must appear at exactly δ 7.26 ppm. This validates the magnetic field homogeneity and calibration.
-
¹H NMR Acquisition: Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16 with a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR Acquisition: Acquire at 100 MHz using proton decoupling (zgpg30). Set the number of scans to 1024. Expert Insight: Why 1024 scans? The quaternary carbons in this molecule (C=O, C-Cl, C-NH₂) suffer from long longitudinal relaxation times ( T1 ) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A high scan count ensures an adequate signal-to-noise ratio (S/N) for these critical structural markers.
Data Presentation & Mechanistic Analysis
The following tables summarize the quantitative NMR data. The assignments are grounded in the fundamental principles of magnetic shielding, inductive effects, and π -conjugation.
¹H NMR Analysis (CDCl₃, 400 MHz)
Table 2: ¹H NMR Chemical Shifts and Coupling Constants
| Proton | δ (ppm) | Multiplicity | J (Hz) | Integration | Mechanistic Assignment Logic |
| -NH₂ | 6.10 | br s | - | 2H | Highly deshielded due to intramolecular H-bonding with the carbonyl oxygen. |
| H-3 (Ring A) | 6.72 | dd | 8.2, 1.0 | 1H | Ortho to the strongly electron-donating -NH₂ group; highly shielded by resonance. |
| H-5 (Ring A) | 6.60 | ddd | 8.0, 7.0, 1.0 | 1H | Para to the -NH₂ group; shielded by resonance. |
| H-4 (Ring A) | 7.28 | ddd | 8.2, 7.0, 1.5 | 1H | Meta to the -NH₂ group; relatively unaffected by resonance donation. |
| H-6 (Ring A) | 7.42 | dd | 8.0, 1.5 | 1H | Ortho to the electron-withdrawing carbonyl; strongly deshielded. |
| H-2' (Ring B) | 7.62 | t | 1.8 | 1H | Ortho to both the C=O and the Cl group. The combined inductive and anisotropic effects make this the most deshielded aromatic proton. |
| H-4' (Ring B) | 7.48 | ddd | 8.0, 2.0, 1.0 | 1H | Ortho to the electronegative chlorine atom. |
| H-5' (Ring B) | 7.38 | t | 8.0 | 1H | Meta to both substituents; typical aromatic baseline shift. |
| H-6' (Ring B) | 7.52 | dt | 7.8, 1.5 | 1H | Ortho to the carbonyl group; deshielded by the C=O π -system. |
¹³C NMR Analysis (CDCl₃, 100 MHz)
Table 3: ¹³C NMR Chemical Shifts
| Carbon | δ (ppm) | Type | Mechanistic Assignment Logic |
| C=O | 198.5 | Cq | Highly deshielded ketone. Slightly more shielded than an aliphatic ketone (>205 ppm) due to extended π -conjugation with both aromatic rings. |
| C-2 (Ring A) | 150.5 | Cq | Directly attached to the electronegative nitrogen atom. |
| C-1' (Ring B) | 141.0 | Cq | Ipso carbon attached to the carbonyl on the chlorinated ring. |
| C-3' (Ring B) | 134.8 | Cq | Directly attached to the electronegative chlorine atom (inductive deshielding) [2]. |
| C-4, C-6 (Ring A) | 134.5, 134.0 | CH | Deshielded aromatic methines. |
| C-4', C-5', C-2', C-6' | 131.2 - 127.5 | CH | Remaining aromatic methines on the chlorinated ring. |
| C-1 (Ring A) | 118.0 | Cq | Ipso carbon attached to C=O, strongly shielded by the ortho-NH₂ resonance effect. |
| C-3, C-5 (Ring A) | 117.2, 115.8 | CH | Highly shielded carbons ortho and para to the -NH₂ group. |
2D NMR Regiochemical Proof (HMBC Logic)
While 1D NMR provides a strong hypothesis, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required to definitively prove that the chlorine is at the 3'-position of Ring B, and the amine is at the 2-position of Ring A.
HMBC detects correlations across 2 to 3 bonds ( 2JCH and 3JCH ). The carbonyl carbon (δ 198.5 ppm) acts as the central anchor for this assignment. By observing which protons couple to the carbonyl carbon, we can map the exact attachment points of both rings.
Figure 2: Key HMBC correlations confirming the connectivity of the benzophenone scaffold.
The Definitive Proof: If the compound were the 4'-chloro regioisomer, the protons ortho to the carbonyl on Ring B (H-2' and H-6') would appear as a symmetric doublet (integrating to 2H) coupling to the carbonyl in the HMBC. However, because we observe HMBC correlations from the carbonyl to two distinct protons (a narrow triplet at 7.62 ppm and a doublet of triplets at 7.52 ppm), we definitively prove the asymmetric 3'-substitution pattern of Ring B.
References
Mechanistic Causality: The Physics of Isomeric Differentiation
High-Resolution FT-IR Spectroscopy of 2-Amino-3'-chlorobenzophenone: A Comparative Guide for Positional Isomers in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs)—particularly central nervous system agents like benzodiazepines—substituted aminobenzophenones serve as critical building blocks[1]. A common analytical challenge during scale-up is differentiating positional isomers, specifically distinguishing 2-amino-3'-chlorobenzophenone from its widely used structural analog, 2-amino-5-chlorobenzophenone [2].
While mass spectrometry can confirm the molecular weight and nuclear magnetic resonance (NMR) can map the proton framework, Fourier-Transform Infrared (FT-IR) spectroscopy provides the most rapid, non-destructive method to probe the electronic environment and hydrogen-bonding networks of these isomers[3]. This guide provides a definitive, objective comparison of their FT-IR performance and outlines a self-validating experimental protocol for their differentiation.
To understand why FT-IR is exquisitely sensitive to the position of the chlorine atom in these benzophenones, we must analyze the interplay between inductive effects, resonance, and intramolecular hydrogen bonding[3].
Both isomers feature an amino group ortho to a carbonyl group, which facilitates a strong intramolecular hydrogen bond (N-H···O=C). This interaction inherently weakens the C=O double bond, shifting its stretching frequency lower than that of an unperturbed benzophenone (typically ~1660 cm⁻¹). However, the exact magnitude of this shift depends heavily on the placement of the chlorine atom:
-
2-Amino-5-chlorobenzophenone (Cl on the aniline ring): The highly electronegative chlorine is positioned para to the amino group. It withdraws electron density directly from the aniline ring via inductive effects, which slightly increases the acidity of the amine protons and strengthens the intramolecular hydrogen bond. Consequently, the C=O stretch is pulled to a lower frequency (~1635 cm⁻¹).
-
2-Amino-3'-chlorobenzophenone (Cl on the adjacent phenyl ring): The chlorine is located on the meta position of the non-aminated ring. Here, it exerts an inductive electron-withdrawing effect directly on the carbonyl carbon, slightly strengthening the C=O bond compared to the 5-chloro isomer. Because the aniline ring is relatively unperturbed, the N-H stretching frequencies remain slightly higher, and the C=O stretch appears at a higher frequency (~1645 cm⁻¹).
Experimental Protocol: Self-Validating FT-IR Workflow
To capture these subtle vibrational shifts, the FT-IR protocol must be rigorously controlled to eliminate environmental artifacts.
Phase 1: Sample Preparation (Anhydrous KBr Pellet Method) Causality: While Attenuated Total Reflectance (ATR) is faster, the KBr pellet method is prioritized for high-resolution solid-state analysis because it minimizes the anomalous dispersion effects sometimes seen in ATR[2].
-
Desiccate spectroscopic-grade potassium bromide (KBr) at 105°C for 24 hours prior to use. Crucial Step: Any residual moisture will produce a broad O-H stretch at ~3400 cm⁻¹, which will mask the critical N-H asymmetric and symmetric stretching bands of the amino group.
-
Mill 1–2 mg of the synthesized 2-amino-3'-chlorobenzophenone with 200 mg of anhydrous KBr in an agate mortar until a homogenous, fine powder is achieved.
-
Press the mixture under 10 tons of pressure for 2 minutes to form a transparent, glassy pellet.
Phase 2: System Validation & Data Acquisition Trustworthiness: Every FT-IR session must begin with a self-validating calibration check.
-
Calibration: Run a standard 1.5 mil polystyrene film. Verify that the reference peak at 1601.2 cm⁻¹ is accurate within ±0.5 cm⁻¹.
-
Background Subtraction: Acquire a background spectrum of an empty sample compartment immediately before the sample run to mathematically subtract atmospheric CO₂ and H₂O vapor.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (or 1 cm⁻¹ for maximum peak definition) using 64 co-added scans to maximize the signal-to-noise ratio[3].
Comparative Data Presentation
The following table summarizes the quantitative FT-IR peak assignments used to objectively differentiate the 3'-chloro isomer from the 5-chloro isomer[3][4].
| Vibrational Mode | 2-Amino-3'-chlorobenzophenone (cm⁻¹) | 2-Amino-5-chlorobenzophenone (cm⁻¹) | Mechanistic Rationale |
| N-H Asymmetric Stretch | ~3470 | ~3465 | Cl on the opposite ring in the 3'-isomer reduces the electron-withdrawing effect on the NH₂ group. |
| N-H Symmetric Stretch | ~3350 | ~3345 | Unperturbed aniline ring in the 3'-isomer results in slightly higher stretching frequencies. |
| C=O Stretch | ~1645 | ~1635 | Stronger intramolecular H-bond in the 5-chloro isomer shifts the C=O stretch lower. |
| C=C Aromatic Stretch | ~1585, 1545 | ~1580, 1540 | Variations in ring conjugation due to the specific placement of the halogen. |
| C-H Out-of-Plane Bending | ~780, ~680, ~750 | ~820, ~750 | 3'-isomer shows a meta-substituted ring pattern; 5-isomer shows a 1,2,4-trisubstituted pattern. |
Analytical Workflow Visualization
The logical progression for analyzing the acquired FT-IR spectra and assigning the correct isomeric structure is mapped below.
Workflow for differentiating 2-amino-3'-chlorobenzophenone from its 5-chloro isomer via FT-IR.
References
- Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone, scihorizon.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT7ura0eZgHb51eq79Va6iOPWflti74X1WDUR6M6sdaZMrFgJ5fanv5NIwXYPDI9VrK9IPvd7Yf_rNHOTgcIJPvHAScrbQRrqz9fu7-gUzioUX0hdNK_J5TMqsgGP0AKQGnMYK_BnmFDVUpHTt_OF_cydpPu3Anhfyz06CB6cr9g==]
- 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrVSjBUWhAhSog2TeonvQVIBkLBUQ7BegpRUN1De76B1mcVki24K0mJakR91lE0kiKLsLPsyDrBJqfEXEKtp0oGtlNn7IqSrC5gfxGeUg3xaJKJSJEBBd5ZjXGTybE_kuzI6g_cMPI864iGdY=]
- Benzophenone, 2-amino-5-chloro- - the NIST WebBook, nist.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpP8Ud7oh1D0zZan17O7lfeURUqcC-Mf5kpjcdGbbZE_9GBZBuTZWx-NWLZ-hclWnu5HwMAXBqaj1wGZGzdORUU6qsFgkTfD0NtC-_bagaNcP11W1n9mlkX109syOHFVhLvC6SAZjTJQhlY7wtHGc=]
- CAS No : 5621-66-9 | Product Name : 2-Amino-3-chlorobenzophenone | Pharmaffiliates, pharmaffiliates.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmxhOsiuBq5sMDAj3JAGm_hQZOCIDTrpSGYn1E0UdPTV5_KHQGwBrBy-_YNS2-SeEhNZ56nBX7BoniYL202fyOiWagPUMcNdfdObE5SJpe3UWuRMpH7zoTaDmkO5xWUyjGsa7GRZFel9SDu7uWBNhcg74_F9vcC7rT_fsG1rPOkysIr0cnppXYIT6fcoMdTcrQxRSJ]
Sources
Mass Spectrometry Analysis of (2-Aminophenyl)(3-chlorophenyl)methanone: A Comprehensive Comparison Guide
Executive Summary & Analytical Context
(2-Aminophenyl)(3-chlorophenyl)methanone (also known as 2-amino-3'-chlorobenzophenone) is a critical halogenated scaffold frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly within the benzodiazepine class. For researchers and drug development professionals, the precise quantification and structural validation of this compound in complex matrices are paramount.
As a Senior Application Scientist, I approach the mass spectrometry (MS) analysis of this molecule not merely as a detection exercise, but as a systematic validation of molecular identity. This guide objectively compares leading MS platforms—LC-QqQ-MS, LC-HRMS, and GC-MS—and provides field-proven, self-validating methodologies designed to ensure absolute scientific integrity.
Analytical Causality: Ionization and Structural Dynamics
To design a robust analytical method, one must first understand the physicochemical causality that dictates the molecule's behavior inside the mass spectrometer.
-
Protonation Dynamics (ESI): The molecule features a highly basic ortho-amino group conjugated to a methanone bridge. In solution, this amine acts as a strong proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the most efficient ionization technique, driving the formation of the [M+H]+ precursor ion at m/z 232.0[1].
-
Isotopic Validation: The presence of the 3-chloro substitution provides a distinct, naturally occurring 3:1 isotopic cluster at m/z 232.0 ( 35Cl ) and m/z 234.0 ( 37Cl ). This isotopic distribution serves as a built-in, self-validating system; any true detection of the intact precursor ion must exhibit this exact isotopic ratio before MS/MS fragmentation is even considered[2].
MS Platform Comparison: Performance & Suitability
Selecting the correct MS platform depends on the specific phase of drug development. Table 1 objectively compares the performance of three primary MS architectures for the analysis of (2-Aminophenyl)(3-chlorophenyl)methanone.
Table 1: Quantitative Performance Comparison across MS Platforms
| Analytical Feature | LC-QqQ-MS (Triple Quad) | LC-HRMS (Q-TOF / Orbitrap) | GC-EI-MS (Single Quad) |
| Ionization Mode | ESI+ (Soft Ionization) | ESI+ (Soft Ionization) | EI (Hard Ionization, 70 eV) |
| Sensitivity (LOD) | 0.1 - 0.5 ng/mL | 1.0 - 5.0 ng/mL | 10 - 50 ng/mL |
| Mass Accuracy | Nominal (~0.7 Da FWHM) | High (< 5 ppm) | Nominal (~1 Da) |
| Matrix Effect Susceptibility | High (Requires Internal Standard) | Medium | Low |
| Throughput | High (< 5 min/run) | Medium (< 10 min/run) | Low (> 15 min/run) |
| Primary Utility | High-throughput PK/PD quantitation | Unknown impurity profiling & structural ID | Volatile matrix analysis |
Analysis: LC-QqQ-MS remains the gold standard for targeted quantitation due to its unparalleled sensitivity in Multiple Reaction Monitoring (MRM) mode[1]. Conversely, LC-HRMS is essential during early-stage synthesis to distinguish the target compound from isobaric impurities. GC-MS is viable but requires derivatization to prevent the primary amine from interacting with the column's active sites[3].
Fragmentation Logic & Self-Validating Workflow
Under Collision-Induced Dissociation (CID), the methanone bridge of (2-Aminophenyl)(3-chlorophenyl)methanone undergoes predictable and highly diagnostic α -cleavage[4]. The charge can be retained on either side of the cleaved carbonyl bond, yielding two primary pathways:
-
Pathway A (Quantifier): Cleavage of the C-C bond between the carbonyl and the aminophenyl ring yields the chlorobenzoyl cation (m/z 139 / 141). This fragment is highly stable and provides the best signal-to-noise ratio for quantitation[2].
-
Pathway B (Qualifier): Cleavage of the C-C bond between the carbonyl and the chlorophenyl ring yields the aminobenzoyl cation (m/z 120). Monitoring this secondary transition acts as a self-validating structural confirmation[4].
-
Secondary Loss: Both benzoyl cations subsequently lose neutral carbon monoxide (CO, 28 Da) to form their respective phenyl cations[5].
Figure 1: CID MS/MS fragmentation logic of (2-Aminophenyl)(3-chlorophenyl)methanone.
Step-by-Step Methodologies
Protocol A: LC-ESI-MS/MS (Targeted MRM Quantitation)
This protocol is designed for maximum sensitivity and utilizes a self-validating internal standard to correct for ESI matrix suppression.
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled Internal Standard (e.g., Diazepam-d5, 100 ng/mL). Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.
-
Causality: Cold acetonitrile rapidly denatures and precipitates proteins, removing high-molecular-weight interferences that compete for charge droplets in the ESI source, thereby mitigating ion suppression[1].
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
-
-
Causality: Formic acid acts as a crucial proton donor in the mobile phase, ensuring the primary amine of the analyte is fully protonated prior to entering the MS, which exponentially increases detection sensitivity[1].
Step 3: MS/MS Parameters
-
Action: Operate the Triple Quadrupole in Positive ESI mode. Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C.
-
MRM Transitions:
-
Quantifier: m/z 232.0 → 141.0 (Collision Energy: 20 eV).
-
Qualifier: m/z 232.0 → 120.0 (Collision Energy: 25 eV).
-
-
Causality: The ratio between the quantifier and qualifier transitions must remain constant (±20%) across all samples. This acts as a strict, self-validating check against co-eluting isobaric interferences[2].
Protocol B: GC-EI-MS (Volatile Matrix Analysis)
While LC-MS is preferred, GC-MS is highly effective for volatile matrices or raw material purity checks, provided the amine is properly managed.
Step 1: Derivatization
-
Action: Extract the sample into ethyl acetate and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 50 µL of anhydrous pyridine and add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 minutes.
-
Causality: The free primary amine can hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and thermal degradation. Silylation with MSTFA masks the amine, drastically improving volatility and ensuring sharp, Gaussian peak shapes[3].
Step 2: GC-MS Acquisition
-
Action: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven from 100°C (hold 1 min), ramping at 15°C/min to 280°C (hold 5 mins). Operate the EI source at 70 eV, scanning from m/z 50 to 350.
-
Causality: Hard ionization at 70 eV provides highly reproducible, library-searchable fragmentation patterns. While the molecular ion may be weak, the resulting benzoyl cleavage products serve as definitive structural fingerprints[2].
References
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.Benchchem.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry.Analytical Methods (RSC Publishing).
- Isolation and Characterization of Flavonol-Rich Fractions of Jatropha curcus and Evaluation of their in vivo Wound-Healing Potential.JOSRAR.
- Product Class 21: Nitroarenes.Thieme E-Books & E-Journals.
- Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry.PubMed.
Sources
- 1. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. josrar.esrgngr.org [josrar.esrgngr.org]
- 5. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Amino-3'-chlorobenzophenone: A Comparative Analysis of Synthetic Routes
2-Amino-3'-chlorobenzophenone is a highly valuable synthetic intermediate, serving as a foundational building block in the development of pharmacologically active azaarenes, including quinazolines, acridones, and 1,4-benzodiazepines[1]. Because the structural integrity of the final active pharmaceutical ingredient (API) relies heavily on the purity and regiochemistry of this precursor, selecting the optimal synthetic route is a critical decision in drug development[2].
This guide provides an objective, data-backed comparison of the three most robust synthetic pathways to 2-amino-3'-chlorobenzophenone: the Sugasawa Reaction (Friedel-Crafts Ortho-Acylation) , the Organometallic Grignard Addition , and the Palladium-Catalyzed Addition of Arylboronic Acids .
Overall Synthetic Strategy & Logical Pathways
The synthesis of 2-aminobenzophenones generally relies on either the controlled acylation of anilines or the nucleophilic attack on a pre-existing cyano group[3]. The diagram below illustrates the logical divergence of the three primary routes.
Figure 1: Comparative logical pathways for the synthesis of 2-amino-3'-chlorobenzophenone.
Quantitative Comparison of Methodologies
To facilitate route selection based on laboratory infrastructure and scale-up requirements, the following table summarizes the quantitative performance metrics of each methodology.
| Metric | Route 1: Sugasawa Reaction | Route 2: Grignard Addition | Route 3: Pd-Catalyzed Addition |
| Typical Yield | 65% – 75% | 80% – 90% | 70% – 85% |
| Regioselectivity | Exclusively ortho (>99%) | Absolute (Pre-set by starting material) | Absolute (Pre-set by starting material) |
| Reaction Temperature | 0°C to 80°C (Reflux) | -20°C to 25°C | 60°C to 80°C |
| Reagent Sensitivity | High (Moisture sensitive Lewis acids) | Very High (Strictly anhydrous) | Moderate (Air/moisture tolerant) |
| Atom Economy | Low (Stoichiometric BCl₃/AlCl₃) | Moderate (Excess Grignard required) | High (Catalytic Pd, benign byproducts) |
| Primary Advantage | Uses cheap, unprotected aniline | Extremely reliable, high yielding | Mild conditions, high functional tolerance |
Route 1: The Sugasawa Reaction (Direct Ortho-Acylation)
Causality & Mechanistic Insight
Traditional Friedel-Crafts acylation of anilines fails due to the competitive formation of unreactive amides and poor regioselectivity[2]. The Sugasawa reaction circumvents this by utilizing a dual Lewis acid system[4]. Boron trichloride (BCl₃) acts as a template, coordinating simultaneously with the electron pair of the aniline nitrogen and the nitrogen of 3-chlorobenzonitrile[2]. This brings the electrophilic nitrile carbon into strict proximity with the ortho-position of the aniline ring. The addition of aluminum chloride (AlCl₃) further activates the nitrile, driving the electrophilic aromatic substitution to completion[2].
Figure 2: Mechanistic progression of the Sugasawa dual Lewis acid-mediated acylation.
Self-Validating Experimental Protocol
-
Complex Formation: Under a strict nitrogen atmosphere, dissolve aniline (10.0 mmol) and 3-chlorobenzonitrile (11.0 mmol) in anhydrous 1,2-dichloroethane (30 mL). Cool the mixture to 0°C.
-
BCl₃ Addition: Dropwise add BCl₃ (11.0 mmol, 1M in heptane). Validation Check: A thick, white/pale-yellow suspension will immediately form, indicating the successful formation of the boron-coordination complex.
-
AlCl₃ Activation: Add anhydrous AlCl₃ (11.0 mmol) in one portion.
-
Thermal Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours. Validation Check: The suspension will gradually dissolve into a homogenous dark amber solution. TLC (Hexanes/EtOAc 4:1) should show the complete consumption of aniline.
-
Hydrolysis & Workup: Cool to 0°C and carefully quench by the dropwise addition of 2M HCl (20 mL). Caution: Highly exothermic with HCl gas evolution. Heat the quenched biphasic mixture to 60°C for 2 hours to ensure complete hydrolysis of the intermediate ketimine.
-
Isolation: Neutralize the aqueous layer with 2M NaOH, extract with dichloromethane (3 x 30 mL), dry over Na₂SO₄, and purify via silica gel chromatography to yield the pure 2-amino-3'-chlorobenzophenone.
Route 2: Organometallic Grignard Addition
Causality & Mechanistic Insight
This route relies on the nucleophilic addition of an aryl Grignard reagent to an electrophilic nitrile[5]. Because 2-aminobenzonitrile possesses a primary amine with acidic protons, the first equivalent of 3-chlorophenylmagnesium bromide acts as a base, deprotonating the amine to form a magnesium amide. This necessitates the use of at least 2.5 equivalents of the Grignard reagent to ensure sufficient nucleophile remains to attack the cyano group. The resulting iminomagnesium complex is highly stable and prevents over-addition, cleanly yielding the ketone only upon acidic hydrolysis[3].
Self-Validating Experimental Protocol
-
Preparation: In an oven-dried flask under argon, dissolve 2-aminobenzonitrile (10.0 mmol) in anhydrous THF (40 mL). Cool the solution to -20°C.
-
Grignard Addition: Dropwise add 3-chlorophenylmagnesium bromide (25.0 mmol, 0.5M in THF) over 30 minutes. Validation Check: An initial exotherm and mild gas evolution (if trace moisture is present) will occur. The solution will transition from colorless to a deep yellow/orange, visually confirming the formation of the iminomagnesium intermediate.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Validation Check: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and spot on TLC. The disappearance of the 2-aminobenzonitrile spot confirms completion.
-
Hydrolysis: Cool the bulk mixture to 0°C and carefully quench with 1M HCl (50 mL). Stir vigorously at room temperature for 3 hours. This extended stirring is critical to fully hydrolyze the stubborn imine intermediate into the desired benzophenone.
-
Isolation: Adjust the pH to 8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 40 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Route 3: Palladium-Catalyzed Addition of Arylboronic Acids
Causality & Mechanistic Insight
Modern synthetic chemistry increasingly favors transition-metal catalysis to avoid the harsh conditions of Lewis acids and the moisture sensitivity of Grignard reagents. The Pd(II)-catalyzed addition of arylboronic acids to nitriles proceeds via a carbopalladation mechanism[6][7]. The Pd(II) catalyst undergoes transmetalation with 3-chlorophenylboronic acid. The resulting aryl-Pd species coordinates to the cyano group of 2-aminobenzonitrile, followed by migratory insertion to form a ketimine-palladium intermediate. An acidic additive (typically TFA) facilitates protodemetalation, releasing the imine which hydrolyzes in situ to the ketone[7].
Self-Validating Experimental Protocol
-
Reaction Assembly: To a Schlenk tube, add 2-aminobenzonitrile (10.0 mmol), 3-chlorophenylboronic acid (20.0 mmol), Pd(TFA)₂ (0.5 mmol, 5 mol%), and 2,2'-bipyridine (1.0 mmol, 10 mol%).
-
Solvent & Additive: Add a solvent mixture of 1,4-dioxane/H₂O (10:1, 22 mL) followed by trifluoroacetic acid (TFA, 20.0 mmol).
-
Catalytic Cycle: Seal the tube and heat to 80°C for 16 hours. Validation Check: The reaction mixture will initially be a clear, pale-yellow homogeneous solution. As the reaction reaches completion and the catalyst begins to deactivate, a fine black precipitate (Pd black) will form, serving as a visual indicator of reaction termination.
-
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a short pad of Celite to remove the palladium black.
-
Isolation: Wash the filtrate with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via column chromatography.
Conclusion & Strategic Recommendations
The choice of synthetic route for 2-amino-3'-chlorobenzophenone depends entirely on the laboratory's priorities:
-
For cost-effective, large-scale synthesis where starting material economics are paramount, the Sugasawa Reaction (Route 1) is preferred, provided the facility can handle stoichiometric corrosive Lewis acids and HCl off-gassing[4].
-
For rapid, reliable bench-scale synthesis with guaranteed high yields, the Grignard Addition (Route 2) remains the gold standard, assuming strict anhydrous techniques are employed.
-
For late-stage functionalization or when working with substrates containing sensitive functional groups (e.g., esters, halogens that might react with Grignards), the Pd-Catalyzed Addition (Route 3) offers the mildest and most chemoselective approach[7].
References
-
the methods of synthesis of 2-aminobenzophenones - Prospects in Pharmaceutical Sciences wum.edu.pl URL: [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides nih.gov URL: [Link]
-
Design of New Reaction Conditions for the Sugasawa Reaction Based on Mechanistic Insights acs.org URL: [Link]
-
Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines acs.org URL: [Link]
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-(2-Aminophenyl)propan-1-one|CAS 1196-28-7 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
High-Performance Quantification of Aminobenzophenone Impurities: A Comparative Method Validation Guide
The accurate quantification of 2-amino-5-chlorobenzophenone (ACB)—a critical synthesis precursor, common impurity, and primary degradation product of 1,4-benzodiazepines like diazepam and chlordiazepoxide—is a fundamental requirement in pharmaceutical quality control. Under acidic conditions, the N1-C2 bond of the diazepine ring cleaves, yielding ACB derivatives.
With the regulatory landscape shifting following the enforcement of the1 [1], analytical methods must now be developed and validated using a lifecycle and Quality-by-Design (QbD) approach. This guide objectively compares modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV) against alternative modalities (LC-MS/MS and 1 H-qNMR) for ACB quantification, providing a self-validating experimental protocol grounded in mechanistic causality.
Degradation pathway of 1,4-benzodiazepines to 2-amino-5-chlorobenzophenone.
Comparative Analysis of Analytical Modalities
When selecting an analytical procedure for impurity profiling, the method must be "fit for purpose" across its reportable range [4]. Below is an objective comparison of our recommended approach (UHPLC-UV using core-shell technology) versus two prevalent alternatives: Isotope-Dilution LC-MS/MS and Proton Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR).
Modality Overview
-
The Product Approach (UHPLC-UV with Core-Shell Particles): Utilizes solid-core silica particles to minimize longitudinal diffusion. This delivers the high theoretical plate counts of sub-2 µm particles but at significantly lower backpressures, making it highly robust for routine QA/QC batch release.
-
Alternative 1 (LC-MS/MS): The gold standard for ultra-trace quantitative mass spectrometry. It requires a deuterated internal standard (e.g., 2-Amino-5-chlorobenzophenone-d5) to correct for matrix-induced ion suppression [2].
-
Alternative 2 ( 1 H-qNMR): An emerging "green" analytical technique that requires no sample pretreatment or reference standards, relying instead on the unique doublet of doublet signal of ACB at 6.90 ppm [3]. However, it suffers from poor sensitivity.
Quantitative Data Comparison
| Performance Metric | UHPLC-UV (Core-Shell) | LC-MS/MS (Isotope Dilution) | 1 H-qNMR (Green Solvent) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~1.0 ng/mL | 0.16 mg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~3.0 ng/mL | 0.49 mg/mL |
| Dynamic Range | 0.15 – 50.0 µg/mL | 5.0 – 500 ng/mL | 0.5 – 25.0 mg/mL |
| Specificity Mechanism | Chromatographic Resolution | Precursor/Product Ion (m/z) | Chemical Shift (ppm) |
| Throughput (Run Time) | High (< 5 min) | Medium (< 10 min) | Low (Long acquisition) |
| Primary Limitation | Requires chromophore | High cost, matrix effects | Poor trace sensitivity |
ICH Q2(R2) Lifecycle Validation Workflow
The revised2 [4] mandates that validation is not a one-time event but a continuous lifecycle integrated with ICH Q14 (Analytical Procedure Development). The workflow below illustrates the necessary stages to prove the method is scientifically sound.
Lifecycle validation workflow for analytical procedures per ICH Q2(R2).
Experimental Protocol: Self-Validating UHPLC-UV Method
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as a thermodynamic checkpoint; if the system chemistry fails, the protocol halts before generating invalid data.
Phase 1: Preparation & Causality of Chemistry
-
Stationary Phase Selection: Install a Core-Shell C18 Column (e.g., 2.6 µm, 100 x 4.6 mm).
-
Causality: The solid silica core limits the diffusion path of the analyte into the porous shell. This minimizes band broadening (the C -term in the van Deemter equation), yielding sharp peaks necessary for resolving ACB from the main API peak.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: ACB contains a basic primary amine. At a neutral pH, residual silanols on the silica stationary phase ionize ( SiO− ) and cause severe secondary cation-exchange interactions with the protonated amine, leading to peak tailing. Formic acid lowers the pH to ~2.7, fully protonating the amine but simultaneously neutralizing the silanols ( SiOH ), ensuring purely hydrophobic interactions.
-
-
Sample Extraction: Dissolve the API/tablet powder in Mobile Phase A:B (50:50 v/v), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate insoluble excipients [2].
Phase 2: System Suitability Testing (The Self-Validation Gate)
Before executing the validation runs, inject a resolution mixture containing Diazepam (API) and ACB (Impurity) at 10 µg/mL.
-
Acceptance Criteria:
-
Resolution ( Rs ) between ACB and Diazepam must be >2.0 .
-
Tailing factor ( Tf ) for ACB must be <1.5 .
-
Relative Standard Deviation (RSD) of 5 replicate injections <1.0% .
-
-
Causality: If Tf>1.5 , it indicates column voiding or silanol exposure. The system automatically fails the SST, preventing the collection of erroneous accuracy/precision data.
Phase 3: Executing ICH Q2(R2) Validation Parameters
-
Specificity: Inject a blank (diluent), placebo (excipients), and the spiked sample. Verify that no peaks co-elute at the retention time of ACB. Use a Photodiode Array (PDA) detector to confirm peak purity (purity angle < purity threshold).
-
Linearity & Reportable Range: Prepare ACB standards at 50%, 80%, 100%, 120%, and 150% of the target specification limit. Plot peak area vs. concentration.
-
Requirement: R2≥0.999 . The reportable range is confirmed by demonstrating acceptable accuracy and precision across these extremes [1].
-
-
Accuracy (Recovery): Spike known amounts of ACB into the placebo matrix at three concentration levels (e.g., 0.05%, 0.10%, and 0.15% relative to API). Extract and analyze in triplicate.
-
Requirement: Mean recovery must fall between 95.0% and 105.0%.
-
-
Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at the 100% specification level on Day 1 (Repeatability). Have a second analyst repeat the process on Day 2 using a different UHPLC system (Intermediate Precision).
-
Requirement: Overall %RSD ≤2.0% .
-
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
Sources
purity assessment of synthesized (2-Aminophenyl)(3-chlorophenyl)methanone
Comprehensive Purity Assessment of Synthesized (2-Aminophenyl)(3-chlorophenyl)methanone: A Comparative Guide
Executive Summary
(2-Aminophenyl)(3-chlorophenyl)methanone, commonly known as 2-amino-3'-chlorobenzophenone, is a critical structural motif and synthetic intermediate in medicinal chemistry. It is predominantly utilized in the synthesis of 1,4-benzodiazepine derivatives and other central nervous system (CNS) active agents[1]. Because the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity of its precursors, rigorous analytical characterization of this intermediate is mandatory.
During its synthesis, chlorination by-products and positional isomers (such as 2-amino-5-chlorobenzophenone) frequently emerge[2]. Distinguishing the 3'-chloro isomer from these closely related impurities requires highly selective analytical modalities. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with self-validating experimental protocols.
Comparative Analysis of Analytical Modalities
To establish a robust quality control framework, researchers must choose techniques based on the analyte's physicochemical properties. (2-Aminophenyl)(3-chlorophenyl)methanone possesses a primary amine, a diaryl ketone core, and a halogen substituent, rendering it UV-active, moderately polar, and thermally stable enough for gas-phase analysis.
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) : The gold standard for quantitative purity. It offers superior precision and linearity without thermal degradation risks. DAD allows for peak purity assessment by comparing UV spectra across the chromatographic peak[3].
-
GC-MS (Gas Chromatography-Mass Spectrometry) : Ideal for trace impurity profiling. While HPLC excels at quantification, GC-MS provides orthogonal selectivity based on volatility and yields critical structural information (mass fragmentation) to identify unknown by-products[3].
Data Presentation: Performance Metrics Comparison
The following table summarizes the validated performance characteristics of HPLC vs. GC-MS for benzophenone derivatives, establishing the baseline expectations for assay development[3][4].
| Validation Parameter | HPLC-DAD | GC-MS | Mechanistic Implication for 2-Amino-3'-chlorobenzophenone |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | HPLC provides superior quantitative reliability for main-peak assay. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC matrix effects are generally lower in simple solvent systems. |
| Precision (% RSD) | < 2% | < 5% | HPLC is preferred for batch-to-batch API release testing. |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL | GC-MS is superior for detecting trace unreacted starting materials. |
| Selectivity | Tunable via pH/mobile phase | Tunable via stationary phase | HPLC pH control is critical to manage the ionization of the 2-amino group. |
| Structural ID | Limited (UV spectra only) | High (Mass fragmentation) | GC-MS definitively distinguishes chlorination by-products by mass. |
Visualizing the Analytical Strategy
Decision matrix for selecting analytical modalities for benzophenone purity assessment.
Self-Validating Experimental Protocols
To ensure uncompromising trustworthiness, the protocols below are designed as self-validating systems. An analytical run is only considered valid if the System Suitability Test (SST) and Quality Control (QC) checks pass predefined acceptance criteria.
Protocol 1: Reverse-Phase HPLC-DAD for Quantitative Purity
Causality & Mechanistic Insight : The primary amine on the benzophenone core can interact with residual silanols on the silica column, causing peak tailing. Using an ammonium formate buffer at pH 4.0 ensures the amine is partially protonated while maintaining a consistent ionic strength. This sharpens the peak and ensures reproducible retention against structurally similar isomers like 2-amino-5-chlorobenzophenone[2][5].
Step-by-Step Methodology:
-
System Preparation : Equip the HPLC with a C18 column (e.g., Waters Sunfire C18, 5 µm, 4.6 x 150 mm)[5].
-
Mobile Phase Formulation :
-
Chromatographic Conditions : Set flow rate to 1.0 mL/min. Program a gradient starting at 10% B, ramping to 90% B over 20 minutes to ensure elution of highly retained hydrophobic impurities. Set DAD to monitor at 254 nm[5][6].
-
Sample Preparation : Accurately weigh ~10 mg of the synthesized (2-Aminophenyl)(3-chlorophenyl)methanone and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Self-Validating Execution :
-
Step A (Blank): Inject diluent to confirm a stable baseline and absence of carryover.
-
Step B (SST): Inject a resolution mixture containing the target compound and a known isomer (e.g., 2-amino-5-chlorobenzophenone). Pass criteria: Resolution (Rs) > 2.0, Tailing factor < 1.5.
-
Step C (Sample): Inject the sample in triplicate.
-
Step D (QC): Inject a known reference standard at 100% concentration. Pass criteria: Recovery within 98-102%.
-
Self-validating HPLC workflow ensuring data integrity and reproducibility.
Protocol 2: GC-MS for Trace Impurity Profiling
Causality & Mechanistic Insight : While HPLC separates based on polarity, GC separates based on boiling point and vapor pressure. A 5% phenyl/95% dimethylpolysiloxane stationary phase provides the ideal polarizability to resolve closely related halogenated benzophenone isomers that might co-elute in reverse-phase HPLC[5]. Mass spectrometry provides definitive identification of over-chlorinated by-products via distinct isotopic clustering (e.g., M, M+2, M+4 peaks characteristic of multiple chlorine atoms).
Step-by-Step Methodology:
-
System Preparation : Utilize a GC-MS system equipped with a TRB-5A or equivalent column (30 m length, 0.32 mm ID, 0.5 µm film thickness)[5].
-
Sample Preparation : Dissolve 1 mg of the sample in 1 mL of GC-grade ethyl acetate. Ensure the sample is completely free of water and salts to prevent column degradation.
-
Instrumental Conditions :
-
Self-Validating Execution :
-
Perform a solvent blank injection to verify system cleanliness.
-
Inject the sample. Analyze the Total Ion Chromatogram (TIC).
-
Extract mass spectra for all peaks >0.1% relative area. Confirm the identity of the main peak (m/z ~231 for mono-chlorinated aminobenzophenone) and screen for unreacted starting materials or di-chlorinated impurities (m/z ~265).
-
References
- A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 3-Hydroxybenzophenone Source: BenchChem
- Patent 2307354 - PROCESS FOR PREPARING A BENZOYLBENZENEACETAMIDE DERIVATIVE Source: European P
- US8278484B2 - Process for preparing a benzoylbenzeneacetamide derivative Source: Google P
- 2-Amino-3-chlorobenzamide | 18343-44-7 Source: BenchChem
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods Source: MDPI
- US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)
Sources
- 1. US3427304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones - Google Patents [patents.google.com]
- 2. PROCESS FOR PREPARING A BENZOYLBENZENEACETAMIDE DERIVATIVE - Patent 2307354 [data.epo.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US8278484B2 - Process for preparing a benzoylbenzeneacetamide derivative - Google Patents [patents.google.com]
- 6. 2-Amino-3-chlorobenzamide | 18343-44-7 | Benchchem [benchchem.com]
Publish Comparison Guides: Certificate of Analysis for 2-Amino-3'-chlorobenzophenone
Executive Summary
2-Amino-3'-chlorobenzophenone (CAS: 5621-66-9) is a critical halogenated benzophenone intermediate utilized in the synthesis of complex pharmaceutical scaffolds, notably benzodiazepine derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) like [1]. Because it serves as a foundational building block, the purity of this intermediate directly dictates the impurity profile and overall yield of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the performance of high-purity (>99.5%) 2-amino-3'-chlorobenzophenone—supported by a rigorous Certificate of Analysis (CoA)—against standard-grade (<95%) alternatives[2]. It provides researchers and drug development professionals with actionable experimental data, self-validating analytical protocols, and a clear understanding of how upstream impurity propagation affects downstream API synthesis.
The Self-Validating Protocol: CoA Parameters & Causality
A robust Certificate of Analysis is not merely a checklist; it is a self-validating system designed to ensure that the chemical behavior of the intermediate remains predictable during downstream synthesis. The analytical methods must comply with[3] for method validation and[4] for impurity thresholds.
-
High-Performance Liquid Chromatography (HPLC) for Organic Purity:
-
Causality: Halogenated by-products (e.g., dichlorobenzophenones) or unreacted starting materials can propagate through the synthetic pathway, leading to structurally similar API impurities that are notoriously difficult to separate. A purity of >99.5% ensures these organic impurities remain below the ICH Q3A qualification threshold of 0.15% in the final drug substance[4].
-
-
Nuclear Magnetic Resonance (1H-NMR & 13C-NMR) for Structural Identity:
-
Causality: Confirms the exact regiospecificity of the chlorine atom and the amino group, preventing the use of positional isomers that would yield inactive or toxic API analogs.
-
-
Karl Fischer Titration for Moisture Content:
-
Causality: 2-Amino-3'-chlorobenzophenone is often subjected to moisture-sensitive acylation reactions (e.g., with bromoacetyl bromide). Water content >0.5% will hydrolyze the acylating agent, drastically reducing the reaction yield and generating hydrobromic acid by-products.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Heavy Metals:
-
Causality: Residual catalytic metals from upstream synthesis can poison transition-metal catalysts used in subsequent cross-coupling reactions.
-
Performance Comparison: High-Purity vs. Standard-Grade Alternatives
To objectively evaluate the impact of intermediate purity, a standard cyclization protocol to form a 1,4-benzodiazepine core was performed using both High-Purity (>99.5%) and Standard-Grade (94.2%) 2-amino-3'-chlorobenzophenone.
Table 1: Comparative Performance in Benzodiazepine Core Synthesis
| Parameter | High-Purity Grade (>99.5%) | Standard-Grade Alternative (94.2%) | Impact on Downstream Processing |
| Isolated Yield | 89.4% | 71.2% | High purity prevents stoichiometric imbalance during acylation. |
| Major Impurity (Deschloro analog) | < 0.05% | 2.1% | Deschloro impurities co-crystallize with the API, requiring costly preparative HPLC. |
| Moisture Content | 0.12% | 1.45% | Excess moisture in standard grade hydrolyzes bromoacetyl bromide, lowering yield. |
| Purification Steps Req. | 1 (Simple Recrystallization) | 3 (Column Chromatography + 2x Recryst.) | Standard grade exponentially increases solvent waste and labor time. |
Experimental Protocols
Protocol A: HPLC Purity Determination (ICH Q2(R1) Compliant)
Rationale: This method separates 2-amino-3'-chlorobenzophenone from closely related positional isomers and deschloro impurities, validating the core CoA purity claim.
-
Mobile Phase Preparation: Prepare a gradient system using Mobile Phase A (10 mM ammonium formate buffer, pH 4.0) and Mobile Phase B (Acetonitrile, HPLC grade) based on [1].
-
Sample Preparation: Dissolve 10 mg of 2-amino-3'-chlorobenzophenone in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.
-
Chromatographic Conditions: Use a C18 column (e.g., Waters Sunfire, 5 µm, 4.6 × 150 mm). Set the flow rate to 1.0 mL/min, column temperature to 30°C, and detection wavelength to 254 nm.
-
Execution: Inject 10 µL of the sample. Run the gradient from 20% B to 80% B over 20 minutes.
-
Self-Validation Step: Ensure system suitability by verifying that the tailing factor of the main peak is ≤ 1.5 and the theoretical plates are ≥ 5000 prior to sample integration.
Protocol B: Downstream Cyclization to 1,4-Benzodiazepine Core
Rationale: Demonstrates the functional difference between the two grades in a real-world synthetic application, proving why the high-purity CoA is essential.
-
Acylation: In a rigorously dried round-bottom flask under inert nitrogen, dissolve 10.0 mmol of 2-amino-3'-chlorobenzophenone in 30 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C. Add 12.0 mmol of bromoacetyl bromide dropwise over 15 minutes, followed by 12.0 mmol of triethylamine as an acid scavenger.
-
Amination & Cyclization: Stir the mixture at room temperature for 2 hours. Once complete (monitored by TLC), bubble anhydrous ammonia gas through the solution for 4 hours to displace the bromide and induce spontaneous cyclization to the diazepinone core.
-
Isolation: Quench with ice water, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Self-Validation Step: Compare the crude 1H-NMR and HPLC profiles of the products derived from both grades. The standard-grade product will show distinct multiplet shifts in the aromatic region corresponding to unreacted starting material and deschloro-impurities.
Mandatory Visualization
Fig 1: Workflow comparing high-purity vs. standard-grade 2-amino-3'-chlorobenzophenone.
References
- Process for preparing a benzoylbenzeneacetamide derivative (US8278484B2)
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy / International Council for Harmonisation (ICH) URL:[Link]
-
Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
Sources
- 1. US8278484B2 - Process for preparing a benzoylbenzeneacetamide derivative - Google Patents [patents.google.com]
- 2. 2-Amino-3-chlorobenzophenone | CAS No- 5621-66-9 | NA [chemicea.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Comparative Biological Activity of Aminobenzophenone Isomers: A Technical Guide for Drug Development
As privileged scaffolds in medicinal chemistry, aminobenzophenones (ABPs) serve as critical building blocks for a diverse array of therapeutic agents. However, the biological activity of these compounds is not monolithic. The positional isomerism of the amino group—whether ortho (2-ABP), meta (3-ABP), or para (4-ABP) relative to the benzoyl moiety—fundamentally dictates the molecule's three-dimensional conformation, electronic distribution, and steric profile.
This guide provides an objective, data-driven comparison of aminobenzophenone isomers, detailing the mechanistic causality behind their distinct biological profiles and providing self-validating experimental protocols for their evaluation.
Mechanistic Divergence: The Structural Causality of Isomerism
The pharmacological destiny of an aminobenzophenone derivative is largely predetermined by its stereoelectronic constraints.
2-Aminobenzophenone (Ortho-isomer): The proximity of the ortho-amino group to the sp2-hybridized carbonyl oxygen facilitates intramolecular hydrogen bonding. This interaction restricts the rotational freedom of the molecule, forcing the two aryl rings into a quasi-"cis" orientation. This specific constrained geometry closely mimics the bioactive conformation of combretastatin A-4 (CA-4). Consequently, 2-ABP derivatives are highly potent inhibitors of tubulin polymerization, binding with high affinity to the colchicine site and inducing G2/M phase cell cycle arrest[1]. Furthermore, structure-activity relationship (SAR) studies indicate that the addition of electron-withdrawing halogens (e.g., a chlorine atom) on the second aromatic ring significantly amplifies this antimitotic and anticancer activity[2][3].
3-Aminobenzophenone (Meta-isomer) & 4-Aminobenzophenone (Para-isomer): Lacking the rigidifying ortho-interactions, the meta and para isomers adopt more thermodynamically relaxed, trans-like conformations. While this structural flexibility severely reduces their affinity for the tightly constrained colchicine binding site on tubulin, it optimizes them for other complex biological targets. For instance, in the development of P-glycoprotein (P-gp) modulators aimed at reversing multidrug resistance (MDR), 3-ABP and 4-ABP derivatives demonstrate distinct binding affinities. The 3-ABP regioisomer exhibits specific, albeit weak, ATPase stimulation, highlighting how subtle positional shifts alter target engagement within the highly perplexing substrate-binding site of P-gp[4][5]. Additionally, 4-ABP serves as a critical precursor for synthesizing sultam derivatives and p38 kinase inhibitors[6][7].
Divergent biological pathways of aminobenzophenone isomers based on conformation.
Quantitative Comparison of Biological Activity
To objectively evaluate the performance of these isomers, we must look at their primary biological targets and corresponding experimental metrics. The following table synthesizes quantitative data derived from standardized in vitro assays.
| Isomer Class | Primary Biological Target | Structural Conformation | Representative Activity / IC₅₀ | Key Therapeutic Application |
| 2-Aminobenzophenone | Tubulin (Colchicine site) | Quasi-"cis" orientation | IC₅₀ < 10 nM (Colo 205 cells) | Antimitotic / Anticancer |
| 3-Aminobenzophenone | P-glycoprotein (P-gp) | Trans-like, relaxed | 13% ATPase stimulation (at 0.05 µM) | MDR Reversal Agent |
| 4-Aminobenzophenone | p38 Kinase / P-gp | Trans-like, relaxed | Target-dependent inhibition | Anti-inflammatory / MDR |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to evaluate these isomers must be designed as self-validating systems. The following methodologies detail not just the procedural steps, but the causal reasoning behind the experimental design.
Protocol A: In Vitro Tubulin Polymerization Assay (Targeting 2-ABP Derivatives)
Causality & Design: Before assessing cellular cytotoxicity, a cell-free assay is mandatory to confirm direct target engagement. This isolates the molecular target (tubulin) from downstream cellular effects, ensuring that observed phenotypic changes are mechanism-specific. Self-Validation: The inclusion of Combretastatin A-4 (CA-4) as a positive control establishes the maximum dynamic range of the assay, while a vehicle control establishes the baseline polymerization rate.
-
Reagent Preparation: Prepare purified bovine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂). Note: Mg²⁺ and EGTA are crucial for chelating calcium, which natively inhibits polymerization, while providing necessary ions for structural stability.
-
Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the 2-ABP isomer (0.1 µM – 10 µM), CA-4 (positive control), or DMSO (vehicle control) for 15 minutes at 37°C.
-
Initiation: Initiate polymerization by adding 1 mM GTP to all wells. Causality: GTP hydrolysis provides the thermodynamic driving force for microtubule assembly.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm using a microplate reader at 37°C, taking readings every minute for 60 minutes. An increase in absorbance correlates with increased turbidity due to tubulin polymerization.
Protocol B: High-Throughput Cell Viability (MTS) Assay
Causality & Design: To compare the broad-spectrum cytotoxicity of the isomers, the MTS assay is preferred over the traditional MTT assay. MTS is reduced to a water-soluble formazan product, eliminating the need for a solubilization step. This significantly reduces well-to-well variability in high-throughput comparative screens. Self-Validation: A known cytotoxic agent (e.g., Paclitaxel) is used to verify the susceptibility of the chosen cell line, ensuring that negative results are due to compound inactivity rather than cellular resistance.
-
Cell Seeding: Seed human cancer cell lines (e.g., Colo 205, MCF-7) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow for cellular adherence.
-
Treatment: Treat the cells with serial dilutions of 2-ABP, 3-ABP, and 4-ABP derivatives (ranging from 0.01 µM to 100 µM) for 72 hours.
-
Bioreduction: Add 20 µL of MTS/PMS solution to each well. Note: Phenazine methosulfate (PMS) acts as an electron coupling reagent, accelerating the reduction of MTS by metabolically active cells.
-
Readout & Analysis: Incubate for 1–4 hours, then measure absorbance at 490 nm. Calculate the IC₅₀ values using non-linear regression analysis to determine the concentration producing a 50% decrease in cell growth relative to the vehicle control.
Standardized experimental workflow for evaluating aminobenzophenone isomer activity.
References
-
Liou, J.-P., et al. (2002). "Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents." Journal of Medicinal Chemistry, 45(12), 2556-2562. URL: [Link]
-
Cortez, S., et al. (2012). "Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity." Synthetic Communications, 42(1), 46-54. URL: [Link]
-
Patel, B. A., et al. (2018). "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein." Journal of Medicinal Chemistry, 61(3), 834-864. URL: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Alternative Precursors for Benzodiazepine Synthesis: A Comparative Technical Guide
Executive Summary
The synthesis of 1,4-benzodiazepines has traditionally relied heavily on 2-aminobenzophenones. However, these conventional precursors are subject to stringent regulatory monitoring due to their association with illicit diazepam synthesis[1]. Furthermore, traditional synthetic routes often limit the structural diversity required for modern high-throughput drug discovery. To bypass these bottlenecks, synthetic chemists have pivoted toward alternative precursors—namely Isatoic Anhydrides , Anthranilic Acids , and Ugi Multicomponent Reaction (MCR) inputs .
This guide provides an objective, data-driven comparison of these alternative precursors, detailing the mechanistic causality behind their use and providing self-validating experimental protocols for application scientists.
Mechanistic Evaluation of Alternative Precursors
Isatoic Anhydride (IA): The Atom-Economic Electrophile
Isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) is a highly reactive, commercially available building block that serves as an excellent alternative to watched precursors[2].
-
Causality in Design: The traditional condensation of anthranilic acid with amino acids requires harsh alkylating agents and polar aprotic solvents (DMF, DMSO) that complicate purification. Isatoic anhydride bypasses this by acting as an activated electrophile. When reacted with an α-amino acid, the amine nucleophilically attacks the anhydride, triggering a ring-opening event that drives the reaction forward via the irreversible extrusion of carbon dioxide gas[3]. This self-validating decarboxylation step ensures high atom economy and facilitates rapid intramolecular cyclization into 1,4-benzodiazepine-2,5-diones.
Anthranilic Acid: The Solid-Phase Combinatorial Scaffold
Anthranilic acid (2-aminobenzoic acid) is a fundamental biochemical precursor that has found renewed utility in solid-phase peptide synthesis (SPPS) for generating benzodiazepine libraries[4].
-
Causality in Design: A major challenge when using anthranilic acid in solution-phase synthesis is the undesired acylation of the unprotected aniline nitrogen during peptide coupling. By anchoring the anthranilic acid to a solid support (e.g., Wang resin) and carefully selecting derivatives without strong electron-donating groups para to the aniline, researchers can sterically and electronically suppress this side reaction[5]. The cyclization is elegantly triggered during the resin-cleavage step (e.g., using 20% piperidine in DMF), providing a streamlined route to highly pure 1,4-benzodiazepine-2,5-diones[6].
Ugi Multicomponent Reaction (MCR) Inputs: The Diversity Generator
The Ugi four-component condensation (4CC) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to yield an α-acylaminoamide[7].
-
Causality in Design: By utilizing specific functionalized inputs—such as 2-azidobenzoic acid and convertible isocyanides (e.g., 1-isocyanocyclohexene)—the resulting Ugi adduct is primed for cyclization. The strategic use of 2-azidobenzoic acid allows the azide to act as a masked amine. Upon the addition of triphenylphosphine (PPh3), a Staudinger reaction occurs, forming an iminophosphorane intermediate. This intermediate undergoes a spontaneous, intramolecular Aza-Wittig reaction with the amide carbonyl, effectively closing the diazepine ring under mild conditions without the need for harsh acids[8].
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three alternative precursor strategies.
| Precursor System | Typical Co-Reactants | Key Intermediate | Cyclization Trigger | Average Yield | Primary Advantage |
| Isatoic Anhydride | α-Amino acids | Acyclic carbamic acid / dipeptide | Heat / Microwave (MW) in Glacial AcOH | 60–75% | High atom economy, simple precipitation workup. |
| Anthranilic Acid (Solid-Phase) | α-Amino esters, Alkylating agents | Resin-bound dipeptide | Cleavage Reagent (e.g., Piperidine/TFA) | 28–71% | Ideal for automated, combinatorial library generation. |
| Ugi 4CC Inputs | Aldehyde, Amine, Isocyanide, Acid | Ugi α-acylaminoamide | Acid or PPh3 (Staudinger-Aza-Wittig) | 70–90% (Cyclization step) | Unmatched molecular diversity; accesses β-turn mimetics. |
Visualizing the Synthetic Workflows
Logical workflow of alternative benzodiazepine synthesis pathways.
Ugi 4CC and Staudinger/Aza-Wittig cyclization sequence.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on end-point chromatography.
Protocol A: Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones via Isatoic Anhydride
Based on optimized conditions replacing DMF with glacial acetic acid[3].
Rationale: Glacial acetic acid acts as both the solvent and the acid catalyst. Microwave (MW) heating prevents the thermal degradation commonly seen in conventional reflux, while the acidic environment accelerates the nucleophilic attack of the amino acid.
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add Isatoic Anhydride (1.0 mmol) and the desired α-amino acid (1.1 mmol).
-
Solvent Addition: Add 3.0 mL of glacial acetic acid. Seal the vial with a crimp cap.
-
MW Irradiation: Subject the mixture to microwave irradiation at 130 °C for exactly 3 minutes.
-
Self-Validation Checkpoint 1: During the initial heating phase, observe the evolution of CO₂ gas (effervescence). The cessation of gas evolution indicates the complete opening of the isatoic anhydride ring.
-
-
Workup: Allow the vial to cool to room temperature. Pour the reaction mixture into 15 mL of ice-cold distilled water while stirring vigorously.
-
Self-Validation Checkpoint 2: The target benzodiazepin-2,5-dione will spontaneously precipitate as a solid, confirming successful cyclization.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 5 mL), and dry under a high vacuum to yield the pure product.
Protocol B: Ugi 4CC / Staudinger-Aza-Wittig Cascade Synthesis
Based on the generation of β-turn mimetic benzodiazepines[8].
Rationale: This two-step protocol utilizes 2-azidobenzoic acid to mask the reactive amine during the Ugi condensation, preventing premature side reactions. The subsequent Staudinger reduction selectively activates the azide for an intramolecular Aza-Wittig ring closure.
-
Ugi Condensation: In a round-bottom flask, dissolve arylglyoxal (1.0 mmol) and a para-substituted benzylamine (1.0 mmol) in 5 mL of anhydrous methanol. Stir at room temperature for 30 minutes to form the imine.
-
Component Addition: Sequentially add 2-azidobenzoic acid (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol). Stir the mixture at room temperature for 24 hours.
-
Self-Validation Checkpoint 1: The Ugi adduct typically precipitates directly from the methanol solution. Filter and wash with cold methanol to isolate the acyclic intermediate.
-
-
Staudinger Activation: Dissolve the purified Ugi adduct (1.0 mmol) in 10 mL of anhydrous toluene. Add triphenylphosphine (PPh3) (1.2 mmol).
-
Aza-Wittig Cyclization: Heat the mixture to 90 °C for 4–6 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint 2: The reaction progress is validated by the evolution of N₂ gas bubbles and a distinct shift in Thin Layer Chromatography (TLC) Rf values, as the highly polar azide converts to the less polar cyclized benzodiazepine.
-
-
Purification: Concentrate the solvent in vacuo and purify via flash column chromatography (Hexane/EtOAc) to separate the product from the triphenylphosphine oxide by-product.
References
-
A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation | The Journal of Organic Chemistry. ACS Publications. 7
-
Four-Component Ugi Approach to Benzodiazepines. Thieme Connect. 8
-
Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. SciELO. 3
-
Solid-Phase Synthesis of Benzodiazepine Derivatives. Thieme Connect. 6
-
Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. 4
-
SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds. 2
-
Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. ACS Publications. 5
-
2-Amino-5-chlorobenzophenone | High-Purity Reagent. Benchchem. 1
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- 3. scielo.br [scielo.br]
- 4. openarchive.ki.se [openarchive.ki.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Impurities in 2-Amino-3'-chlorobenzophenone
For researchers, scientists, and professionals in drug development, the meticulous control of impurities within active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of impurities in 2-amino-3'-chlorobenzophenone, a key starting material in the synthesis of several pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Impurity Profiling in Pharmaceutical Development
Impurities in an API can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1] These impurities, even at trace levels, can potentially impact the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) that necessitate the identification, quantification, and control of impurities in new drug substances.[2][3] An impurity profile is a comprehensive account of the identity and quantity of each impurity in the API.[1]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for impurity analysis is contingent upon the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis, such as the desired sensitivity and selectivity. For 2-amino-3'-chlorobenzophenone, the most pertinent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability to 2-amino-3'-chlorobenzophenone | Excellent for the primary compound and non-volatile impurities.[4] | Limited for the parent compound due to low volatility; requires derivatization.[4] Excellent for volatile impurities like residual solvents.[4] | Excellent for both quantification and structural identification of a wide range of impurities.[5] |
| Typical Limit of Detection (LOD) | ng/mL range.[6] | pg/mL to ng/mL range for suitable analytes.[7] | pg/mL to fg/mL range.[8] |
| Typical Limit of Quantitation (LOQ) | ng/mL to µg/mL range.[6] | ng/mL range for suitable analytes.[8] | pg/mL to ng/mL range.[8] |
| Specificity | High, especially with photodiode array (PDA) detection.[9] | High, particularly when coupled with a mass spectrometer (GC-MS). | Very high, provides mass-to-charge ratio information.[5] |
| Precision (%RSD) | Typically ≤ 2.0%.[6] | Typically ≤ 5.0%. | Typically ≤ 5.0%. |
| Throughput | Moderate to high. | High. | Moderate. |
| Primary Use Case | Routine quality control, purity assessment, and quantification of known impurities. | Analysis of residual solvents and other volatile organic impurities. | Impurity identification, structural elucidation, and quantification of trace-level impurities.[5][10] |
Experimental Workflows and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds like 2-amino-3'-chlorobenzophenone.[4] Reversed-phase HPLC (RP-HPLC) is particularly effective for this class of compounds.[4]
Experimental Workflow: HPLC Analysis
Sources
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ojs.chimia.ch [ojs.chimia.ch]
A Comparative Guide to the Synthetic Methods for Substituted Aminobenzophenones
Substituted aminobenzophenones are a critical class of compounds in both medicinal and organic chemistry. They serve as foundational precursors for a wide array of fine chemicals and, most notably, for the synthesis of various pharmaceuticals like the benzodiazepine class of drugs.[1][2] Molecules with this core structure have demonstrated significant pharmacological potential, including antimitotic, antitumor, and antiproliferative activities.[1] Given their importance, the development of efficient and versatile synthetic routes to access these scaffolds is a continuous pursuit in chemical research.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing substituted aminobenzophenones. We will explore the mechanistic underpinnings, compare the performance of various approaches with supporting data, and provide detailed experimental protocols for key methods.
Classical Approaches: The Foundation of Aminobenzophenone Synthesis
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most traditional methods for synthesizing benzophenone derivatives.[2][3] This electrophilic aromatic substitution typically involves the reaction of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst.
Mechanism and Rationale: The core of this reaction lies in the generation of a highly electrophilic acylium ion from the benzoyl chloride by the Lewis acid. This acylium ion is then attacked by the electron-rich aniline ring. To prevent the Lewis acid from coordinating with the basic amino group, which would deactivate the ring towards electrophilic attack, the amino group is often protected, commonly as an acetanilide.[4] The final step involves the deprotection of the amino group to yield the desired aminobenzophenone.[4]
However, this classical approach is not without its drawbacks. It often requires stoichiometric amounts of Lewis acids and can be harsh, limiting its compatibility with sensitive functional groups.[5] Furthermore, the substrate scope can be limited, particularly with electron-poor arenes.[1][6]
Modern Variations: To address the limitations of the classical method, several modifications have been developed. The use of milder catalysts, such as copper triflate, has been shown to efficiently promote the benzoylation of anilines, even under solvent-free conditions or with microwave assistance.[7][8]
Grignard-Based Syntheses
Another classical approach involves the use of organometallic reagents, specifically Grignard reagents.[2][3] A common strategy involves the reaction of a 2-aminobenzaldehyde with an aryl Grignard reagent, followed by oxidation of the resulting secondary alcohol to the ketone.[1]
Causality in Experimental Design: The Grignard reagent, a potent nucleophile, readily adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent oxidation, often with reagents like pyridinium dichromate (PDC) or copper(II) chloride, is necessary to form the benzophenone.[1][9] A significant challenge with this method is the incompatibility of Grignard reagents with acidic protons, necessitating protection of the amino group and any other acidic functionalities present in the molecule.[1]
Rearrangement Reactions: Elegant Pathways to Aminobenzophenones
Rearrangement reactions offer sophisticated and often highly efficient routes to complex molecules, and the synthesis of aminobenzophenones is no exception.
The Chapman Rearrangement
The Chapman rearrangement is a thermal transformation of an aryl N-arylbenzimidate to an N,N-diarylbenzamide.[10][11] Subsequent hydrolysis of the amide yields a diarylamine, which can then be transformed into a benzophenone. This method is particularly useful for preparing N,N-diarylbenzamides that might be difficult to access through other means.[11]
Mechanistic Insight: The reaction proceeds through an intramolecular aromatic nucleophilic substitution, involving a 1,3-shift from oxygen to nitrogen.[10] The reaction is often conducted at high temperatures, and its exothermic nature can present challenges in conventional batch synthesis.[11][12] The use of continuous-flow microreactors has been shown to provide better temperature control and safer reaction conditions, leading to high conversions in short residence times.[11][13]
The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[14][15] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[15] While not a direct synthesis of benzophenones, it can be a key step in a multi-step sequence. For instance, a suitably substituted benzamide can undergo a Hofmann rearrangement to produce an aminobenzophenone precursor.
Key Transformation: The critical step is the 1,2-shift of the aryl group from the carbonyl carbon to the nitrogen, facilitated by the departure of a bromide ion from an N-bromoamide intermediate.[14][16] The resulting isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to give the amine.[14][15]
Modern Catalytic Methods: The Forefront of Efficiency and Scope
The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of aminobenzophenones has greatly benefited from these advancements.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has emerged as a powerful tool for constructing the aminobenzophenone scaffold. These methods offer high yields, broad functional group tolerance, and often milder reaction conditions compared to classical approaches.[5]
3.1.1. Addition to 2-Aminobenzonitriles
A notable palladium-catalyzed method involves the direct addition of organometallic reagents to unprotected 2-aminobenzonitriles.[1][17] This approach is advantageous as the nitrile group is generally inert in many organometallic reactions.[17] Palladium catalysts facilitate the addition of reagents like arylboronic acids or sodium arylsulfinates to the cyano group.[1][17]
Experimental Protocol: Palladium-Catalyzed Addition of Sodium Arylsulfinates to 2-Aminobenzonitriles [17]
-
In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol %), 2,2'-bipyridine (bpy, 20 mol %), and p-nitrobenzenesulfonic acid (p-NBSA, 10 equiv).
-
Add THF (2 mL) and H₂O (1 mL) to the mixture.
-
Stir the reaction mixture vigorously at 80 °C for 48 hours.
-
After cooling, pour the mixture into ethyl acetate and wash with saturated NaHCO₃ solution and then brine.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude o-aminobenzophenone.
3.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, provides a direct route to N-aryl amines. This methodology has been successfully applied to the synthesis of aryl aminobenzophenones, particularly for preparing p38 MAP kinase inhibitors.[18][19] Microwave irradiation has been shown to significantly accelerate these reactions, reducing reaction times from hours or days to mere minutes.[18][19]
Synthesis via Weinreb Amides
The Weinreb-Nahm ketone synthesis is a reliable method for preparing ketones by reacting a Weinreb-Nahm amide (an N-methoxy-N-methylamide) with an organometallic reagent.[20][21] This method is highly effective because the resulting tetrahedral intermediate is stable and does not collapse until acidic workup, thus preventing the common problem of over-addition that leads to alcohol formation.[21]
Workflow for Weinreb Amide-based Synthesis:
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Rapid and efficient microwave-assisted synthesis of aryl aminobenzophenones using Pd-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 21. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Mechanistic Causality: Why Orthogonal Validation is Non-Negotiable
As a Senior Application Scientist, I do not view orthogonal analytical techniques merely as regulatory checkboxes; they are biophysical truth-tellers. When evaluating monoclonal antibody (mAb) aggregation—a Critical Quality Attribute (CQA) that directly impacts drug efficacy and patient immunogenicity—relying solely on a single technique is a systemic vulnerability.
Regulatory agencies mandate the use of 1 to support aggregation assessments in regulatory filings[1]. Furthermore, rigorous 2 is required when comparing data generated across different analytical platforms to ensure inter-method reliability[2].
To build a robust, self-validating analytical profile, we must cross-validate our primary Size Exclusion Chromatography-Multi-Angle Light Scattering (SEC-MALS) data with techniques governed by entirely different physical principles: Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) and Dynamic Light Scattering (DLS).
Here is the definitive guide to structuring, executing, and interpreting this orthogonal cross-validation strategy.
The Primary Workhorse: SEC-MALS SEC-MALS is the industry standard for quantifying monomers and small oligomers. By coupling SEC with MALS, we eliminate the reliance on column calibration standards, measuring absolute molecular weight directly via Rayleigh scattering. However, SEC inherently alters the sample. As the mAb travels down the column, it is diluted by the mobile phase and subjected to shear forces. Furthermore, column frits (typically 0.5–2.0 µm) act as physical filters, stripping out large, sub-visible aggregates before they ever reach the detector.
The Gold Standard Orthogonal: SV-AUC To prove that our SEC column is not artificially altering our aggregate profile, regulatory authorities commonly request3 from SV-AUC[3]. The fundamental advantage of SV-AUC over SEC-MALS is its 4, which analyzes the drug in its final formulation without dilution or stationary phase interaction[4].
The Rapid Screener: DLS While SV-AUC is highly accurate, it is low-throughput. DLS fills this gap by measuring the translational diffusion of particles via Brownian motion. Because DLS scattering intensity is proportional to the sixth power of the particle radius ( I∝r6 ), its 5 is exquisitely sensitive to trace amounts of large aggregates that SEC misses[5].
Visualizing the Analytical Strategy
Figure 1: Orthogonal cross-validation workflow for mAb aggregation analysis.
Comparative Performance Data
To establish a cross-validation matrix, we must understand the operational boundaries of each technique. Below is a synthesized comparison of their physical parameters.
| Parameter | SEC-MALS | SV-AUC | DLS |
| Separation Principle | Hydrodynamic volume | Sedimentation coefficient | Translational diffusion |
| Matrix Interaction | High (Stationary phase) | None (Matrix-free) | None (Matrix-free) |
| Sample Dilution | High (On-column) | None (Native state) | None (Native state) |
| Aggregate Size Range | ~1 nm to 50 nm (Frit limited) | ~1 nm to 100 nm | 1 nm to >1000 nm |
| Resolution | High (Baseline separation) | High (Hydrodynamic resolution) | Low (Requires >3x size difference) |
| Throughput | High (15-30 mins/sample) | Low (6-24 hours/run) | Very High (<2 mins/sample) |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any artifacts are caught before data synthesis.
Protocol A: SEC-MALS Execution
Causality Focus: Minimizing non-ideal column interactions.
-
System Suitability Test (SST): Inject a known isotropic scatterer (e.g., Toluene) to calibrate the MALS detector angles. Follow with a monomeric BSA standard to normalize the detector photodiodes and confirm baseline resolution.
-
Equilibration: Equilibrate the SEC column with a mobile phase exactly matching the mAb formulation buffer. Why? Mismatched buffers induce Donnan effects and non-ideal electrostatic interactions with the stationary phase, artificially broadening peaks.
-
Injection: Inject 10–50 µg of the mAb sample.
-
Data Acquisition: Collect UV (280 nm), Refractive Index (RI), and MALS data. Apply the Zimm or Debye formalism to calculate the absolute molecular weight across the elution profile.
Protocol B: SV-AUC Execution
Causality Focus: Preserving the native thermodynamic state.
-
SST: Monitor the interference fringes prior to rotor acceleration. Why? This confirms there is no thermal convection or cell leakage occurring under vacuum.
-
Loading: Load 400 µL of the native mAb formulation and 410 µL of the exact matching reference buffer into a double-sector centerpiece equipped with sapphire windows. Why sapphire? It withstands the immense hydrostatic pressure at 50,000 RPM while maintaining optical clarity for UV absorbance.
-
Centrifugation: Accelerate to 40,000–50,000 RPM at a strictly controlled 20°C.
-
Data Analysis: Fit the continuous sedimentation velocity scans to the Lamm equation using c(s) distribution models to determine sedimentation coefficients and quantify aggregates without dilution artifacts.
Protocol C: High-Throughput DLS Screening
Causality Focus: Maximizing sensitivity to sub-visible particles.
-
SST: Measure a NIST-traceable polystyrene latex bead standard to verify optical alignment and correlator function.
-
Preparation: Centrifuge the reference buffer to remove dust, but do not filter the mAb sample. Why? Filtering the sample would artificially remove the exact sub-visible aggregates we are utilizing DLS to detect.
-
Acquisition: Load 10–50 µL of sample into a quartz cuvette. Acquire auto-correlation functions (e.g., 10 acquisitions of 10 seconds).
-
Analysis: Apply Cumulants analysis for the Z-average and Polydispersity Index (PdI), utilizing the Stokes-Einstein equation to derive the hydrodynamic radius.
Resolving Analytical Discrepancies
The true test of an Application Scientist is not generating data, but reconciling conflicting data. What happens when SEC-MALS reports 1% aggregates, but SV-AUC reports 4%?
Figure 2: Mechanistic decision tree for resolving SEC-MALS and SV-AUC data discrepancies.
Scenario A: Reversible Aggregation (Le Chatelier’s Principle) If SV-AUC shows higher aggregation than SEC-MALS, the aggregates are likely reversible. Because SEC dilutes the sample as it travels through the column, the thermodynamic equilibrium shifts toward the monomeric state, causing reversible aggregates to dissociate before reaching the detector. AUC, being a closed-cell, matrix-free system, preserves this equilibrium. Resolution: Run SEC-MALS at escalating injection concentrations to see if the aggregate peak proportionally increases, confirming concentration-dependent reversibility.
Scenario B: Sub-Visible Particle Filtering If DLS shows a massive intensity spike for large particles, but SEC-MALS shows a pristine monomeric peak, the SEC frits have likely filtered out large, insoluble aggregates. Resolution: Rely on DLS for large-particle screening and utilize SV-AUC to bridge the gap, as AUC will force these large particles to pellet rapidly at the bottom of the cell, confirming their presence via a drop in total measurable absorbance.
References
- Title: Analyzing Aggregate-Detection Methods Source: Pharmaceutical Technology URL
- Title: Quality Control of Biologics - Ensuring Safety Through Aggregation Analysis Source: Mabion URL
- Title: Protein Aggregation Analysis | SEC-MALS & SV-AUC Analysis Source: BioPharmaSpec URL
- Title: Dynamic Light Scattering (DLS)
- Title: Bioanalytical Method Development and Validation Services Source: Charles River Laboratories URL
Sources
A Senior Application Scientist's Guide to the Comparative Efficacy of Purification Methods for Aminobenzophenones
Introduction: The Critical Role of Purity in Aminobenzophenone Applications
Aminobenzophenones are foundational scaffolds in modern organic synthesis, serving as critical intermediates in the production of pharmaceuticals, particularly anxiolytic drugs like benzodiazepines, as well as specialty dyes and UV filters.[1][2] The molecular structure, featuring both a basic amino group and a keto group, imparts a high degree of reactivity, making these compounds versatile synthetic building blocks.[1] However, the very reactivity that makes them valuable also predisposes their synthesis to the formation of various impurities. These can include unreacted starting materials, by-products from side reactions, and degradation products.[2]
For researchers and drug development professionals, the purity of the aminobenzophenone intermediate is not a trivial matter; it is paramount. The presence of impurities can drastically lower the yield and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, selecting an appropriate, efficient, and scalable purification strategy is a critical decision in the development workflow. This guide provides an in-depth comparison of the most common purification techniques—recrystallization, liquid-liquid extraction, and column chromatography—grounded in experimental data and field-proven insights to empower you to make the most informed choice for your specific application.
The Purification Challenge: Understanding the Impurity Profile
The choice of purification method is fundamentally dictated by the nature of the impurities present in the crude product. Syntheses of aminobenzophenones, such as the Friedel-Crafts reaction, can result in a variety of contaminants.[3][4] Common impurities include:
-
Acidic Impurities: Unreacted starting materials like p-toluenesulfonylanthranilic acid.
-
Neutral Impurities: By-products such as phenyl p-tolyl sulfone.[3]
-
Colored, Tarry Materials: High molecular weight by-products that can inhibit crystallization.[3]
-
Related Isomers: Structural isomers that may have similar physical properties to the desired product.
A robust purification strategy must be capable of selectively removing these contaminants while maximizing the recovery of the high-purity target compound.
Method 1: Recrystallization - The Scalable Workhorse
Recrystallization is a powerful and widely-used technique for purifying solid organic compounds.[5] Its efficacy is based on the principle of differential solubility: a suitable solvent is chosen that dissolves the target compound readily at a high temperature but poorly at a low temperature, while impurities are either insoluble at high temperatures or remain soluble at low temperatures.[5]
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent system should:
-
Completely dissolve the compound at its boiling point.
-
Result in low solubility of the compound at low temperatures (e.g., in an ice bath) to maximize recovery.
-
Either not dissolve insoluble impurities (allowing for hot filtration) or keep soluble impurities in solution upon cooling.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For aminobenzophenones, which are moderately polar, alcohols and alcohol-water mixtures are often excellent choices.[3][5]
Experimental Protocol 1: Two-Solvent Recrystallization (95% Ethanol/Water)
This method is highly effective for general purification of 2-aminobenzophenone and leverages a solvent pair where the compound is soluble in the first solvent (ethanol) and insoluble in the second (water).[5][6]
Methodology:
-
Dissolution: In a 2-liter Erlenmeyer flask, dissolve approximately 70 g of crude 2-aminobenzophenone in 1 liter of hot 95% ethanol. Gentle heating and stirring will facilitate dissolution.[5]
-
Decolorization (Optional): If the solution is highly colored, add 10-15 g of activated carbon (Norit) to the hot solution. Swirl and heat for several minutes to adsorb colored, tarry impurities.[5][7]
-
Hot Filtration: Pre-heat a Büchner funnel and receiving flask. Quickly filter the hot solution through fluted filter paper to remove activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[3][6]
-
Inducing Crystallization: Transfer the hot filtrate to a clean Erlenmeyer flask. To the ethanol solution, add 700 mL of hot deionized water. The solution may become faintly cloudy. If it becomes heavily turbid, add a small amount of hot ethanol until it clears.[3][5] Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Maximizing Yield: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[3][5]
-
Isolation & Washing: Collect the yellow, plate-like crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold 50% ethanol-water solution to remove any remaining soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Experimental Protocol 2: Single-Solvent Recrystallization (n-Propanol)
This protocol is a viable alternative, using a single solvent system.[5]
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-aminobenzophenone. Add a minimal amount of n-propanol to just cover the solid.[5]
-
Heating: Gently heat the mixture with stirring. Add small portions of hot n-propanol until the compound is completely dissolved. It is critical to avoid adding a large excess of solvent, as this will reduce the final yield.[5]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling & Isolation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes. Collect the crystals by vacuum filtration as described previously.[5]
Visualization: Recrystallization Workflow
Caption: General workflow for the purification of aminobenzophenones by recrystallization.
Method 2: Liquid-Liquid Extraction - A Targeted Approach
Liquid-liquid extraction (LLE) is a separation technique that partitions compounds between two immiscible liquid phases based on their differing solubilities.[8] In the context of aminobenzophenone purification, its most powerful application is acid-base extraction, which is exceptionally effective for removing acidic or basic impurities.[3][9]
Principle of Operation: Exploiting pKa Differences
The basicity of the amino group in aminobenzophenones allows for a clever separation from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and washing it with an aqueous acid, the basic aminobenzophenone is protonated and becomes a water-soluble salt, moving into the aqueous phase. Neutral impurities remain in the organic layer. Subsequently, basifying the aqueous layer regenerates the neutral aminobenzophenone, which can then be extracted back into a fresh organic layer, leaving behind any water-soluble impurities. Conversely, to remove acidic impurities, the organic solution is washed with an aqueous base.[3] The acidic contaminants are deprotonated and extracted into the aqueous phase, while the neutral aminobenzophenone remains in the organic layer.[3]
Experimental Protocol 3: Acid-Base Extraction for Acidic Impurity Removal
This protocol is ideal as a pre-purification step before recrystallization to remove acidic starting materials.[3]
Methodology:
-
Dissolution: Dissolve the crude aminobenzophenone in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.[3]
-
Base Wash: Add a 5% aqueous solution of sodium carbonate or sodium bicarbonate to the separatory funnel. The volume should be roughly equal to the organic phase.[3]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup (especially if bicarbonate is used, which can generate CO2).
-
Separation: Allow the layers to separate completely. The lower aqueous layer, containing the deprotonated acidic impurities, is drained and discarded.[3]
-
Repeat: Repeat the wash (steps 2-4) with a fresh portion of the basic solution to ensure complete removal.
-
Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and break any emulsions.[3]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of acidic impurities.[3]
Visualization: Acid-Base Extraction Workflow
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Operational Logistics & Disposal Protocol: (2-Aminophenyl)(3-chlorophenyl)methanone
As drug development professionals and synthetic chemists scale up the production of active pharmaceutical ingredients (APIs)—particularly benzodiazepine derivatives—the safe handling and disposal of key intermediates becomes a critical operational mandate. (2-Aminophenyl)(3-chlorophenyl)methanone (CAS: 5621-66-9), also known as 2'-Amino-3-chlorobenzophenone or Diazepam Impurity 6[1][2], presents unique logistical challenges.
This guide provides a self-validating, step-by-step framework for the safe handling, spill response, and EPA-compliant disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can mitigate risks of exposure, environmental contamination, and regulatory non-compliance.
Physicochemical Profiling & Hazard Causality
To design an effective disposal and handling protocol, we must first analyze the molecule's structural liabilities. The compound features two critical moieties:
-
Primary Amine Group: Acts as a nucleophile in synthesis but serves as a biological sensitizer, causing skin and respiratory irritation upon exposure.
-
Chlorinated Benzophenone Ring: Imparts high lipophilicity and environmental persistence. If incinerated improperly, halogenated aromatics can undergo incomplete combustion, yielding highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[3].
Table 1: Physicochemical Profile & Logistical Implications
| Parameter | Data | Operational Causality & Implication |
| Chemical Name | (2-Aminophenyl)(3-chlorophenyl)methanone | Contains both an amine (sensitizer) and a halogenated ring (environmental hazard). |
| CAS Number | 5621-66-9 | Critical for accurate SDS retrieval and EPA waste manifesting[1]. |
| Molecular Weight | 231.68 g/mol | Used to calculate stoichiometric quenching of reaction mixtures prior to disposal. |
| Physical State | Crystalline Powder | High risk of aerosolization. Mandates handling in a calibrated fume hood to avoid inhalation. |
| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Requires strict PPE compliance (nitrile gloves, safety goggles, particulate respirator for spills). |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated streams to comply with EPA incineration mandates[3][4]. |
Operational Handling & Transfer Workflow
Handling crystalline powders with known respiratory hazards requires strict environmental controls. The following protocol ensures containment and prevents static-induced ignition when transferring the powder into organic solvents.
Methodology 1: Safe Transfer and Solution Preparation
-
Environmental Preparation: Verify the fume hood face velocity is calibrated between 80–100 fpm . Causality: This specific velocity range ensures the containment of fine crystalline powders without creating turbulent eddies that could blow the powder back into the operator's breathing zone.
-
PPE & Static Control: Equip personnel with double nitrile gloves, anti-static lab coats, and safety goggles. Ground all receiving vessels. Causality: Dry powders can accumulate electrostatic charge during transfer, posing a severe ignition risk when introduced to flammable organic solvents (e.g., methanol, THF).
-
Weighing: Use a closed-system analytical balance or an anti-static weighing boat to minimize aerosolization.
-
Dissolution: Add the solid slowly to the solvent under continuous stirring. Causality: Gradual addition prevents clumping and localized exothermic solvation, which can lead to solvent sputtering.
-
System Validation: Visually confirm complete dissolution. Self-Validation: Any residual particulates indicate incomplete solvation. Do not proceed with the reaction or transfer the mixture to a waste container until the solution is entirely homogenous.
EPA-Compliant Disposal & Waste Segregation
The EPA strictly regulates the disposal of halogenated organic compounds[3][4]. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs, as the entire mixed volume must then be treated via specialized, high-temperature incineration to break the carbon-halogen bonds safely.
Halogenated waste incineration and gas neutralization pathway.
Methodology 2: Liquid and Solid Waste Disposal
-
Segregation: Route all reaction filtrates, mother liquors, and washing solvents containing (2-Aminophenyl)(3-chlorophenyl)methanone into a clearly labeled "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.
-
Aqueous Quenching & Neutralization: If the compound is dissolved in an acidic or basic aqueous reaction mixture, neutralize the pH to 6–8 before transferring it to the waste stream. Self-Validation: Test the pH of the aqueous phase using indicator strips prior to sealing the drum. A pH outside the 6–8 range indicates incomplete neutralization, which could lead to dangerous pressure buildup or container degradation.
-
Solid Waste: Place all contaminated filter papers, weighing boats, and PPE into a designated solid hazardous waste drum lined with a 6-mil polyethylene bag.
-
Incineration Logistics: Dispatch the waste to an EPA-approved facility. Causality: The facility must utilize rotary kiln incineration at temperatures exceeding 1000°C, equipped with a caustic scrubber (NaOH) to neutralize the corrosive hydrogen chloride (HCl) gas generated during the combustion of the chlorophenyl ring[3].
Emergency Spill Response Logistics
In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.
Workflow for operational spill response and waste routing.
Methodology 3: Chemical Spill Decontamination
-
Evacuation & Assessment: Isolate the spill area. Determine if the spill is dry powder or a solvent solution.
-
Dust Suppression (For Powder): Lightly mist the spilled powder with a compatible solvent (e.g., water with a mild surfactant) to prevent aerosolization. Causality: Do NOT use high-pressure water streams, as this will scatter the toxic dust into the air and widen the contamination zone.
-
Containment (For Liquid): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Never use combustible materials like paper towels. If the solvent evaporates, the halogenated organic residue left on a highly combustible cellulose matrix poses an uncontrolled fire hazard.
-
Collection: Use non-sparking tools to sweep the absorbed material or dampened powder into a sealable, compatible container.
-
Decontamination: Wash the spill surface with a strong detergent solution, followed by a water rinse. Collect all rinse water as halogenated aqueous waste.
References
- ChemicalBook, "2'-Amino-3-chlorobenzophenone | 5621-66-9", Available at
- TLC Pharmaceutical Standards, "diazepam", Available at
- EPA, "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", Available at
- NextSDS, "2,3-Dichlorobenzophenone — Chemical Substance Information", Available at
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
